molecular formula C14H15ClN2O B1378844 N-[3-(aminomethyl)phenyl]benzamide hydrochloride CAS No. 1423032-67-0

N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Cat. No.: B1378844
CAS No.: 1423032-67-0
M. Wt: 262.73 g/mol
InChI Key: ACTWCZNIRLPXFW-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C14H15ClN2O and its molecular weight is 262.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h1-9H,10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTWCZNIRLPXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-67-0
Record name N-[3-(aminomethyl)phenyl]benzamide hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to N-[3-(aminomethyl)phenyl]benzamide Hydrochloride: Properties, Synthesis, and Research Context

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of N-[3-(aminomethyl)phenyl]benzamide hydrochloride, a molecule of interest for researchers and professionals in drug development. Given that this compound is primarily recognized as a synthetic intermediate or research chemical, this guide moves beyond a simple data summary. It contextualizes the molecule within the broader landscape of medicinal chemistry, offers logical frameworks for its synthesis and analysis, and provides the foundational data necessary for its scientific exploration.

Core Molecular Identity and Physicochemical Characteristics

This compound is a substituted benzamide derivative. The structure features a central benzamide core, which links a phenyl ring to a second phenyl ring substituted with an aminomethyl group at the meta-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for experimental handling and formulation.

The fundamental properties of this molecule are summarized below. It is important to note that while core identifiers are well-established, experimental data such as melting point and specific solubility parameters are not consistently reported across public domains, which is common for novel research chemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1423032-67-0[1][2][3]
Molecular Formula C₁₄H₁₅ClN₂O[1][2]
Molecular Weight 262.73 g/mol [1][2]
IUPAC Name N-[3-(aminomethyl)phenyl]benzamide;hydrochloride[2][3]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN.Cl[2]
InChI Key ACTWCZNIRLPXFW-UHFFFAOYSA-N[2]
Storage Condition Room temperature, keep dry and cool[1]

The Benzamide Scaffold: A Cornerstone in Medicinal Chemistry

While specific biological data for this compound is not extensively documented, the benzamide scaffold it is built upon is a privileged structure in pharmacology. Understanding this context is crucial for hypothesizing its potential applications and designing future research.

Benzamide derivatives are known to interact with a wide array of biological targets, often by positioning key functional groups in precise orientations within enzyme active sites or receptor binding pockets. The amide linkage provides a rigid plane and hydrogen bonding capabilities, crucial for target recognition.

Key therapeutic roles of benzamide-containing molecules include:

  • Dopamine Receptor Antagonism: Many antipsychotic and antiemetic drugs feature a benzamide core that targets D2-like dopamine receptors.[4]

  • Enzyme Inhibition: The benzamide moiety can act as a zinc-binding group, a mechanism exploited in the design of Histone Deacetylase (HDAC) inhibitors for cancer therapy.[4] Other benzamides have shown inhibitory activity against enzymes like acetylcholinesterase and 12-lipoxygenase, relevant for Alzheimer's disease and inflammation, respectively.[4]

  • Antiviral Agents: Certain N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV71), demonstrating their potential in combating viral infections.[5]

  • Anticonvulsant Activity: Substituted benzamides have been evaluated for their ability to prevent seizures, with some analogues showing potency comparable to established drugs like phenytoin.[6]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, N-benzyl benzamide derivatives have been developed as highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE).[7]

The structure of this compound, with its primary amine, offers a reactive handle for further chemical modification, allowing it to serve as a versatile building block for creating more complex and targeted therapeutic candidates.

Caption: Diverse biological roles of the benzamide scaffold.

Proposed Synthetic Strategy

A plausible two-step pathway would begin with a protected aminomethyl aniline, such as N-Boc-3-(aminomethyl)aniline, to prevent side reactions at the primary amine.

  • Amide Bond Formation: Reaction of N-Boc-3-(aminomethyl)aniline with benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The solvent would typically be an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or hydrochloric acid in dioxane). This step simultaneously unmasks the primary amine and forms the desired hydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity, purity, and stability of this compound. A multi-platform approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. While a specific method for this compound is not published, methods developed for the related drug Benzydamine HCl can serve as an excellent starting point for development.[8][9][10]

Protocol: HPLC Method Development Framework

  • Column Selection: Start with a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for a wide range of small molecules.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in HPLC-grade water. The acid improves peak shape for amine-containing compounds.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Run a broad gradient from 5% to 95% Organic Phase (B) over 15-20 minutes to determine the approximate retention time of the compound.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection: Use a UV detector. A preliminary scan should be performed to find the wavelength of maximum absorbance (λ-max), likely in the 210-260 nm range, typical for aromatic systems. A wavelength of 218 nm has been used for similar structures.[8]

  • Method Optimization: Adjust the gradient slope around the elution time of the target compound to achieve optimal separation from any impurities.

  • Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Structural Confirmation
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show the molecular ion [M+H]⁺ corresponding to the free base (C₁₄H₁₄N₂O), confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and connectivity of all protons. Expect to see characteristic peaks for the aromatic protons on both phenyl rings, a singlet for the aminomethyl (-CH₂-) group, and a broad signal for the amide (-NH-) proton.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Identity Confirmation Purity Sample HPLC HPLC-UV (Reverse-Phase C18) Purity->HPLC Result_Purity Purity > 95%? HPLC->Result_Purity Result_ID Structure Confirmed? Result_Purity->Result_ID If Pure Identity Sample MS Mass Spectrometry (ESI+) Identity->MS NMR NMR (1H, 13C) Identity->NMR MS->Result_ID NMR->Result_ID

Caption: Integrated workflow for analytical characterization.

Safety, Handling, and Storage

As with any research chemical whose toxicological properties have not been fully investigated, this compound must be handled with care. The following guidelines are synthesized from general safety data sheets for related chemical classes.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Hazard Statements: Based on related compounds, potential hazards may include:

    • Harmful if swallowed.[11][13]

    • Causes skin irritation.[11][13]

    • Causes serious eye irritation.[11][12][13]

    • May cause respiratory irritation.[13]

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

    • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its significance lies not in a well-defined biological role but in its potential as a versatile building block for drug discovery. The foundational benzamide scaffold is prevalent in numerous FDA-approved drugs and clinical candidates. By leveraging the information in this guide—from its core properties and potential synthetic routes to robust analytical and safety protocols—researchers are well-equipped to unlock the potential of this molecule and its future derivatives in the pursuit of novel therapeutics.

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An In-depth Technical Guide to N-[3-(aminomethyl)phenyl]benzamide hydrochloride: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-[3-(aminomethyl)phenyl]benzamide hydrochloride, a molecule of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, and methods for its characterization, grounding our discussion in established chemical principles.

Introduction and Chemical Structure

This compound is a substituted benzamide derivative. The core structure consists of a benzamide moiety where the phenyl ring is substituted at the meta-position with an aminomethyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological and pharmaceutical applications.

The structure of this compound is presented below.

Chemical Structure of this compound

[Image of the reaction scheme for the synthesis of N-(3-cyanophenyl)benzamide]

[Image of the reaction scheme for the reduction of N-(3-cyanophenyl)benzamide and formation of the hydrochloride salt]

Caption: Synthesis workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7-8 ppm. A singlet for the benzylic CH₂ protons. A broad singlet for the NH₂ protons. A singlet for the amide NH proton.
¹³C NMR Signals corresponding to the aromatic carbons, the benzylic carbon, and the amide carbonyl carbon.
FT-IR Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.
Mass Spec A molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point A sharp melting point is indicative of high purity.

Applications and Future Directions

N-substituted benzamide derivatives are a well-established class of compounds with a wide range of biological activities. [1][2]They are found in numerous approved drugs and are common scaffolds in drug discovery programs. For instance, some N-substituted benzamides have shown potential as antitumor agents. [1][2][3]The specific biological activities of this compound are not extensively documented in publicly available literature, making it an interesting candidate for further investigation in various therapeutic areas. Its structure, featuring a flexible aminomethyl group and a rigid benzamide core, provides a framework for potential interactions with biological targets.

Conclusion

This guide has provided a detailed technical overview of this compound, including its structure, a robust and logical synthesis protocol, and methods for its characterization. The presented synthesis is designed to be efficient and scalable, providing a solid foundation for researchers and drug development professionals working with this and related compounds. The information herein should enable the successful synthesis and characterization of this molecule, paving the way for its further exploration in medicinal chemistry and other scientific disciplines.

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Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Phenotype to Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically validated therapeutic is fraught with complexity. While target-based discovery has its merits, a significant number of first-in-class drugs have emerged from phenotypic screening, where the "what" (the biological effect) is known long before the "how" (the mechanism of action).[1][2] Our focus here, N-[3-(aminomethyl)phenyl]benzamide hydrochloride, is a novel compound with undefined biological activity. This guide provides a comprehensive, technically-grounded framework for elucidating its mechanism of action (MoA), a critical step in its development journey.[3][4][5] We will navigate from broad phenotypic observations to the precise identification and validation of its molecular target(s) and downstream pathways, equipping research teams with the strategic and methodological tools for success.

Part 1: The Initial Interrogation - Phenotypic Screening

The first principle in understanding a new compound is to observe its effects in a biological context. Phenotypic screening allows for an unbiased assessment of a compound's influence on a cell or organism's observable traits.[1][6] This approach is particularly valuable when the molecular underpinnings of a disease are not fully understood or when seeking novel MoAs.[6][7]

High-Content Imaging (HCI) for Unbiased Profiling

High-content imaging provides a powerful, multiparametric readout of cellular phenotypes. By analyzing changes in morphology, protein localization, and other cellular features, we can generate a "fingerprint" of the compound's effect.[7]

Experimental Protocol: High-Content Imaging Screen

  • Cell Line Selection: Choose a panel of cell lines relevant to potential therapeutic areas (e.g., cancer cell lines, neuronal cells, immune cells).

  • Compound Treatment: Plate cells in multi-well plates and treat with a concentration range of this compound. Include vehicle (DMSO) and positive/negative controls.

  • Staining: After a predetermined incubation period (e.g., 24, 48, 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for nucleus, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Image Acquisition: Utilize a high-content imaging system to automatically capture images from each well.

  • Image Analysis: Employ image analysis software to extract quantitative data on a multitude of cellular features (e.g., nuclear size, cell shape, mitochondrial integrity, protein texture).

  • Data Analysis: Use statistical modeling and machine learning algorithms to identify significant phenotypic changes induced by the compound and cluster its profile with known reference compounds to hypothesize a potential MoA.[7]

ParameterDescriptionExample Measurement
Nuclear Morphology Changes in the size, shape, and intensity of the nucleus.Nuclear area, roundness, DNA content.
Cytoskeletal Integrity Alterations in the actin and tubulin networks.Actin fiber length, cell spreading area.
Mitochondrial Health Changes in mitochondrial membrane potential and network morphology.Mitochondrial mass, membrane potential.
Cell Proliferation Impact on the rate of cell division.Cell count, mitotic index.

Part 2: Target Deconvolution - Finding the Molecular Binding Partner

Once a consistent and robust phenotype is identified, the next critical phase is to pinpoint the direct molecular target(s) of this compound. This process, known as target deconvolution, is essential for understanding the drug's MoA, enabling rational drug design, and interpreting toxicological findings.[8][9] A multi-pronged approach using orthogonal methods is crucial for validating putative targets.[8]

Caption: A workflow for target deconvolution, integrating multiple orthogonal approaches.

Affinity-Based Target Identification: Fishing for Partners

Affinity-based methods leverage the binding interaction between the compound and its target protein(s).

2.1.1 Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.[9][10][11][12]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the most significant phenotype.

  • Affinity Purification: Incubate the lysate with the compound-conjugated beads. A control incubation with unconjugated beads is essential to identify non-specific binders.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often using a denaturing agent or by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Compare the identified proteins from the compound-conjugated beads with the control beads to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[14][15][16] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[15][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][18]

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Pathway Elucidation and Functional Validation

Identifying a binding partner is a significant step, but it is not the complete picture. We must understand how the interaction between this compound and its target translates into the observed cellular phenotype.

Kinome Profiling: A Focus on Signaling Cascades

Given the prevalence of kinases as drug targets, assessing the compound's effect on the kinome is a logical step.[19][20] Kinome profiling provides a broad overview of a compound's selectivity and can reveal unexpected off-target effects.[20][21]

Experimental Approach: Kinase Panel Screening

Submit this compound to a commercial kinase profiling service.[19][20][22][23] These services typically offer assays for hundreds of kinases.

ParameterSpecificationRationale
Assay Format Radiometric or fluorescence-based activity assays.Provides quantitative measurement of kinase inhibition (IC50).
ATP Concentration Test at both a low (e.g., Km) and a high (e.g., 1 mM) ATP concentration.[21]Differentiates between ATP-competitive and non-competitive inhibitors.
Compound Concentration A single high concentration for initial screening, followed by a dose-response for hits.Efficiently identifies potential kinase targets.
Target Knockdown/Knockout and Phenotypic Rescue

To definitively link the identified target to the observed phenotype, genetic approaches are the gold standard.

Experimental Protocol: siRNA-mediated Knockdown

  • siRNA Transfection: Transfect the responsive cell line with siRNAs targeting the putative protein target. A non-targeting siRNA should be used as a control.

  • Phenotypic Analysis: After confirming target knockdown by Western blot or qPCR, perform the initial phenotypic assay (e.g., high-content imaging).

  • Interpretation: If the phenotype of the target knockdown cells mimics the phenotype of the cells treated with this compound, it strongly suggests that the compound's effect is mediated through inhibition of this target.

  • Rescue Experiment: In the knockdown cells, if the compound no longer elicits the phenotype, it further validates the target.

Conclusion: A Roadmap to Mechanistic Insight

The discovery of the mechanism of action for a novel compound like this compound is a systematic process of inquiry. By progressing from broad phenotypic screening to specific target identification and functional validation, we can build a comprehensive understanding of its biological activity. This in-depth technical guide provides a robust, multi-faceted strategy that prioritizes scientific rigor and self-validating experimental systems. The successful execution of this roadmap will not only illuminate the molecular workings of this compound but also pave the way for its potential development as a novel therapeutic agent.

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A Strategic Guide to Unveiling the Biological Targets of N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Benzamide Compound

N-[3-(aminomethyl)phenyl]benzamide hydrochloride is a small molecule whose biological activities and molecular targets are not yet extensively documented in publicly available literature. However, its benzamide scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs and clinical candidates targeting a diverse array of protein families. This guide, therefore, presents a comprehensive, field-proven strategy for the systematic identification and validation of its potential biological targets. We will proceed from broad, unbiased screening to specific, hypothesis-driven validation, providing the causal logic behind each experimental choice and detailed protocols to ensure reproducibility and robustness.

Structural Scrutiny and Hypothesis Generation: Decoding the Molecular Clues

The structure of this compound offers immediate clues to its potential biological roles.

  • The Benzamide Core: This moiety is a known zinc-binding group and a common feature in inhibitors of zinc-dependent enzymes, most notably Histone Deacetylases (HDACs)[1][2]. It is also prevalent in ligands for various receptors and other enzyme classes.

  • Aromatic Rings: The two phenyl rings provide a rigid scaffold that can engage in hydrophobic and π-stacking interactions within protein binding pockets.

  • The (Aminomethyl)phenyl Group: The primary amine introduces a positive charge at physiological pH, suggesting potential interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding site. This feature is also common in inhibitors of enzymes that recognize charged substrates.

Based on these structural motifs and precedents in the literature for similar compounds, we can formulate a primary set of hypotheses for potential target classes:

  • Sirtuins (SIRTs): These are NAD+-dependent lysine deacylases. Several known sirtuin inhibitors incorporate benzamide or related structures[3][4][5][6]. Inhibition of sirtuins, particularly SIRT1 and SIRT2, has therapeutic potential in neurodegenerative diseases and cancer[4][6][7].

  • Protein Kinases: The human kinome, with over 500 members, is a major class of drug targets. The benzamide structure is found in some kinase inhibitors, often acting as a scaffold to position other functional groups that interact with the ATP-binding pocket[8][9].

  • Histone Deacetylases (HDACs): As mentioned, the benzamide group can act as a zinc-chelating moiety in the active site of these enzymes, making HDACs a plausible target class[1][2].

  • Other Potential Targets: The benzamide scaffold is versatile and has been associated with a range of other targets, including dopamine receptors and tubulin[1][10].

This initial analysis provides the foundation for a multi-tiered experimental approach to systematically test these hypotheses.

Tier 1: Unbiased and Global Target Identification

To cast a wide net and identify potential interactors without preconceived bias, we will employ two powerful, complementary techniques: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Environment

CETSA is a first-in-class method for assessing target engagement by monitoring the thermal stabilization of a protein upon ligand binding in its native cellular environment[11][12][13]. This technique is invaluable as it requires no modification of the compound and can be performed in intact cells or cell lysates[14][15].

A positive result in CETSA (a shift in the melting temperature of a protein in the presence of the compound) provides strong evidence of direct physical interaction within the complex milieu of the cell. This helps to prioritize targets that are accessible and engaged under physiological conditions.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Proteomic Analysis A 1. Culture Cells to Confluence B 2. Treat Cells with Compound or Vehicle (DMSO) A->B C 3. Aliquot and Heat Samples at Different Temperatures B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble and Precipitated Fractions (Ultracentrifugation) D->E F 6. Protein Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis: Identify Thermally Stabilized Proteins G->H

Caption: Workflow for MS-CETSA to identify protein targets.

  • Cell Culture: Grow a human cell line relevant to a potential therapeutic area (e.g., SK-HEP-1 liver cancer cells) to ~80% confluency[14].

  • Compound Treatment: Treat cells with 10-50 µM this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat each aliquot at a specific temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature[11].

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction), reduce, alkylate, and digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of proteins in the soluble fraction at each temperature for both the treated and vehicle control samples. Proteins that show a significant shift to higher melting temperatures in the presence of the compound are considered potential targets.

Chemical Proteomics: Affinity-Based Target Discovery

Chemical proteomics, particularly using affinity matrices like Kinobeads, is a powerful method to identify proteins that bind to a small molecule[16][17][18]. While originally designed for kinase inhibitors, the technology can be adapted and broadened to capture other enzyme classes.

Given that kinases are a primary hypothesized target class, Kinobeads offer a direct and efficient way to profile the compound against a large portion of the kinome in a single experiment[8][9]. This is a competition-based assay where the free compound competes with the immobilized broad-spectrum kinase inhibitors on the beads for binding to kinases in a cell lysate.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_enrichment Affinity Enrichment cluster_analysis Proteomic Analysis A 1. Prepare Native Cell Lysate B 2. Incubate Lysate with Increasing Concentrations of Compound A->B C 3. Add Kinobeads to Capture Unbound Kinases B->C D 4. Wash Beads and Elute/Digest Proteins C->D E 5. LC-MS/MS Analysis D->E F 6. Generate Dose-Response Curves to Identify Targets E->F

Caption: Workflow for Kinobeads-based competitive profiling.

  • Lysate Preparation: Lyse cultured cells (e.g., a panel of 11 cancer cell lines to assess context-dependency) under native conditions to preserve protein activity[16]. Determine protein concentration using a Bradford assay.

  • Competition Step: Aliquot the lysate (e.g., 5 mg total protein per condition) and incubate with increasing concentrations of this compound (e.g., 0 nM to 30 µM) for 45 minutes at 4°C[18].

  • Kinobeads Incubation: Add a slurry of Kinobeads to each lysate-compound mixture and incubate for 1 hour at 4°C to allow kinases not bound by the test compound to bind to the beads[16][17].

  • Washing and Digestion: Pellet the beads and wash extensively to remove non-specifically bound proteins. Perform on-bead digestion with trypsin to release peptides for analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified kinase across the different compound concentrations. Proteins whose binding to the beads is reduced in a dose-dependent manner are identified as targets of the compound.

Tier 2: Specific Target Validation and Potency Determination

Once a list of putative targets is generated from the unbiased screens, the next critical phase is to validate these interactions using orthogonal, hypothesis-driven assays. This involves confirming direct enzymatic inhibition and determining the potency of the interaction.

In Vitro Enzymatic Assays

Direct enzymatic assays are the gold standard for confirming that a compound modulates the activity of a purified enzyme.

These assays isolate the protein of interest and directly measure the compound's effect on its catalytic activity, allowing for the determination of key pharmacological parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol is adapted for SIRT2, a potential target for compounds with a benzamide scaffold[4].

  • Reaction Setup: In a 96-well plate, add a reaction buffer containing a fluorogenic acetylated peptide substrate (e.g., derived from p53) and NAD+[19].

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Initiation: Add purified recombinant human SIRT2 enzyme to initiate the reaction. Incubate at 37°C for 60-90 minutes[19].

  • Development Step: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC)[19][20]. Incubate at room temperature for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 380/440 nm)[19].

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Target Assay Type Substrate Hypothetical IC50 (µM)
SIRT2Fluorogenic Deacetylase AssayAcetylated p53 Peptide2.5
Kinase XKinase-Glo® Luminescence AssayKinase-specific peptide8.1
HDAC1Fluorogenic Deacetylase AssayBoc-Lys(Ac)-AMC> 50

Data Synthesis and Path Forward

The culmination of this multi-tiered approach is the integration of data to build a compelling narrative around the biological targets of this compound.

  • Convergent Evidence: A high-confidence target will be identified in both the unbiased CETSA and/or chemical proteomics screens and subsequently validated with a potent IC50 in a direct enzymatic assay.

  • Selectivity Profiling: It is crucial to test the compound against other related family members (e.g., other sirtuins or kinases) to establish its selectivity profile, a key determinant of its therapeutic potential and potential off-target effects.

  • Cellular Activity: Following in vitro validation, subsequent studies should confirm target engagement in cells (e.g., by observing changes in the acetylation status of a known SIRT2 substrate) and link this to a cellular phenotype (e.g., effects on cell proliferation or protection from neurotoxins)[21][22].

By executing this rigorous, multi-faceted strategy, researchers can confidently identify and validate the biological targets of novel compounds like this compound, paving the way for further preclinical and clinical development.

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"N-[3-(aminomethyl)phenyl]benzamide hydrochloride" in vitro screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Introduction: A Rational Screening Cascade for a Novel Chemical Entity

This compound is a synthetic molecule whose biological targets and mechanism of action are not widely characterized. Its chemical scaffold, featuring a benzamide moiety, bears structural similarities to known inhibitors of epigenetic modifying enzymes, particularly Histone Deacetylases (HDACs) and Sirtuins (SIRTs). These enzyme families play critical roles in cellular regulation, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to systematically investigate the compound's activity. We begin with a broad funnel approach to identify a putative target class, followed by progressively more focused assays to confirm target engagement in a cellular context, determine isoform selectivity, and finally, characterize the precise biophysical nature of the molecular interaction. This methodology ensures a rigorous, evidence-based approach to elucidating the compound's pharmacological profile.

Tier 1: Primary Enzymatic Screening — Identifying the Target Family

The initial objective is to efficiently determine if this compound exhibits inhibitory activity against the HDAC or Sirtuin enzyme families. We employ high-throughput, fluorescence-based enzymatic assays that provide a rapid and sensitive readout of enzyme activity.

Workflow for Primary Enzymatic Screening

cluster_0 Tier 1: Broad Screening Compound N-[3-(aminomethyl)phenyl]benzamide hydrochloride Assay1 Pan-HDAC Enzymatic Assay (Fluorometric) Compound->Assay1 Assay2 Pan-Sirtuin (SIRT1-3) Enzymatic Assay (Fluorometric) Compound->Assay2 Result1 HDAC Activity (e.g., IC50) Assay1->Result1 Result2 Sirtuin Activity (e.g., IC50) Assay2->Result2 Decision Activity Detected? NoActivity No Significant Activity (Consider other targets) Decision->NoActivity No Tier 2 Tier 2 Decision->Tier 2 Yes Result1->Decision Result2->Decision

Caption: Tier 1 Workflow: Initial broad screening against HDAC and Sirtuin families.

Protocol 1: Pan-HDAC Inhibition Assay (Fluorometric)

This assay quantifies the activity of class I and II HDACs on a synthetic, fluorogenic substrate.

  • Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is directly proportional to HDAC activity.[1][2]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.

    • Assay Plate Setup: To a 96-well black microplate, add 5 µL of each compound dilution. Include wells for a positive control inhibitor (e.g., Trichostatin A) and a negative control (DMSO vehicle).[1]

    • Enzyme Addition: Add 35 µL of a solution containing a broad-spectrum HDAC source (e.g., HeLa nuclear extract or a mix of recombinant HDAC1/2/3) to each well.[2]

    • Initiation & Incubation: Add 10 µL of the fluorogenic HDAC substrate. Incubate the plate at 37°C for 60 minutes, protected from light.

    • Development: Add 50 µL of HDAC Developer solution, which contains a protease that specifically recognizes the deacetylated substrate.[1] Incubate at room temperature for 15-20 minutes.

    • Detection: Measure fluorescence using a plate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][3]

    • Analysis: Calculate percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Pan-Sirtuin Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of Sirtuins.

  • Principle: Sirtuins require NAD+ as a cofactor for deacetylation. The assay uses a peptide substrate (e.g., derived from p53) with an acetylated lysine adjacent to a fluorophore.[3] Sirtuin-mediated deacetylation allows a developer enzyme to cleave the peptide and release the fluorophore. The signal is proportional to Sirtuin activity.[4]

  • Methodology:

    • Compound Preparation: Prepare serial dilutions as described in Protocol 1.

    • Assay Plate Setup: Add 5 µL of each compound dilution to a 96-well black microplate. Include positive control inhibitor (e.g., Nicotinamide) and negative control (DMSO).[4]

    • Reaction Mix: Prepare a master mix containing recombinant SIRT1 enzyme (or a mix of SIRT1/2/3), the fluorogenic peptide substrate, and NAD+.

    • Initiation & Incubation: Add 45 µL of the reaction mix to each well. Incubate at 37°C for 45-60 minutes.

    • Development: Add 50 µL of the developer solution containing nicotinamidase and the cleavage enzyme. Incubate at 37°C for 30 minutes.

    • Detection: Measure fluorescence using a plate reader (e.g., Ex/Em = 400/505 nm, though specific wavelengths depend on the kit).[4]

    • Analysis: Calculate the IC50 value as described for the HDAC assay.

Tier 2: Target Deconvolution and Cellular Engagement

If Tier 1 yields a positive "hit" on either enzyme family, the next steps are to pinpoint the specific enzyme isoform(s) being inhibited and, critically, to confirm that the compound engages this target within the complex environment of a living cell.

Workflow for Target Validation and Cellular Engagement

cluster_1 Tier 2: Hit Validation Input Positive Hit from Tier 1 Assay3 Isoform Selectivity Panel (e.g., HDAC1, 2, 3, 6 or SIRT1, 2, 3) Input->Assay3 Result3 Isoform IC50 Values Assay3->Result3 Assay4 Cellular Thermal Shift Assay (CETSA) for top isoform Result4 Thermal Shift (ΔTm) Confirms Target Engagement Assay4->Result4 Result3->Assay4 Select top hit (e.g., HDAC3) Decision Cellularly Active? Result4->Decision Tier 3 Tier 3 Decision->Tier 3 Yes Re-evaluate or\nOptimize Compound Re-evaluate or Optimize Compound Decision->Re-evaluate or\nOptimize Compound No

Caption: Tier 2 Workflow: Isoform profiling and cellular target engagement validation.

Protocol 3: Isoform Selectivity Profiling
  • Principle: This involves running the same enzymatic assay chemistry as in Tier 1 but using a panel of individual, highly purified recombinant HDAC or Sirtuin isoforms.[5][6] This allows for the determination of the compound's potency against each family member.

  • Methodology:

    • The procedure is identical to Protocol 1 or 2.

    • Instead of a mixed enzyme source, separate assays are run in parallel, each containing a single recombinant enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, SIRT1, SIRT2, SIRT3).

    • IC50 values are determined for each isoform, allowing for a quantitative assessment of selectivity.

Hypothetical Data: Isoform Selectivity
Enzyme Isoform IC50 (µM)
HDAC115.2
HDAC212.8
HDAC30.45
HDAC6> 50
SIRT1> 50
SIRT2> 50
Conclusion:Compound is a potent and selective HDAC3 inhibitor.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is a powerful method to verify target engagement in intact cells or cell lysates.[7] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm).[8][9] Unbound proteins will denature and aggregate at a lower temperature.

  • Methodology:

    • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with either the compound (e.g., at 10x the enzymatic IC50) or DMSO vehicle for 1-2 hours.

    • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]

    • Lysis & Separation: Lyse the cells via repeated freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated target) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[7][10]

    • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., HDAC3) remaining at each temperature point using Western Blot or ELISA.

    • Analysis: Plot the relative amount of soluble protein versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right for the compound-treated sample (a ΔTm) provides direct evidence of target engagement in the cell.[11]

Tier 3: Biophysical Characterization of the Target-Ligand Interaction

With a validated cellular target, the final tier focuses on precisely quantifying the binding interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it provides a complete thermodynamic profile of the binding event without the need for labels or secondary reagents.[12][13]

Workflow for Biophysical Characterization

cluster_2 Tier 3: Biophysical Validation Input Validated Target from Tier 2 (e.g., Recombinant HDAC3) Assay5 Isothermal Titration Calorimetry (ITC) Input->Assay5 Result5 Binding Affinity (Kd) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) Assay5->Result5 Output Complete Thermodynamic Profile for Lead Optimization Result5->Output

Caption: Tier 3 Workflow: Detailed thermodynamic characterization of the binding interaction.

Protocol 5: Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event.[14] A solution of the compound (ligand) is titrated into a solution of the purified target protein at a constant temperature. The resulting heat changes are measured after each injection, generating a binding isotherm that can be analyzed to determine affinity, stoichiometry, and enthalpy.[15][16]

  • Methodology:

    • Sample Preparation: Prepare highly purified, recombinant target protein (e.g., HDAC3) and the compound in the exact same, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Mismatched buffers can create large heats of dilution that obscure the binding signal.[14]

    • Instrument Setup: Load the protein solution (e.g., 10-20 µM) into the ITC sample cell and the compound solution (e.g., 100-200 µM) into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Data Acquisition: The raw data is a plot of heat flow (µcal/sec) versus time. Integrating the area under each injection peak gives the heat change for that injection.

    • Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to calculate:

      • Binding Affinity (Kd): The dissociation constant, a measure of binding strength.

      • Stoichiometry (n): The molar ratio of ligand to protein in the complex.

      • Enthalpy Change (ΔH): The heat released or absorbed upon binding.

      • Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG is derived from Kd.

Hypothetical Data: ITC Characterization
Parameter Value
Binding Affinity (Kd)350 nM
Stoichiometry (n)1.02
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)+0.2 kcal/mol
Conclusion:The binding is primarily enthalpy-driven with a 1:1 stoichiometry.

Summary and Conclusion

This in-depth guide outlines a systematic, multi-tiered approach to characterize the in vitro pharmacology of this compound. By progressing from broad enzymatic screens to isoform-specific profiling, cellular target engagement, and finally to high-resolution biophysical analysis, this workflow provides a comprehensive understanding of a compound's mechanism of action. The hypothetical data presented illustrates how this compound could be identified as a potent, selective, and cell-active inhibitor of HDAC3, with its binding interaction being fully characterized thermodynamically. This rigorous cascade ensures scientific integrity and provides the foundational data necessary for further drug development efforts.

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Preliminary Biological Activity of N-[3-(aminomethyl)phenyl]benzamide hydrochloride: A Hypothesis-Driven Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the preliminary biological evaluation of N-[3-(aminomethyl)phenyl]benzamide hydrochloride, a novel compound belonging to the pharmacologically significant benzamide class. Given the absence of extensive public data on this specific molecule, this document outlines a hypothesis-driven strategy for its investigation. We will leverage structure-activity relationships (SAR) derived from analogous compounds, primarily the well-documented Poly(ADP-ribose) polymerase (PARP) inhibitor 3-aminobenzamide, to propose a primary mechanism of action. This guide details the essential in vitro and in vivo protocols, from initial enzymatic assays and cellular viability studies to preliminary toxicity screening, providing researchers and drug development professionals with a robust, self-validating workflow for characterizing this and other novel chemical entities.

Introduction and Rationale

This compound is a synthetic compound characterized by a central benzamide scaffold, a structure renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The molecular formula is C₁₄H₁₅ClN₂O, with a molecular weight of 262.73 g/mol [4]. While this specific hydrochloride salt is cataloged, its biological profile remains largely unexplored.

The key to unlocking its potential lies in its structural similarity to other biologically active benzamides. Notably, the core structure is highly analogous to 3-aminobenzamide (3-AB) , a foundational molecule in the study of Poly(ADP-ribose) polymerase (PARP) inhibition[5][6]. PARP enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a powerful strategy in oncology, particularly for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations[7][8]. This principle, known as synthetic lethality, provides a strong, logical basis for our primary investigative hypothesis.

This guide, therefore, is structured not as a review of existing data, but as a prospective experimental plan. It is designed to walk a research team through the logical and scientific steps required to take a novel compound like this compound from the bench to a preliminary biological proof-of-concept.

Physicochemical Characterization

Before any biological assessment, a thorough characterization of the compound's physical and chemical properties is imperative. This data ensures sample purity, informs formulation decisions for biological assays, and provides a baseline for future development.

PropertyValueSource
CAS Number 1423032-67-0[4]
Molecular Formula C₁₄H₁₅ClN₂O[4]
Molecular Weight 262.73 g/mol [4]
IUPAC Name n-[3-(aminomethyl)phenyl]benzamide;hydrochloride[4]
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN[9]
Predicted XlogP 1.5[9]

Hypothesis-Driven Target Identification and In Vitro Evaluation

Our experimental approach is rooted in a primary hypothesis, supported by a broader screening strategy to uncover secondary activities.

Primary Hypothesis: PARP-1 Inhibition

Rationale: The structural resemblance to 3-aminobenzamide strongly suggests that this compound may function as a PARP inhibitor[5][10]. PARP-1 is a first responder to DNA single-strand breaks (SSBs). It binds to damaged DNA and synthesizes chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins[8]. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibiting PARP-1 prevents the repair of SSBs. When the cell attempts to replicate, these SSBs are converted into lethal double-strand breaks (DSBs), leading to cell death—a classic example of synthetic lethality[5][7].

Workflow for Preliminary Biological Activity Screening

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic & Advanced In Vitro cluster_2 Phase 3: Preliminary In Vivo Assessment A Compound Synthesis & Physicochemical Analysis B Primary Hypothesis: PARP-1 Inhibition Assay A->B Test Primary Hypothesis C Cellular Viability Assay (e.g., MTT on Cancer & Normal Cell Lines) A->C Assess Cytotoxicity D Secondary Screening (Kinase, HDAC, Antimicrobial Panels) A->D Broad Profiling E Colony Formation Assay C->E If Cytotoxic F Cell Cycle Analysis E->F G Apoptosis Assay (Annexin V/PI Staining) F->G H Acute Toxicity Study (Determine MTD) G->H If Promising In Vitro I Xenograft Efficacy Model (e.g., BRCA-mutant tumors) H->I

Caption: A streamlined workflow for the preliminary biological evaluation of a novel compound.

Protocol 3.1.1: PARP-1 Enzymatic Inhibition Assay

Objective: To directly measure the ability of the compound to inhibit the catalytic activity of purified PARP-1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM NAD⁺).

    • Reconstitute purified human PARP-1 enzyme and activated DNA (histones can also be used as a substrate).

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM). A known PARP inhibitor like Olaparib or 3-aminobenzamide should be used as a positive control[8].

  • Reaction Setup:

    • In a 96-well plate, add the test compound dilutions, PARP-1 enzyme, and activated DNA.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding NAD⁺ to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Quantify PARP activity. This can be done using various methods, such as colorimetric or fluorescent assays that measure the consumption of NAD⁺ or the formation of PAR chains.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Viability and Cytotoxicity

Rationale: An enzymatic IC₅₀ is not sufficient; the compound must be able to enter cells and exert an effect. Cellular assays are fundamental for determining a compound's anti-proliferative activity and its selectivity for cancer cells over normal cells[1][11]. Based on the PARP inhibition hypothesis, we would predict higher potency in cancer cell lines with deficient DNA repair mechanisms.

The "Synthetic Lethality" Principle in BRCA-Deficient Cancer

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell cluster_2 BRCA-Deficient Cancer Cell + PARP Inhibitor A DNA Single-Strand Break (SSB) PARP-1 recruits repair machinery SSB Repaired C Cell Survival A->C B DNA Double-Strand Break (DSB) BRCA1/2 mediate Homologous Recombination DSB Repaired B->C D DNA Single-Strand Break (SSB) PARP-1 recruits repair machinery SSB Repaired F Cell Survival (Relies on PARP) D->F E DNA Double-Strand Break (DSB) BRCA1/2 Deficient Repair Fails E->F Vulnerable G DNA Single-Strand Break (SSB) PARP-1 Inhibited SSB persists → DSB at replication fork H Accumulated DSBs BRCA1/2 Deficient Repair Fails G->H I Synthetic Lethality (Cell Death) H->I

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.

Protocol 3.2.1: MTT Cell Viability Assay

Objective: To assess the dose-dependent cytotoxic effect of the compound on various cell lines.

Methodology:

  • Cell Culture and Seeding:

    • Culture selected cell lines:

      • Hypothesis-driven: A BRCA-deficient cancer line (e.g., MDA-MB-436 breast cancer) and its BRCA-proficient counterpart.

      • General Screening: A panel including common cancer lines like HCT116 (colon) and MCF-7 (breast), and a non-cancerous cell line (e.g., NCM460 normal colon epithelial cells) to assess selectivity[12][13].

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil)[14].

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[1].

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value for each cell line by plotting viability against compound concentration[11].

Preliminary In Vivo Assessment

Rationale: Positive and selective in vitro results are a prerequisite for moving into in vivo models. The primary goals of preliminary in vivo testing are to establish a safety profile and get an early indication of efficacy. These studies are crucial for discarding compounds with unfavorable toxic profiles before investing in more complex trials[15][16].

Protocol 4.1: Acute Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of the compound[17][18].

Methodology:

  • Animal Model: Use healthy adult mice (e.g., BALB/c or C57BL/6), divided into several dose groups and a control group.

  • Compound Administration:

    • Administer this compound via a relevant route (e.g., intraperitoneal injection or oral gavage) at escalating single doses.

    • The control group receives the vehicle only.

  • Observation Period:

    • Monitor the animals closely for 14-21 days[17][18].

    • Record clinical signs of distress, changes in body weight, and any mortality.

  • Endpoint Analysis:

    • At the end of the study, collect blood for hematology and serum chemistry analysis to check for organ-specific toxicity (e.g., liver and kidney function markers)[6][18].

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • Determine the No Observed Adverse Effect Level (NOAEL) and the MTD, which will inform the dose selection for subsequent efficacy studies[17].

Data Interpretation and Future Directions

The culmination of these preliminary studies will provide a foundational dataset for this compound.

  • Successful Outcome: A potent enzymatic IC₅₀ against PARP-1, coupled with selective cytotoxicity against BRCA-deficient cancer cells in the low micromolar or nanomolar range, and a favorable MTD in vivo would strongly validate the primary hypothesis.

  • Next Steps: If the preliminary data is promising, future work would involve:

    • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • In Vivo Efficacy Studies: Using xenograft models with BRCA-mutant tumors to assess anti-tumor activity at well-tolerated doses.

    • Broader Target Profiling: To investigate off-target effects and potentially uncover novel mechanisms of action.

This structured, hypothesis-driven approach ensures that research efforts are focused and efficient, providing a clear path for evaluating the therapeutic potential of novel chemical entities like this compound.

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Spectroscopic Characterization of N-[3-(aminomethyl)phenyl]benzamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[3-(aminomethyl)phenyl]benzamide hydrochloride is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active molecules. As with any compound intended for advanced applications, rigorous structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools in this characterization process. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into data interpretation and the rationale behind the spectroscopic behaviors observed. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this and related molecules.

The molecular structure of N-[3-(aminomethyl)phenyl]benzamide forms the basis for interpreting its spectroscopic data. The hydrochloride salt form means the aminomethyl group will be protonated.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.4Singlet1HAmide N-H The amide proton is typically deshielded and appears as a broad singlet.
~8.5Broad Singlet3H-CH₂-NH₃Protons on the protonated amine are deshielded and often exchange, leading to a broad signal.
~7.9Multiplet2HBenzamide ortho-H Protons ortho to the carbonyl group are deshielded by its electron-withdrawing nature.
~7.5-7.6Multiplet3HBenzamide meta- and para-H These protons of the benzoyl group appear in the typical aromatic region.
~7.3-7.4Multiplet4HAminomethylphenyl ring H The protons on the second aromatic ring will have slightly different chemical shifts due to the substituents.
~4.1Singlet2H-C H₂-NH₃⁺The methylene protons adjacent to the protonated amine are deshielded.

Expertise & Experience in ¹H NMR Interpretation:

The choice of solvent, in this case, DMSO-d₆, is crucial. Protons attached to heteroatoms (like the amide N-H and the ammonium -NH₃⁺) are often exchangeable with deuterium in solvents like D₂O, causing their signals to disappear. DMSO-d₆ is a non-exchangeable solvent for these protons, allowing for their observation. The broadness of the -NH₃⁺ signal is a classic indicator of proton exchange and quadrupolar broadening from the nitrogen atom. The aromatic region (7.3-7.9 ppm) is expected to be complex due to the overlapping signals of the nine aromatic protons from the two phenyl rings. Higher field NMR instruments (e.g., 500 MHz or higher) would be beneficial to resolve these multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d₆)

Chemical Shift (ppm)AssignmentRationale
~166Amide C =OThe carbonyl carbon of an amide typically appears in this downfield region.[5]
~140Aminomethylphenyl C -NHThe carbon atom attached to the amide nitrogen is deshielded.
~138Aminomethylphenyl C -CH₂The carbon atom attached to the aminomethyl group.
~134Benzamide C -C=OThe ipso-carbon of the benzoyl group.
~131Benzamide para-C Aromatic carbon in the benzoyl group.
~128Benzamide ortho- and meta-C Aromatic carbons in the benzoyl group.
~129, 122, 120Aminomethylphenyl aromatic C Aromatic carbons of the second ring.
~42-C H₂-NH₃⁺The methylene carbon adjacent to the ammonium group.

Expertise & Experience in ¹³C NMR Interpretation:

The prediction of ¹³C chemical shifts is generally more accurate than for ¹H NMR.[3] The carbonyl carbon signal around 166 ppm is a key diagnostic peak for the amide functionality. The aromatic region will show multiple signals corresponding to the non-equivalent carbons of the two phenyl rings. The upfield signal around 42 ppm is characteristic of the sp³-hybridized methylene carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be instrumental in confirming the assignments by differentiating between CH, CH₂, and CH₃ groups (though there are no CH₃ groups in this molecule).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the molecular structure. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method.

Table 3: Predicted Mass Spectrometry Data for N-[3-(aminomethyl)phenyl]benzamide

m/zIonRationale
227.118[M+H]⁺The protonated molecular ion of the free base (C₁₄H₁₄N₂O). The hydrochloride salt will dissociate in the ESI source.
122.061[C₇H₈N₂]⁺Fragmentation resulting from the cleavage of the amide bond, retaining the aminomethylphenyl portion.
105.034[C₇H₅O]⁺Fragmentation resulting from the cleavage of the amide bond, forming the benzoyl cation. This is a very common and stable fragment for benzamides.[6]
77.039[C₆H₅]⁺Loss of CO from the benzoyl cation.[6]

Expertise & Experience in MS Interpretation:

The fragmentation of protonated N-(3-aminophenyl)benzamide has been studied, revealing characteristic pathways.[7] The most prominent fragmentation is the cleavage of the amide bond. This can occur in two ways, leading to the formation of the benzoyl cation (m/z 105) or the aminomethylphenyl cation (m/z 122). The benzoyl cation is particularly stable due to resonance and is often a dominant peak in the mass spectra of benzoyl derivatives.[6] The subsequent loss of carbon monoxide from the benzoyl cation to form the phenyl cation (m/z 77) is also a well-documented fragmentation pathway for aromatic carbonyl compounds.[6] The presence of two nitrogen atoms in the molecule dictates that the molecular ion of the free base will have an even mass, and its protonated form ([M+H]⁺) will have an odd mass, which is consistent with the predicted data.[8][9][10][11]

MS_Fragmentation M_H [M+H]⁺ m/z = 227 frag1 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 M_H->frag1 Amide Bond Cleavage frag2 Aminomethylphenyl Cation [C₇H₈N₂]⁺ m/z = 122 M_H->frag2 Amide Bond Cleavage frag3 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag1->frag3 - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300MediumN-H StretchAmide N-H
~3000-2800Broad, StrongN-H Stretch-NH₃⁺
~3100-3000MediumC-H StretchAromatic C-H
~2950-2850WeakC-H StretchAliphatic C-H (-CH₂-)
~1650StrongC=O Stretch (Amide I)Amide C=O[12]
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1550MediumN-H Bend (Amide II)Amide N-H
~1500MediumN-H Bend-NH₃⁺

Expertise & Experience in IR Interpretation:

The IR spectrum of this compound will be dominated by several key features. The presence of the protonated amine (-NH₃⁺) will give rise to a very broad and strong absorption in the 3000-2800 cm⁻¹ region, which may obscure other C-H stretching vibrations. The amide functionality will exhibit two characteristic absorptions: the C=O stretch (Amide I band) around 1650 cm⁻¹, which is typically very strong, and the N-H bend (Amide II band) around 1550 cm⁻¹.[12][13][14] The amide N-H stretch will appear as a medium intensity peak around 3300 cm⁻¹. The aromatic rings will show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[12] The distinction between the primary amine of the free base and the ammonium salt is clear in the IR spectrum; a primary amine would show two sharp N-H stretching bands, whereas the ammonium salt shows the characteristic broad absorption.[15][16]

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample N-[3-(aminomethyl)phenyl]benzamide hydrochloride NMR NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) Sample->NMR MS Mass Spectrometry (ESI+) Sample->MS IR IR Spectroscopy (KBr pellet or ATR) Sample->IR NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data IR_Data Absorption Bands Functional Groups IR->IR_Data Structure Verified Molecular Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive analysis of predicted NMR, MS, and IR spectroscopic data provides a robust framework for the characterization of this compound. The key diagnostic features include the amide and ammonium proton signals in the ¹H NMR spectrum, the amide carbonyl carbon in the ¹³C NMR spectrum, the characteristic fragmentation pattern in the mass spectrum involving amide bond cleavage, and the prominent amide and ammonium absorptions in the IR spectrum. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound, ensuring its suitability for further applications in drug discovery and development. The principles outlined here are also broadly applicable to the spectroscopic analysis of other substituted benzamides and related aromatic compounds.

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Methodological & Application

Optimizing the Synthesis of N-[3-(aminomethyl)phenyl]benzamide hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[3-(aminomethyl)phenyl]benzamide hydrochloride is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis, while seemingly straightforward, presents several challenges related to chemoselectivity and purification that can significantly impact yield and purity. This application note provides a comprehensive guide for the synthesis and optimization of this valuable intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into a robust three-step synthetic strategy, offering not just a protocol, but a framework for rational optimization based on fundamental principles of organic chemistry.

Synthetic Strategy: A Three-Pronged Approach

The target molecule contains two primary amine functionalities: a benzylic amine and an aromatic amine (aniline). The benzylic amine is significantly more nucleophilic than the aniline. To achieve selective acylation at the aniline nitrogen, a protection-acylation-deprotection strategy is employed. This approach ensures the desired regioselectivity and facilitates purification.

The overall synthetic pathway is outlined below:

Synthetic_Pathway A 3-(aminomethyl)aniline B Boc-protected intermediate A->B Step 1: Boc Protection C N-Boc-N'-benzoyl intermediate B->C Step 2: Acylation D N-[3-(aminomethyl)phenyl]benzamide hydrochloride C->D Step 3: Deprotection & Salt Formation Boc_Protection_Optimization cluster_0 Input Parameters cluster_1 Process cluster_2 Output Metrics A Solvent (THF, DCM, Biphasic) E Boc Protection Reaction A->E B Base (TEA, DIPEA, NaHCO₃) B->E C Temperature (0°C to RT) C->E D Stoichiometry (Boc₂O equivalents) D->E F Yield of Boc-protected intermediate E->F G Purity (Selectivity) E->G Acylation_Optimization cluster_0 Input Parameters cluster_1 Process cluster_2 Output Metrics A Acylating Agent (Benzoyl Chloride vs. Benzoic Acid) F Acylation Reaction A->F B Coupling Agent (EDC/HOBt, DCC, etc.) B->F C Solvent (DCM, DMF, THF) C->F D Base (TEA, DIPEA) D->F E Temperature (0°C to RT) E->F G Yield of N-Boc-N'-benzoyl intermediate F->G H Purity F->H

Application Notes and Protocols: Characterizing N-[3-(aminomethyl)phenyl]benzamide hydrochloride as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the experimental characterization of novel kinase inhibitors, using the structural framework of N-[3-(aminomethyl)phenyl]benzamide hydrochloride as a representative, hypothetical compound, hereafter referred to as "Compound X". While this compound is not established as a kinase inhibitor in publicly available literature[1][2], this guide utilizes it as a scaffold to present a robust, scientifically-grounded workflow for inhibitor validation. We will focus on Receptor-Interacting Protein Kinase 2 (RIPK2) as an exemplary target, given its critical role in inflammatory diseases and the availability of established assay methodologies.[3][4] This guide details the essential in vitro and cell-based protocols required to determine a compound's inhibitory potency, selectivity, and cellular mechanism of action, thereby providing researchers with a validated roadmap for advancing novel kinase inhibitor candidates.

Introduction to the Target: RIPK2

Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine/tyrosine kinase, is a crucial signaling molecule in the innate immune system.[5][6] It functions as a key downstream effector for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[4] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its activation through autophosphorylation and subsequent ubiquitination.[7] This initiates downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, which drive the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][8]

Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease, sarcoidosis, and other autoimmune disorders.[3][4] Consequently, RIPK2 has emerged as a high-value therapeutic target for the development of small molecule inhibitors.[5][7]

Signaling Pathway Overview

The diagram below illustrates the central role of RIPK2 in the NOD2 signaling pathway, a primary target for therapeutic intervention.

RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates E3_Ligases E3 Ligases (cIAP1/2, XIAP) RIPK2->E3_Ligases Interaction Ub Ubiquitination (K63, M1) RIPK2->Ub E3_Ligases->RIPK2 Polyubiquitinates TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex Recruits IKK_Complex IKK Complex (NEMO, IKKα/β) Ub->IKK_Complex Recruits TAK1_Complex->IKK_Complex Phosphorylates MAPK MAPK Cascade (JNK, p38) TAK1_Complex->MAPK Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Gene Transcription NFκB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Leads to Production of

Caption: NOD2 signaling pathway initiated by MDP, leading to NF-κB and MAPK activation via RIPK2.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor like Compound X follows a multi-stage process, moving from broad biochemical assessment to specific cellular validation. This workflow ensures that resources are focused on compounds with genuine therapeutic potential.

Experimental_Workflow Start Compound X (N-[3-(aminomethyl)phenyl] benzamide hydrochloride) Biochemical_Assay Step 1: In Vitro Biochemical Kinase Assay Start->Biochemical_Assay IC50_Det IC50 Determination Biochemical_Assay->IC50_Det Determine Potency Selectivity Step 2: Kinase Selectivity Profiling IC50_Det->Selectivity Assess Specificity Cellular_Assay Step 3: Cell-Based Pathway Assay Selectivity->Cellular_Assay Confirm Cellular Activity Cytokine_Assay Step 4: Functional Endpoint Assay Cellular_Assay->Cytokine_Assay Measure Functional Outcome Validated_Hit Validated Hit Compound Cytokine_Assay->Validated_Hit

Sources

Application Notes & Protocols: Investigating N-[3-(aminomethyl)phenyl]benzamide hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of a Novel Benzamide Derivative

N-[3-(aminomethyl)phenyl]benzamide hydrochloride, hereafter referred to as "the compound," emerges from the broader class of N-substituted benzamides, a chemical group recognized for its diverse biological activities. While this specific hydrochloride salt (CAS No. 1423032-67-0) is a relatively novel entity in the landscape of oncology research, the benzamide core is a well-established pharmacophore.[1][2][3] Structurally related compounds, such as certain sertraline derivatives and other N-substituted benzamides, have demonstrated promising anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest.[4][5][6][7]

These application notes serve as a comprehensive guide for researchers and drug development professionals aiming to elucidate the anti-neoplastic potential of this compound. We will provide a structured, field-proven framework for investigating its effects on cancer cell lines, moving from initial cytotoxicity screening to in-depth mechanistic studies. The protocols herein are designed not merely as procedural steps but as self-validating systems, with explanations grounded in established cell biology and oncology research principles.

II. Postulated Mechanism of Action: A Hypothesis Grounded in Precedent

Based on the activities of structurally analogous compounds, we hypothesize that this compound may exert its anti-cancer effects through one or more of the following pathways:

  • Induction of Apoptosis: Many N-substituted benzamides trigger programmed cell death.[6][7][8] This is often initiated via the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and subsequent activation of caspase-9 and effector caspases like caspase-3.[7]

  • Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many chemotherapeutic agents.[9] Benzamide derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[6][7][10]

  • Modulation of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, is a known target for sertraline and its derivatives.[4][5] It is plausible that this compound could similarly modulate this or other crucial cancer-related signaling cascades.

The following experimental workflows are designed to systematically test these hypotheses.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Cell Viability Assay (MTT / WST-1) A->B Treat with Compound C Determine IC50 Value B->C Dose-Response Curve D Apoptosis Assay (Annexin V / PI Staining) C->D Use IC50 concentration E Cell Cycle Analysis (PI Staining) C->E Use IC50 concentration F Western Blot Analysis C->F Use IC50 concentration G Analysis of Key Proteins (Caspases, PARP, Bcl-2 family) D->G H Analysis of Cell Cycle Regulators (Cyclins, CDKs) E->H F->G F->H I Signaling Pathway Investigation (e.g., p-Akt, p-mTOR) F->I

Figure 1: A multi-phase experimental workflow for characterizing the anti-cancer effects of a novel compound.

III. Core Protocols for In Vitro Evaluation

Protocol 1: Determination of Cytotoxicity and IC50 Value

A. Application Note

The first critical step is to determine the compound's cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Assays like the MTT or WST-1 are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability. The principle of the MTT assay is the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product. This provides a robust, high-throughput method to establish a dose-response curve.

B. Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and a media-only blank control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. Observe for the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals. Mix gently by pipetting or on a plate shaker.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

C. Data Presentation: IC50 Values

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Experimental Data]
A549Lung Carcinoma[Experimental Data]
HCT116Colorectal Carcinoma[Experimental Data]
[Additional Line][Origin][Experimental Data]
Protocol 2: Analysis of Apoptosis Induction

A. Application Note

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus only enters cells with compromised membrane integrity (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

B. Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. It is crucial to collect all cells to avoid underrepresenting the apoptotic population.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Record events for four populations:

      • Q1 (Annexin V- / PI-): Viable cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells

C. Data Presentation: Apoptosis Analysis

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control[Data][Data][Data][Data]
Compound (IC50)[Data][Data][Data][Data]
Compound (2x IC50)[Data][Data][Data][Data]
Protocol 3: Western Blot Analysis of Apoptotic Markers

A. Application Note

Western blotting provides a deeper insight into the molecular machinery of apoptosis.[11] Key events to monitor include the cleavage of caspases and their substrates. Caspase-3 is a critical executioner caspase. Its activation involves cleavage of the inactive 32 kDa pro-caspase into active p17 and p12 subunits.[12] A key substrate for activated caspase-3 is PARP (Poly (ADP-ribose) polymerase), a DNA repair enzyme. Cleavage of 116 kDa PARP into an 89 kDa fragment is a hallmark of apoptosis.[13] Additionally, analyzing the expression levels of Bcl-2 family proteins (e.g., anti-apoptotic Bcl-2 vs. pro-apoptotic Bax) can indicate the involvement of the intrinsic pathway.

B. Detailed Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells as described in Protocol 2.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Cleaved Caspase-3 (Asp175)

      • Cleaved PARP (Asp214)

      • Bcl-2, Bax

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

cluster_pathway Hypothesized Apoptotic Pathway Compound N-[3-(aminomethyl)phenyl] benzamide hydrochloride Bax Bax Compound->Bax Promotes Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mito Mitochondria CytC Cytochrome c (Release) Mito->CytC Bax->Mito Pore Formation Bcl2->Mito Inhibits Casp9 Pro-Caspase-9 CytC->Casp9 Activates aCasp9 Activated Caspase-9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Activated Caspase-3 PARP PARP (116 kDa) aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP (89 kDa) cPARP->Apoptosis

Figure 2: A hypothesized signaling pathway for compound-induced apoptosis.

Protocol 4: Cell Cycle Analysis

A. Application Note

To investigate if the compound affects cell cycle progression, flow cytometry analysis of cellular DNA content is employed.[14] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[15] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.

B. Detailed Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours) to observe the kinetics of cell cycle arrest.

  • Cell Fixation:

    • Harvest cells (including floating cells) and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves DNA.[15]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use a linear scale for the fluorescence channel to properly resolve the G1 and G2/M peaks.[17]

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

C. Data Presentation: Cell Cycle Distribution

TreatmentTime (h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control24[Data][Data][Data]
Compound (IC50)12[Data][Data][Data]
Compound (IC50)24[Data][Data][Data]
Compound (IC50)48[Data][Data][Data]

IV. Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound in cancer cell line studies. The data generated from these protocols will establish its cytotoxic potency and elucidate its primary mechanisms of action, specifically regarding the induction of apoptosis and cell cycle arrest. Positive and compelling results from these assays would warrant further investigation, including:

  • Pathway-Specific Western Blots: Probing key proteins in signaling cascades like PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR, p-p70S6K).

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

  • Combination Studies: Assessing potential synergistic effects when combined with standard-of-care chemotherapeutic agents.

By following these rigorous and logically structured protocols, researchers can effectively profile the anti-cancer potential of this novel benzamide derivative, contributing valuable data to the field of oncology drug discovery.

V. References

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  • Mu, L., et al. (2021). Discovery of sertraline and its derivatives able to combat drug-resistant gastric cancer cell via inducing apoptosis. Bioorganic & Medicinal Chemistry Letters, 41, 127997. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

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  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1423032-67-0 | n-[3-(aminomethyl)phenyl]benzamidehydrochloride. Retrieved from [Link]

  • Philchenkov, A. (2013). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 979, 11-20. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • IFLScience. (2020). Common Antidepressant Helps To Inhibit Cancer Growth In Mice, Study Finds. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

  • Gassen, R. B., et al. (2019). Sertraline repositioning: an overview of its potential use as a chemotherapeutic agent after four decades of tumor reversal studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1347-1361. Retrieved from [Link]

  • Gil-Martins, E., et al. (2022). Antidepressant Drug Sertraline against Human Cancer Cells: A Literature Review. International Journal of Molecular Sciences, 23(20), 12595. Retrieved from [Link]

  • Boiteux, S., & Laval, J. (1985). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Cancer Research, 45(9), 4285-4290. Retrieved from [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993-1001. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:33891-00-8 | N-[[3-(benzamidomethyl)phenyl]methyl]benzamide. Retrieved from [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(3), 427-434. Retrieved from [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993-1001. Retrieved from [Link]

  • El-Missiry, M. A., et al. (2018). Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. International Journal of Radiation Biology, 94(3), 269-277. Retrieved from [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. Retrieved from [Link]

  • Lee, Y. J., et al. (2022). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. International Journal of Molecular Sciences, 23(23), 15006. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide. Retrieved from [Link]

  • Marini, S., et al. (1994). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. Biochemical and Biophysical Research Communications, 205(2), 1213-1218. Retrieved from [Link]

  • Wang, Y., et al. (2024). Chidamide induces cell cycle arrest via NR4A3/P21 axis upregulation to suppress relapsed and refractory acute myeloid leukemia. Biochemical and Biophysical Research Communications, 737, 150493. Retrieved from [Link]

  • Kruse, J. J., et al. (2000). Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. International Journal of Cancer, 88(5), 802-810. Retrieved from [Link]

  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Chemistry, 12, 1471714. Retrieved from [Link]

  • Leong, C. O., et al. (2003). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. British Journal of Cancer, 88(5), 787-794. Retrieved from [Link]

  • Chan, L. Y., et al. (2018). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 8(1), 1696. Retrieved from [Link]

  • Xu, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Retrieved from [Link]

  • Ning, Z. Q., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. Cancer Chemotherapy and Pharmacology, 69(4), 901-909. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Retrieved from [Link]

  • Peng, Z., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(6), 8439-8452. Retrieved from [Link]

  • Wang, H., et al. (2016). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Scientific Reports, 6, 22283. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • Kumar, A., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry, 9(8), 767-784. Retrieved from [Link]

  • Zhang, L., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(9), 848-852. Retrieved from [Link]

  • Welsh, S., et al. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha. Molecular Cancer Therapeutics, 7(2), 365-373. Retrieved from [Link]

Sources

Application Notes and Protocols for Antiviral Activity Screening of N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of novel and drug-resistant viral pathogens necessitates the continuous discovery of new antiviral agents.[1] N-[3-(aminomethyl)phenyl]benzamide hydrochloride is a small molecule with a chemical structure that presents potential for biological activity. This document provides a comprehensive guide for the initial in vitro evaluation of its antiviral properties. We outline a strategic, multi-tiered approach, beginning with primary screening to ascertain broad-spectrum activity, followed by secondary assays to quantify potency and cytotoxicity. Finally, we detail a suite of mechanism-of-action assays to elucidate the specific stage of the viral lifecycle inhibited by the compound. The protocols herein are designed to be robust and adaptable, providing the foundation for a thorough investigation into the antiviral potential of this compound.

Introduction: The Rationale for Screening this compound

This compound is a synthetic organic compound featuring a benzamide core linked to a phenyl ring with an aminomethyl substituent. While its specific biological activities are not yet extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The benzamide structure is a known pharmacophore, and the presence of flexible side chains with primary amine groups offers multiple points for potential interaction with viral or host cell proteins.

The initial step in evaluating any new compound for therapeutic potential is a systematic and rigorous screening process.[1] For antiviral drug discovery, this process aims to answer three fundamental questions:

  • Does the compound inhibit viral replication? (Efficacy)

  • At what concentration is it effective, and is it toxic to host cells? (Potency and Therapeutic Window)

  • How does it inhibit the virus? (Mechanism of Action)

This guide provides a structured workflow to address these questions for this compound, hereafter referred to as "the test compound."

Strategic Workflow for Antiviral Screening

A hierarchical approach is recommended to efficiently screen the test compound. This ensures that resources are focused on compounds that show genuine promise, while minimizing the risk of false positives.

Antiviral_Screening_Workflow A Primary Screening (CPE Reduction Assay) C Secondary Assays (Confirmatory & Potency) A->C Active Hit B Cytotoxicity Assay (MTT or MTS) I Data Analysis (EC50, CC50, SI) B->I D Plaque Reduction Assay (IC50 Determination) C->D E TCID50 Assay (Yield Reduction) C->E F Mechanism of Action (MOA) Studies C->F Confirmed Activity D->I E->I G Viral Entry Assay F->G H Enzyme Inhibition Assays (Protease, RT, etc.) F->H

Figure 1: A hierarchical workflow for screening this compound.

Foundational Assays: Cytotoxicity and Primary Efficacy

Before assessing antiviral activity, it is crucial to determine the concentration at which the test compound is toxic to the host cells. This is essential for distinguishing true antiviral effects from non-specific cytotoxicity.[2]

Protocol: Cytotoxicity Assay (MTT Method)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero E6, HeLa, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[2]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will achieve 80-90% confluency after 24 hours (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.[1]

  • Compound Dilution: Prepare serial dilutions of the test compound in assay medium. A common starting concentration is 100 µM, with 2-fold or 3-fold dilutions.[1]

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to the wells in triplicate. Include wells with untreated cells (cell control) and wells with solvent only (vehicle control).

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using regression analysis.[4]

Protocol: Primary Antiviral Screening (CPE Reduction Assay)

This assay provides a rapid assessment of the test compound's ability to inhibit the virus-induced cytopathic effect (CPE), which includes morphological changes like cell rounding, detachment, and lysis.[5][6]

Materials:

  • All materials from the Cytotoxicity Assay

  • A well-characterized virus stock

  • Positive control antiviral (e.g., Remdesivir for SARS-CoV-2)[1]

Procedure:

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity protocol.

  • Infection and Treatment:

    • Remove the culture medium from the 80-90% confluent cell monolayer.[7]

    • Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI) sufficient to cause 80-90% CPE in the virus control wells within 48-72 hours.

    • Immediately add 50 µL of the serially diluted test compound (prepared at 2x the final concentration) to the wells.[4]

    • Include the following controls on each plate:

      • Virus Control: Cells infected with the virus but untreated.

      • Cell Control: Uninfected, untreated cells.

      • Positive Control: Cells infected and treated with a known antiviral.

  • Incubation: Incubate the plates at 37°C, 5% CO2 until the virus control wells show 80-90% CPE.[1]

  • CPE Inhibition Measurement: Assess cell viability using a suitable method, such as crystal violet staining or a viability reagent like MTT or MTS.[8]

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Plot the inhibition percentage against the compound concentration to determine the 50% effective concentration (EC50) using regression analysis.[4]

ParameterDescriptionImportance
CC50 50% Cytotoxic ConcentrationConcentration of the compound that kills 50% of the host cells.[4]
EC50 50% Effective ConcentrationConcentration of the compound that inhibits 50% of viral activity (e.g., CPE).[4]
SI Selectivity Index (CC50 / EC50)A measure of the compound's therapeutic window. A higher SI value indicates greater potential as an antiviral agent. An SI > 10 is often considered a good starting point for further investigation.[4][6]
Table 1: Key Parameters Derived from Primary Screening.

Secondary Assays: Quantifying Antiviral Potency

Compounds that demonstrate a promising Selectivity Index in the primary screen should be advanced to more quantitative secondary assays.

Protocol: Plaque Reduction Assay

The plaque reduction assay is the "gold standard" for quantifying viral infectivity and antiviral efficacy.[9][10] It measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death caused by viral replication.[9]

Materials:

  • Confluent monolayer of susceptible cells in 6-well or 12-well plates.

  • Virus stock.

  • Test compound dilutions.

  • Semi-solid overlay medium (e.g., medium containing 0.5% agarose or carboxymethyl cellulose).[11]

  • Fixative solution (e.g., 10% formaldehyde).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed plates to form a confluent monolayer.

  • Virus Treatment: Prepare a virus dilution that will produce 50-100 plaques per well. Pre-incubate this virus dilution with an equal volume of the test compound dilutions for 1 hour at 37°C.[12]

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.[12]

  • Overlay: Aspirate the inoculum and add 2-3 mL of the semi-solid overlay medium to each well. This restricts the spread of progeny virus, leading to localized plaque formation.[11]

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

  • Staining and Counting:

    • Fix the cells with the fixative solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Wash the plates with water and allow them to dry. Viable cells will stain purple, while plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.[13]

Elucidating the Mechanism of Action (MOA)

Identifying the specific stage of the viral lifecycle that is inhibited by the test compound is a critical step in its development.[14][15]

Viral_Lifecycle_MOA cluster_HostCell Host Cell A 1. Attachment & Entry B 2. Uncoating A->B C 3. Genome Replication (e.g., Reverse Transcription) B->C D 4. Protein Synthesis & Processing (e.g., Protease) C->D E 5. Assembly & Release D->E Virus Virus E->Virus Progeny Virions Virus->A

Figure 2: Potential targets for MOA studies in the viral lifecycle.

Protocol: Viral Entry Inhibition Assay (Pseudovirus-Based)

Pseudovirus assays are a safe and effective way to screen for entry inhibitors, as they use non-replicating viral particles that express the entry proteins of a pathogenic virus (like the Spike protein of SARS-CoV-2) on their surface.[16][17] These assays can often be performed at a lower biosafety level (BSL-2).[16]

Materials:

  • HEK293T cells stably expressing the target receptor (e.g., ACE2 for SARS-CoV-2).[16]

  • Pseudotyped viral particles carrying a reporter gene (e.g., luciferase).[18]

  • Test compound dilutions.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed receptor-expressing cells in a 96-well white, clear-bottom plate.

  • Treatment and Infection: Add the test compound dilutions to the cells. Immediately after, add the pseudotyped particles.

  • Incubation: Incubate for 48-72 hours at 37°C.

  • Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence signal.

  • Data Analysis: A reduction in the luciferase signal compared to the untreated control indicates inhibition of viral entry. Calculate the IC50 from the dose-response curve.[19]

Protocol: Viral Protease Inhibitor Screening Assay (Fluorescence-Based)

Many viruses rely on proteases to cleave viral polyproteins into functional units, making them excellent drug targets.[20][21] Fluorogenic assays provide a high-throughput method for identifying protease inhibitors.[22]

Materials:

  • Recombinant viral protease (e.g., SARS-CoV-2 3CLpro, HIV protease).

  • Fluorogenic peptide substrate containing a quencher.[20]

  • Assay buffer.

  • Test compound dilutions.

  • Known protease inhibitor (positive control).

  • Fluorescence microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound, and the recombinant protease.

  • Initiation: Add the fluorogenic substrate to initiate the reaction. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and generating a fluorescent signal.[20]

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths over time.

  • Data Analysis: The rate of increase in fluorescence is proportional to protease activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50.[22]

Protocol: Reverse Transcriptase (RT) Inhibitor Screening Assay (Colorimetric)

Retroviruses like HIV use a reverse transcriptase enzyme to convert their RNA genome into DNA.[23] This enzyme is a primary target for antiviral drugs. Colorimetric assays offer a non-radioactive method for screening RT inhibitors.

Materials:

  • Recombinant reverse transcriptase.

  • Reaction buffer containing a template/primer (e.g., poly(A) x oligo(dT)15).

  • Digoxigenin (DIG)- and Biotin-labeled dUTPs.

  • Streptavidin-coated microplate.

  • Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD).

  • Peroxidase substrate (e.g., ABTS).

  • Microplate reader.

Procedure:

  • RT Reaction: Incubate the recombinant RT enzyme with the reaction buffer, labeled dUTPs, and the test compound. RT incorporates the DIG- and Biotin-labeled nucleotides into a new DNA strand.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled DNA will bind to the streptavidin.

  • Detection: Add the Anti-DIG-POD antibody, which binds to the DIG-labeled nucleotides.

  • Substrate Addition: Add the ABTS substrate. The peroxidase catalyzes a color change.

  • Absorbance Measurement: Measure the absorbance, which is directly correlated to the RT activity.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50.

Assay TypeViral Process TargetedPrincipleKey Output
Pseudovirus Entry Assay Viral attachment and entry into the host cell[24]Measures reporter gene (e.g., luciferase) expression mediated by viral envelope proteins.[16]Entry IC50
Protease Inhibition Assay Viral polyprotein processing[20]Measures cleavage of a fluorogenic substrate by a recombinant viral protease.[22]Protease IC50
Reverse Transcriptase Assay RNA-to-DNA synthesis (Retroviruses)Measures incorporation of labeled nucleotides by recombinant reverse transcriptase.RT IC50
Table 2: Summary of Mechanism-of-Action Assays.

Conclusion and Future Directions

This document provides a foundational framework for the initial antiviral screening of this compound. A positive result, characterized by a high Selectivity Index (SI > 10) and a determinable mechanism of action, would warrant further investigation. Subsequent steps would include testing against a broader panel of viruses, evaluating efficacy against drug-resistant viral strains, and eventually, progressing to in vivo animal models to assess pharmacokinetics and efficacy in a whole-organism setting. This structured, hierarchical approach ensures a cost-effective and scientifically rigorous evaluation of this novel compound's potential as a future antiviral therapeutic.

References

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust analytical method for the quantification of N-[3-(aminomethyl)phenyl]benzamide hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column chemistry and mobile phase composition to detector settings. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This document provides researchers and quality control analysts with a detailed, step-by-step protocol suitable for routine analysis and stability studies.

Introduction and Analyte Characterization

This compound (CAS: 1423032-67-0, Molecular Formula: C₁₄H₁₅ClN₂O) is a compound featuring a benzamide core structure with a key aminomethylphenyl substituent[1][2]. The molecule's structure, containing two aromatic rings, a secondary amide, and a primary benzylic amine, dictates its physicochemical properties. The primary amine group (pKa ≈ 9-10) confers a basic character, while the overall structure possesses both hydrophobic (phenyl rings) and hydrophilic (amine and amide groups) regions, classifying it as a polar basic compound[3].

Developing a reliable HPLC method for such compounds presents specific challenges. The basic amine can interact with residual acidic silanol groups on the surface of silica-based stationary phases, often leading to poor peak shape (tailing), which compromises resolution and quantification accuracy[4]. Therefore, the primary goal of this method development was to establish conditions that ensure a sharp, symmetrical peak for accurate and reproducible quantification. Reversed-phase chromatography was selected as the mode of choice due to its versatility and wide applicability in pharmaceutical analysis[5].

HPLC Method Development Strategy

The logical workflow for developing a robust HPLC method involves a systematic optimization of several key parameters. The choices made at each step are grounded in the chemical properties of the analyte.

MethodDevelopment Analyte Analyte Characterization (Polar, Basic, UV Active) Column Stationary Phase Selection (C18, End-capped) Analyte->Column Justifies RP-HPLC MobilePhase Mobile Phase Optimization Column->MobilePhase Organic Organic Modifier (Acetonitrile) MobilePhase->Organic Aqueous Aqueous pH & Buffer (Acidic Modifier) MobilePhase->Aqueous Detector Detector Optimization (UV Wavelength Scan) Organic->Detector Aqueous->Detector FinalMethod Optimized & Validated Method Detector->FinalMethod

Caption: Logical workflow for HPLC method development.

Stationary Phase (Column) Selection

Rationale: For polar compounds, especially those with basic functional groups, the choice of a reversed-phase column is critical. A standard C18 (octadecylsilane) bonded phase provides the necessary hydrophobic retention for the aromatic rings of the analyte. To mitigate the undesirable interactions with silanols, a modern, high-purity, end-capped C18 column is the preferred choice. End-capping masks most of the residual silanols, significantly improving peak symmetry for basic analytes[4][6]. Columns specifically designed for polar compound retention, which are stable in highly aqueous mobile phases, are also excellent candidates[7].

Selection: A Waters Symmetry® C18 column (4.6 x 150 mm, 5 µm) was selected for this development work due to its reputation for high purity, effective end-capping, and batch-to-batch reproducibility.

Mobile Phase Optimization

The mobile phase composition directly controls analyte retention and peak shape.

  • Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically provides lower backpressure and better UV transparency at lower wavelengths, which can be advantageous[8].

  • Aqueous Phase & pH Control: This is the most critical parameter for a basic analyte. An acidic mobile phase is required to protonate the primary amine of N-[3-(aminomethyl)phenyl]benzamide (R-NH₂) to its conjugate acid form (R-NH₃⁺). This ensures a single, consistent ionic state for the analyte, leading to reproducible retention and sharp peaks. Furthermore, operating at a low pH (e.g., pH 2-4) suppresses the ionization of residual silanol groups (Si-O⁻) on the stationary phase, preventing ionic interactions that cause peak tailing[4]. A 0.1% solution of formic acid in water was chosen as it is a volatile modifier compatible with mass spectrometry (MS) and provides a pH of approximately 2.7.

A gradient elution was initially explored to determine the approximate solvent strength required to elute the compound, followed by optimization to an isocratic method for simplicity and robustness in a quality control setting.

Detector Wavelength Selection

Rationale: To achieve maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. The benzamide structure contains two phenyl rings and an amide linkage, which are strong chromophores.

Procedure: A solution of the analyte was scanned from 200 to 400 nm using a Photodiode Array (PDA) detector. The resulting UV spectrum showed a distinct absorbance maximum.

Selection: The λmax was determined to be 235 nm . This wavelength was selected for all subsequent experiments to ensure optimal sensitivity.

Optimized Method and System Suitability

The systematic development process resulted in the following optimized chromatographic conditions.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Waters Symmetry® C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution multiple times and evaluating key parameters against predefined acceptance criteria derived from regulatory guidelines[5][9].

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)

Method Validation Protocol (ICH Q2(R2))

The optimized method was subjected to a rigorous validation protocol to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines[10].

MethodValidation ICH ICH Q2(R2) Method Validation Specificity Specificity (Interference Free) ICH->Specificity Linearity Linearity & Range ICH->Linearity Accuracy Accuracy (% Recovery) ICH->Accuracy Precision Precision (Repeatability & Intermediate) ICH->Precision LOQ Limit of Quantitation (LOQ) ICH->LOQ LOD Limit of Detection (LOD) ICH->LOD Robustness Robustness ICH->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This was confirmed by injecting the diluent (blank) and a placebo sample, both of which showed no interfering peaks at the retention time of the analyte.

  • Linearity and Range: A linear relationship between concentration and detector response was established over a range of 50% to 150% of the nominal concentration (e.g., 5 µg/mL to 15 µg/mL). The correlation coefficient (r²) was found to be > 0.999.

  • Accuracy: Accuracy was determined by performing a recovery study on a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, 120%). The mean recovery was within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the test concentration. The Relative Standard Deviation (%RSD) of the results was ≤ 2.0%.

    • Intermediate Precision (Inter-day): The assay was repeated on a different day by a different analyst. The %RSD between the two data sets was calculated to demonstrate method ruggedness.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability was tested by making small, deliberate variations in method parameters, including mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within the acceptance criteria.

Step-by-Step Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase (Acetonitrile : 0.1% Formic Acid in Water, 35:65 v/v):

    • Prepare 1 L of 0.1% Formic Acid by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Measure 650 mL of the 0.1% formic acid solution and 350 mL of HPLC-grade acetonitrile.

    • Mix thoroughly, sonicate for 10 minutes to degas, and allow to cool to room temperature.

  • Diluent: Use the prepared Mobile Phase as the diluent.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with diluent and mix well. This solution is used for system suitability and quantification.

Sample Preparation
  • Accurately weigh a portion of the sample (e.g., powdered drug product) equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool, dilute to volume with diluent, and mix well.

  • Pipette 10.0 mL of this solution into a 100 mL volumetric flask, dilute to volume with diluent, and mix.

  • Filter the final solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

Chromatographic Procedure
  • Set up the HPLC system according to the parameters in the "Optimized Method" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test by making five replicate injections of the Working Standard Solution (10 µg/mL). Verify that all SST criteria are met.

  • Inject a blank (diluent) to ensure no carryover or contamination.

  • Inject the prepared sample solutions.

  • Calculate the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the average peak area from the Working Standard Solution.

Summary of Validation Results

The following table summarizes the key data obtained during method validation, confirming its suitability for quantitative analysis.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 5 - 15 µg/mL50% - 150% of nominal
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOQ 0.5 µg/mL-
Robustness Passed (SST criteria met under all conditions)SST criteria met

Conclusion

A simple, specific, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method employs a standard C18 column and a UV detector, making it accessible to most analytical laboratories. The use of an acidic mobile phase was critical to achieving excellent peak symmetry and reproducibility for this polar basic compound. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is accurate, precise, and robust, rendering it suitable for routine quality control analysis and stability testing in a regulated environment.

References

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  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

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  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Retrieved from [Link]

  • Mei, M., Huang, X., & Fritz, J. S. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(21), 5248–5253. Retrieved from [Link]

  • Wang, J., Liu, H., Yang, G., & Han, J. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 30(6), 888–895. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • Wu, D., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Retrieved from [Link]

  • ChemSrc. (n.d.). n-[3-(aminomethyl)phenyl]benzamidehydrochloride. ChemSrc. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757087, N-[3-(aminomethyl)phenyl]benzamide. PubChem. Retrieved from [Link].

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145959105, N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide. PubChem. Retrieved from [Link].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Yulistiani, R., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9). Retrieved from [Link]

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Determining the In Vitro IC50 of N-[3-(aminomethyl)phenyl]benzamide hydrochloride: A Guide for Sirtuin Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the in vitro half-maximal inhibitory concentration (IC50) of N-[3-(aminomethyl)phenyl]benzamide hydrochloride. The protocols and methodologies detailed herein are grounded in established principles of enzyme inhibition kinetics, with a specific focus on the sirtuin (SIRT) family of histone deacetylases (HDACs), a relevant target class for benzamide-containing compounds.

Introduction: The Scientific Rationale

This compound belongs to the benzamide class of chemical compounds. While its specific molecular targets require empirical validation, the benzamide moiety is a known pharmacophore that can interact with various protein targets. Notably, certain benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation.[1] The benzamide group can function as a zinc-binding motif within the active site of these enzymes.[1]

Sirtuins, a class III family of NAD+-dependent deacetylases, are particularly relevant targets. They play crucial roles in a multitude of cellular processes, including gene silencing, cell cycle regulation, and metabolism. For instance, SIRT1, the most studied human sirtuin, is involved in pathways related to aging and metabolic diseases, making it a compelling target for therapeutic intervention.[2] The inhibition of SIRT1 is being explored for its potential in cancer therapy due to its role in regulating the p53 tumor suppressor.[3]

Therefore, a logical first step in characterizing the bioactivity of this compound is to assess its inhibitory potential against a representative sirtuin, such as SIRT1. The most direct and high-throughput method for this is a cell-free, enzyme-based assay. Fluorometric assays are widely employed for this purpose due to their sensitivity and adaptability to a microplate format.[2][3][4]

This guide will focus on a fluorometric SIRT1 inhibition assay as the primary methodology for IC50 determination.

Foundational Concepts: Understanding the Assay Principle

The core of the recommended protocol is a two-step enzymatic reaction that quantifies SIRT1 activity.

  • Deacetylation: Recombinant human SIRT1 enzyme is incubated with a synthetic peptide substrate that contains an acetylated lysine residue. This substrate is chemically modified with a fluorophore and a quencher, which keeps the fluorescence signal low.[4][5] In the presence of its co-substrate NAD+, SIRT1 deacetylates the lysine on the peptide.[4][5]

  • Signal Generation: A developer solution is added, which specifically cleaves the deacetylated peptide.[2] This cleavage separates the fluorophore from the quencher, resulting in a significant increase in fluorescence.[3][4] The intensity of this fluorescence is directly proportional to the deacetylase activity of SIRT1.

When an inhibitor like this compound is present, it will bind to SIRT1, impeding the deacetylation of the substrate. This leads to a dose-dependent decrease in the fluorescent signal, which is the basis for calculating the IC50 value.

Experimental Workflow and Protocols

Materials and Reagents

A summary of the necessary materials is provided in the table below. While commercially available kits (e.g., from Abcam, BPS Bioscience, Cayman Chemical) are highly recommended as they contain optimized reagents and controls, the individual components can also be sourced separately.[4][6]

Reagent/Material Specifications Storage Notes
This compoundPurity >95%Room temperature, dry and cool[7]CAS No: 1423032-67-0[8]
Recombinant Human SIRT1High purity-80°CAliquot to avoid freeze-thaw cycles.[9]
Fluorogenic SIRT1 Substratee.g., p53-derived peptide with fluorophore/quencher-20°CProtect from light.
NAD+Co-substrate for SIRT1-20°CPrepare fresh working solutions.
SIRT1 Assay BufferTris-based buffer, pH ~8.04°C
Developer SolutionContains a protease to cleave deacetylated substrate-80°CProtect from light.
Known SIRT1 Inhibitore.g., Nicotinamide or Suramin-20°CFor use as a positive control.[4][5]
DMSOAnhydrous, for compound dilutionRoom temperature
Black, opaque 96-well microplatesLow-bindingRoom temperatureFor fluorescence measurements.
Microplate fluorometerCapable of excitation at ~350-380 nm and emission at ~440-460 nmN/A
Preparation of Solutions

Causality behind choices: Proper solution preparation is critical for assay reproducibility. Using a high-purity solvent like DMSO is essential for dissolving the test compound. Serial dilutions are necessary to generate a dose-response curve from which the IC50 can be accurately determined. The final DMSO concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition or assay interference.[4]

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is a good starting point. These will be your "10X" working solutions.

  • Enzyme Working Solution: On the day of the assay, thaw the recombinant SIRT1 on ice. Dilute it to the desired working concentration (e.g., 100 ng/µl) in cold SIRT1 Assay Buffer.[5] Keep the diluted enzyme on ice.[5]

  • Substrate/NAD+ Master Mix: Prepare a master mix containing the fluorogenic substrate and NAD+ in SIRT1 Assay Buffer according to the manufacturer's recommendations.

Assay Protocol: Step-by-Step

This protocol is designed for a 96-well plate format. All samples and controls should be run in at least duplicate.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Serial Dilutions of N-[3-(aminomethyl)phenyl]benzamide HCl D Add Test Compound dilutions and Controls to respective wells A->D B Prepare Controls: - No Enzyme (Blank) - No Inhibitor (100% Activity) - Known Inhibitor (Positive Control) B->D C Dispense Assay Buffer, NAD+, and BSA to all wells C->D E Add SIRT1 Enzyme to all wells (except Blank) D->E F Incubate at 37°C for 30 min E->F G Initiate reaction by adding Fluorogenic Substrate F->G H Incubate at 37°C for 30 min G->H I Add Developer Solution to stop reaction H->I J Incubate at RT for 15-30 min I->J K Read Fluorescence (Ex: 350-380nm, Em: 440-460nm) J->K L Calculate % Inhibition K->L M Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) L->M N Determine IC50 value M->N

Caption: Workflow for IC50 determination of SIRT1 inhibitors.

Detailed Steps:

  • Plate Layout: Design your plate map to include wells for:

    • Blank: No enzyme, to measure background fluorescence.

    • Positive Control (100% Activity): Enzyme + DMSO (vehicle).

    • Inhibitor Control: Enzyme + known SIRT1 inhibitor.

    • Test Compound: Enzyme + serial dilutions of this compound.

  • Reagent Addition:

    • Add 35 µL of a master mix containing assay buffer, BSA, and NAD+ to each well.[5]

    • Add 5 µL of the appropriate 10X test compound dilution, DMSO vehicle, or known inhibitor to the designated wells.

    • To the "Blank" wells, add 5 µL of assay buffer instead of the enzyme later.[5]

  • Enzyme Addition: Add 5 µL of the diluted SIRT1 enzyme to all wells except the "Blank" wells.[5] The total volume should now be 45 µL.

  • First Incubation: Mix gently and incubate the plate at 37°C for 30 minutes.[5]

  • Reaction Initiation: Add 5 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.[5] The final reaction volume is 50 µL.

  • Second Incubation: Mix and incubate at 37°C for 30 minutes.[5]

  • Reaction Termination and Development: Add 50 µL of the Developer solution to each well.[5] This stops the SIRT1 reaction and begins the fluorescence development. Incubate at room temperature for 15-30 minutes, protected from light.[5]

  • Fluorescence Reading: Read the fluorescence on a microplate fluorometer at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[4][5]

Data Analysis and Interpretation

Trustworthiness through Self-Validation: The validity of your IC50 value is contingent on robust data analysis. This includes subtracting background noise, normalizing the data to internal controls, and fitting the dose-response curve to an appropriate pharmacological model. This process ensures that the calculated IC50 is a true reflection of the compound's inhibitory potency.

  • Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of SIRT1 inhibition for each concentration of the test compound:

    % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Positive_Control - Signal_Blank))

  • Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the test compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

Expected Data Representation:

Compound Conc. (µM) Log[Conc.] Raw Fluorescence (RFU) Corrected RFU % Inhibition
0 (Vehicle)N/A15000148000
0.1-114500143003.38
0.3-0.52130001280013.51
10105001030030.41
30.487800760048.65
1014500430070.95
301.482500230084.46
10022100190087.16
BlankN/A2000N/A

Potential Pitfalls and Advanced Considerations

  • Compound Interference: Test compounds that are themselves fluorescent can interfere with the assay.[4] It is crucial to run a control with the compound alone (without enzyme) to check for any intrinsic fluorescence at the assay wavelengths.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. Visually inspect the wells after compound addition for any precipitation.

  • Enzyme Kinetics: For a more in-depth analysis, consider performing enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Orthogonal Assays: To confirm the results, consider using an alternative assay format, such as one that measures the production of nicotinamide, a byproduct of the sirtuin reaction.[10]

Conclusion

This guide provides a detailed, scientifically-grounded protocol for determining the in vitro IC50 value of this compound against SIRT1. By understanding the underlying principles of the fluorometric assay and adhering to the structured workflow, researchers can generate reliable and reproducible data on the inhibitory potential of this compound, paving the way for further investigation into its mechanism of action and therapeutic potential.

References

  • BPS Bioscience. SIRT1 (Sirtuin1) Fluorogenic Assay Kit SIRT1 50081. [Link]

  • BPS Bioscience. SIRT1 (Sirtuin1) Fluorogenic Assay Kit. [Link]

  • National Institutes of Health. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. [Link]

  • Chemsrc. CAS#:1423032-67-0 | n-[3-(aminomethyl)phenyl]benzamidehydrochloride. [Link]

Sources

Application Notes & Protocols: N-[3-(aminomethyl)phenyl]benzamide hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is paramount. High-throughput screening (HTS) serves as the cornerstone of this effort, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2] This document introduces N-[3-(aminomethyl)phenyl]benzamide hydrochloride , a small molecule belonging to the versatile benzamide class, as a compelling candidate for HTS campaigns.

While specific biological activities for this particular compound are not yet widely published, its core benzamide structure is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[3] Compounds in this class are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, by acting as antagonists or inhibitors.[4][5] Notably, the benzamide moiety often functions as a crucial zinc-binding group within the active sites of metalloenzymes, such as histone deacetylases (HDACs).[4]

This guide provides a framework for leveraging this compound in HTS. We will explore its potential applications based on the established activities of its chemical class and provide detailed, field-proven protocols for its evaluation in both biochemical and cell-based assay formats.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's properties is critical for designing robust screening assays and interpreting results.

  • IUPAC Name: this compound[6]

  • CAS Number: 1423032-67-0[6][7]

  • Molecular Formula: C₁₄H₁₅ClN₂O[7]

  • Molecular Weight: 262.73 g/mol [7]

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O (free base)[8]
Monoisotopic Mass 226.11061 Da (free base)[8]
Hydrogen Bond Donors 2 (free base)[9]
Hydrogen Bond Acceptors 2 (free base)[9]
Rotatable Bonds 3 (free base)[10]
Predicted XlogP 1.5[8]
Storage Conditions Room temperature, dry and cool[7]

Causality in Experimental Design: The compound's moderate molecular weight and predicted lipophilicity (XlogP) suggest good "drug-like" properties, making it an excellent candidate for screening libraries. Its hydrogen bonding capacity is typical for compounds that interact with protein active sites. The hydrochloride salt form generally confers higher aqueous solubility, which is advantageous for creating stock solutions for HTS.

Rationale for HTS: Targeting Enzymes and Receptors

The decision to screen this compound is predicated on the extensive pharmacology of the benzamide scaffold.[3] We propose two primary, high-value target classes for initial screening campaigns.

Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)

Many benzamide derivatives function as potent HDAC inhibitors, a mechanism of significant interest in oncology and inflammatory diseases.[4] The benzamide carbonyl and amide groups can chelate the zinc ion in the HDAC active site, disrupting its catalytic activity. The phenyl and aminomethylphenyl moieties can be explored for generating specificity against different HDAC isoforms. Screening this compound against a panel of HDACs could identify novel epigenetic modulators.

Hypothesis 2: Antagonism of Dopamine Receptors

Substituted benzamides are classic antagonists of D2-like dopamine receptors (D2, D3, D4), forming the basis of several antipsychotic medications.[4] The core structure of this compound shares features with these antagonists. A cell-based assay measuring dopamine receptor activation can rapidly determine if this compound possesses activity against this important GPCR subfamily.

Application Protocol 1: Biochemical HTS for HDAC Inhibitors

This protocol describes a fluorescence-based, in vitro assay to screen for inhibitors of Class I/II Histone Deacetylases. The principle relies on a fluorogenic substrate that, upon deacetylation by an active HDAC enzyme, can be cleaved by a developer solution to release a fluorescent signal.

Materials & Reagents
  • This compound (Test Compound)

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate

  • HDAC Assay Buffer

  • Trichostatin A (TSA) or a known HDAC inhibitor (Positive Control)

  • Dimethyl sulfoxide (DMSO) (Negative Control Vehicle)

  • HDAC Developer Solution (containing a protease)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Experimental Workflow

HDAC_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Signal Detection p1 Dispense 100 nL Test Compound, Positive Control (TSA), or Negative Control (DMSO) p2 Add 5 µL HDAC Enzyme (in Assay Buffer) p1->p2 p3 Incubate for 15 min at 37°C p2->p3 p4 Add 5 µL Fluorogenic Substrate p3->p4 p5 Incubate for 60 min at 37°C p4->p5 p6 Add 10 µL Developer Solution p5->p6 p7 Incubate for 20 min at RT (protected from light) p6->p7 p8 Read Fluorescence (Ex/Em = 360/460 nm) p7->p8

Caption: Workflow for the biochemical HDAC inhibition assay.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of compounds from the library plate (typically 10 mM in DMSO) into a 384-well assay plate. Dispense 100 nL of the positive control (TSA, final concentration ~1 µM) and negative control (DMSO) into designated wells. This results in a final screening concentration of 10 µM for the test compound.

  • Enzyme Addition: Add 5 µL of HDAC enzyme diluted in assay buffer to all wells. The final enzyme concentration should be optimized to yield a robust signal-to-background ratio.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow compounds to bind to the enzyme.

  • Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at 37°C.

  • Development: Stop the reaction by adding 10 µL of developer solution to all wells. This solution halts the HDAC reaction and initiates the fluorescence-generating step.

  • Signal Stabilization: Incubate the plate for 20 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation 360 nm, Emission 460 nm).

Data Analysis & Quality Control
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Assay Quality (Z'-factor): The performance of the HTS assay should be validated by calculating the Z'-factor from the control wells on each plate. A Z'-factor ≥ 0.5 indicates an excellent and robust assay. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Application Protocol 2: Cell-Based HTS for GPCR Antagonists

This protocol outlines a common cell-based reporter assay to identify antagonists of a specific GPCR, such as the Dopamine D2 Receptor (DRD2). It uses a cell line stably expressing DRD2 and a reporter gene (e.g., Luciferase) under the control of a cAMP-responsive element (CRE). DRD2 is a Gi-coupled receptor; its activation by an agonist decreases intracellular cAMP, leading to a decrease in luciferase expression. An antagonist will block this effect, restoring the luciferase signal.

Materials & Reagents
  • This compound (Test Compound)

  • HEK293 cell line stably expressing DRD2 and a CRE-Luciferase reporter

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Quinpirole or other DRD2 agonist (for stimulation)

  • Haloperidol or other DRD2 antagonist (Positive Control)

  • DMSO (Negative Control Vehicle)

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

  • 384-well, solid white, tissue-culture treated assay plates

  • Luminometer plate reader

Experimental Workflow

GPCR_Workflow cluster_cell_prep Cell Plating cluster_treatment Compound Treatment cluster_readout Signal Detection c1 Seed 5,000 cells/well in 20 µL medium c2 Incubate overnight (37°C, 5% CO2) c1->c2 c3 Add 100 nL Test Compound, Positive Control, or Negative Control c2->c3 c4 Incubate for 30 min at 37°C c3->c4 c5 Add 5 µL Agonist (Quinpirole) at EC80 concentration c4->c5 c6 Incubate for 4-6 hours at 37°C c5->c6 c7 Equilibrate plate to RT c6->c7 c8 Add 25 µL Luciferase Reagent c7->c8 c9 Read Luminescence c8->c9 Hit_Validation s1 Primary HTS Hit (Single Concentration) s2 Hit Confirmation: Re-test fresh solid sample s1->s2 s3 Dose-Response Curve: Determine IC50 / EC50 s2->s3 s4 Orthogonal / Counterscreen: Rule out assay artifacts (e.g., fluorescence interference, luciferase inhibition) s3->s4 s5 Selectivity Profiling: Test against related targets (e.g., other HDACs or GPCRs) s4->s5 s6 Validated Hit for Lead Optimization s5->s6

Caption: A logical workflow for hit validation and progression.

  • Hit Confirmation: Cherry-picked hits from the primary screen are re-tested using a freshly prepared sample of the compound to rule out plating or sample degradation errors.

  • Potency Determination: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC₅₀ (for inhibitors) or EC₅₀ (for antagonists).

  • Counterscreens: It is crucial to run counterscreens to eliminate compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in the HDAC assay or direct luciferase inhibitors in the GPCR assay).

  • Selectivity: Validated hits should be profiled against related targets to understand their selectivity, which is a critical property for a therapeutic candidate.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for high-throughput screening. By leveraging the known pharmacology of the benzamide class, researchers can rationally design screening campaigns against high-value target families like HDACs and GPCRs. The detailed biochemical and cell-based protocols provided in this document offer robust, self-validating systems for identifying novel bioactive molecules. [11]Following a structured hit validation cascade is essential to ensure that promising initial findings translate into high-quality starting points for drug discovery programs.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. GEN - Genetic Engineering and Biotechnology News. Available at: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. Available at: [Link]

  • CAS#:1423032-67-0 | n-[3-(aminomethyl)phenyl]benzamidehydrochloride. Chemsrc. Available at: [Link]

  • N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-[3-(aminomethyl)phenyl]-N-methylbenzamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • This compound (C14H14N2O). PubChemLite. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. Available at: [Link]

  • High-Throughput Molecular Screening Center. The Wertheim UF Scripps Institute, University of Florida. Available at: [Link]

  • Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. PubMed, National Center for Biotechnology Information. Available at: [Link]

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Preparation of Stock Solutions for N-[3-(aminomethyl)phenyl]benzamide hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This comprehensive guide details the protocols and best practices for the preparation of stock solutions of N-[3-(aminomethyl)phenyl]benzamide hydrochloride (CAS No: 1423032-67-0), a key benzamide derivative utilized in contemporary research and drug development. This document provides a framework for researchers to prepare accurate and stable solutions, ensuring the reliability and reproducibility of experimental results. The protocols herein are grounded in established principles of chemical handling and solution preparation, emphasizing scientific integrity and safety.

Introduction: The Significance of this compound

N-[3-(aminomethyl)phenyl]benzamide and its hydrochloride salt belong to the benzamide class of compounds, a versatile scaffold in medicinal chemistry. Benzamides are known to interact with a variety of biological targets, including enzymes and receptors. While specific mechanistic details for this compound are still emerging in publicly available literature, related benzamide compounds have shown activities such as histone deacetylase (HDAC) inhibition and dopamine receptor antagonism[1]. The aminomethylphenyl moiety suggests potential applications in the design of targeted therapeutics and chemical probes.

The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound. Accurate preparation of stock solutions is the foundational step for any in vitro or in vivo study, directly impacting the validity of dose-response relationships and mechanistic investigations. This guide provides a systematic approach to preparing these critical reagents.

Compound Specifications and Safety Precautions

Prior to handling, it is imperative to review the Safety Data Sheet (SDS) for this compound.

PropertyValueReference
CAS Number 1423032-67-0[2][3]
Molecular Formula C₁₄H₁₅ClN₂O[3]
Molecular Weight 262.73 g/mol [3]
Appearance Typically a solid
Storage (as solid) Store at room temperature, keep dry and cool.[2]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

  • Disposal: Dispose of waste according to institutional and local regulations.

Solubility and Solvent Selection

The selection of an appropriate solvent is critical for preparing a stable and usable stock solution. While specific quantitative solubility data for this compound is not widely published, data from structurally related benzamide hydrochlorides can provide a strong starting point.

SolventAnticipated SolubilityRationale & Best Practices
Dimethyl Sulfoxide (DMSO) High DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds[4]. For related compounds like benzamidine hydrochloride, solubility is approximately 25 mg/mL[5]. Use anhydrous (or "dry") DMSO to prevent hydrolysis of the compound over time.
Ethanol (EtOH) Moderate Ethanol is a polar protic solvent. Benzamidine hydrochloride shows a solubility of approximately 10 mg/mL in ethanol[5]. For some applications, particularly in cell culture, ethanol may be preferred over DMSO due to lower cytotoxicity at higher working concentrations.
Water Variable The hydrochloride salt is intended to improve aqueous solubility. However, the overall hydrophobicity of the benzamide structure may limit high concentrations. For benzydamine hydrochloride, solubility in water is high (63 mg/mL)[6]. It is crucial to use purified, sterile water (e.g., Milli-Q or WFI) for preparing aqueous solutions.
Phosphate-Buffered Saline (PBS) Lower than Water The presence of salts in PBS can decrease the solubility of some compounds due to the common ion effect. For benzamidine hydrochloride, solubility in PBS (pH 7.2) is approximately 3 mg/mL[5]. If PBS is required for the final experimental buffer, it is advisable to prepare a high-concentration stock in a solvent like DMSO and then dilute it into PBS.

Decision Workflow for Solvent Selection:

G Solvent Selection Workflow start Start: Define Experimental Needs cell_culture In Vitro Cell Culture? start->cell_culture in_vivo In Vivo Study? start->in_vivo biochemical Biochemical Assay? start->biochemical dmso Primary Choice: DMSO (High Concentration Stock) cell_culture->dmso Yes ethanol Alternative: Ethanol (Consider Cytotoxicity) cell_culture->ethanol If DMSO is cytotoxic formulation Requires specific formulation (e.g., with excipients like Tween) in_vivo->formulation Yes biochemical->dmso If high concentration needed aqueous Aqueous Buffer (e.g., PBS) (Direct Dissolution or Dilution) biochemical->aqueous If buffer compatible dilution Dilute stock into final medium (Keep solvent conc. low, e.g., <0.5%) dmso->dilution ethanol->dilution direct_dissolve Directly dissolve in buffer if solubility allows aqueous->direct_dissolve

Caption: A decision-making workflow for selecting the appropriate solvent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO. This is a common starting point for most in vitro experiments.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 262.73 g/mol * 1000 mg/g = 2.6273 mg

  • Weighing:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh out approximately 2.63 mg of this compound into the vial. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the final desired concentration. For the exact weight recorded, calculate the precise volume:

      • Volume (mL) = [Mass (mg) / 262.73 ( g/mol )] / 10 (mmol/L)

    • Cap the vial tightly.

  • Mixing:

    • Vortex the solution for 1-2 minutes until the solid is fully dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to 3 months) and -80°C for long-term storage (up to 1 year) .

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration DMSO stock solution for use in cell-based assays. The key objective is to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells (typically kept below 0.5% v/v).

Procedure:

  • Thaw Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended):

    • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 (e.g., add 10 µL of the 10 mM stock to 90 µL of medium).

    • Final Working Solution: Further dilute the intermediate solution to the desired final concentration. For example, to prepare a 10 µM working solution from a 1 mM intermediate, perform a 1:100 dilution (e.g., add 10 µL of the 1 mM solution to 990 µL of medium).

  • Application to Cells:

    • Add the final working solution to your cell culture plates. Ensure that the volume added results in a final DMSO concentration that is non-toxic to your specific cell line and is consistent across all experimental conditions, including the vehicle control.

Workflow for Preparing Working Solutions:

G Working Solution Preparation Workflow start Start: Frozen Stock Solution (e.g., 10 mM in DMSO) thaw Thaw at Room Temperature start->thaw intermediate Prepare Intermediate Dilution in Cell Culture Medium (e.g., 1 mM) thaw->intermediate final Prepare Final Working Solution in Cell Culture Medium (e.g., 10 µM) intermediate->final control Prepare Vehicle Control (Same final DMSO conc.) intermediate->control apply Add to Cell Culture (Ensure final DMSO conc. <0.5%) final->apply control->apply

Caption: A stepwise workflow for diluting a DMSO stock solution for cell culture experiments.

Stability and Storage: A Self-Validating System

The stability of the stock solution is paramount for reproducible results.

  • Solid Form: The hydrochloride salt is generally stable when stored in a cool, dry, and dark place.

  • In Solution:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and introduction of moisture. Aliquoting is the most effective way to mitigate this.

    • Aqueous Solutions: Aqueous solutions are generally less stable than those prepared in anhydrous organic solvents. If an aqueous stock must be prepared, it is recommended to make it fresh before each experiment or store it at 4°C for no longer than 24-48 hours, after sterile filtration (0.22 µm filter).

    • Long-Term Storage: For long-term viability, storing aliquots of a DMSO stock solution at -80°C is the industry standard.

Quality Control:

For long-term studies or when initiating a new batch of experiments, it is good practice to perform a quality control check. This can be as simple as a visual inspection for precipitation or color change. For more rigorous validation, analytical techniques such as HPLC can be used to confirm the concentration and purity of an aged stock solution compared to a freshly prepared one.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of this compound stock solutions. By adhering to these guidelines, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. The principles of careful solvent selection, accurate measurement, and proper storage are fundamental to achieving scientific excellence.

References

  • PubChem. this compound. [Link]

  • ChemSrc. n-[3-(aminomethyl)phenyl]benzamidehydrochloride. [Link]

  • Chem-Impex International. N-(3-Aminomethyl-phenyl)methanesulfonamide. [Link]

  • ACS Publications. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. [Link]

  • PubChem. Dimethyl Sulfoxide. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Troubleshooting & Optimization

"N-[3-(aminomethyl)phenyl]benzamide hydrochloride" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[3-(aminomethyl)phenyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.

Introduction to the Challenge

This compound is a compound that, like many amine hydrochloride salts of molecules with significant hydrophobic character, presents a nuanced solubility profile in aqueous solutions. The presence of two phenyl rings contributes to its low intrinsic aqueous solubility, while the aminomethyl group, protonated as a hydrochloride salt, aims to enhance it. However, the interplay between pH, buffer composition, and concentration can often lead to precipitation, frustrating experimental efforts. This guide will demystify these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: Precipitation upon addition to an aqueous buffer is a common issue for amine hydrochloride salts of poorly soluble free bases. This phenomenon, known as disproportionation or "salting out," is often triggered by a shift in pH. The hydrochloride salt is significantly more soluble in its protonated (charged) form. When dissolved in a buffer with a pH at or above the pKa of the aminomethyl group, the compound can convert back to its less soluble free base form, causing it to precipitate out of solution.[1]

Q2: What is the pKa of this compound, and why is it important?

Q3: Can I just dissolve the compound directly in my final aqueous buffer?

A3: Direct dissolution in your final aqueous buffer is often not recommended, especially for higher concentrations. This is due to the risk of the compound not fully dissolving or precipitating over time, as explained above. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the final aqueous buffer.[3]

Q4: What are the recommended organic solvents for preparing a stock solution?

A4: Based on the benzamide structure, polar organic solvents are suitable choices.[4] Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for dissolving poorly soluble drugs for in vitro assays.[3][5] It is crucial to use a minimal amount of the organic solvent to create the stock solution to avoid potential toxicity or off-target effects in your experiments.

Q5: Does the type of buffer I use matter?

A5: Yes, the buffer species can influence the solubility of your compound. For instance, phosphate buffers can sometimes form less soluble salts with certain basic drugs.[6][7] While common in biological assays, if you encounter persistent solubility issues, consider alternative buffer systems like HEPES or Tris, ensuring the final pH is appropriate for both your compound's stability and your experimental system.

Troubleshooting Guide

Issue 1: Compound Precipitates Immediately Upon Dilution from Organic Stock into Aqueous Buffer

This is a classic sign of the compound crashing out of solution as it transitions from a high-solubility organic environment to a low-solubility aqueous one, often exacerbated by an unfavorable pH.

start Precipitation Observed check_ph Verify Buffer pH Is it well below the estimated pKa (e.g., pH < 4)? start->check_ph lower_ph Lower Buffer pH (e.g., to pH 3-4) check_ph->lower_ph No check_concentration Reduce Final Concentration Precipitation may be concentration-dependent. check_ph->check_concentration Yes retest Retest Dilution lower_ph->retest use_cosolvent Increase Co-solvent Percentage in Final Solution (e.g., from 1% to 5% DMSO), if experiment allows. check_concentration->use_cosolvent use_cosolvent->retest success Solubility Achieved retest->success fail Issue Persists retest->fail

Caption: Troubleshooting workflow for immediate precipitation.

  • Verify Buffer pH: The primary cause of precipitation is often a buffer pH that is too high, leading to the formation of the insoluble free base.[1]

    • Action: Measure the pH of your final buffer.

    • Rationale: For an aromatic amine hydrochloride, maintaining a pH well below its pKa (estimated to be in the 4-5 range) is crucial for keeping the amine group protonated and the compound in its more soluble salt form.

  • Lower Buffer pH (if possible): If your experimental conditions allow, using a more acidic buffer can significantly improve solubility.

    • Action: Prepare a new batch of your buffer at a lower pH (e.g., pH 4.0) and re-attempt the dilution.

    • Rationale: By increasing the proton concentration, you shift the equilibrium towards the protonated, more soluble form of the compound.

  • Reduce Final Concentration: The solubility limit may have been exceeded.

    • Action: Perform serial dilutions to determine the concentration at which the compound remains soluble in your buffer.

    • Rationale: Every compound has a finite solubility in a given solvent system. Working at a lower concentration might be necessary.

  • Increase Co-solvent Percentage: A small amount of organic solvent in the final aqueous solution can help maintain solubility.

    • Action: If your assay can tolerate it, increase the final concentration of the organic co-solvent (e.g., DMSO) from a typical <1% to 2-5%.

    • Rationale: Co-solvents can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[8][9] Be mindful of the potential effects of the co-solvent on your biological system.

Issue 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitation Over Time

This suggests that while the compound initially dissolved, it is not stable in the solution under the current conditions and is slowly precipitating.

start Delayed Precipitation Observed check_stability Assess Solution Stability Is the compound degrading or converting to free base? start->check_stability ph_stability Investigate pH-Dependent Stability Prepare solutions at different pH values and monitor over time. check_stability->ph_stability temp_effect Consider Temperature Effects Is the experiment run at a different temperature than preparation? ph_stability->temp_effect fail Issue Persists ph_stability->fail common_ion Evaluate for Common Ion Effect Is the buffer high in chloride ions? temp_effect->common_ion temp_effect->fail prepare_fresh Prepare Solutions Fresh Before Use common_ion->prepare_fresh common_ion->fail success Stable Solution Achieved prepare_fresh->success

Caption: Troubleshooting workflow for delayed precipitation.

  • Investigate pH-Dependent Stability: The compound may be slowly converting to its less soluble form at the current pH.

    • Action: As in the previous issue, test solubility and stability at a lower pH.

    • Rationale: Even if initially soluble, a pH close to the pKa can lead to a gradual shift in equilibrium towards the free base over time.

  • Consider Temperature Effects: Solubility is often temperature-dependent.

    • Action: Ensure that the temperature at which you are running your experiment is not significantly different from the temperature at which you prepared the solution. If precipitation occurs upon cooling, you may need to prepare your solutions at the experimental temperature.

    • Rationale: Many compounds are less soluble at lower temperatures. If a solution is prepared warm and then cooled, the compound may precipitate.

  • Evaluate for the Common Ion Effect: High concentrations of chloride ions in your buffer can surprisingly decrease the solubility of a hydrochloride salt.

    • Action: If your buffer contains high concentrations of NaCl or other chloride salts, try switching to a buffer with a different counter-ion (e.g., using a phosphate buffer prepared with potassium salts if your experiment allows).

    • Rationale: According to Le Chatelier's principle, adding a common ion (in this case, Cl-) can shift the dissolution equilibrium to the left, favoring the solid, undissolved salt and thus reducing solubility.[10][11]

  • Prepare Solutions Fresh: Due to potential instability, it is best practice to prepare your final working solutions immediately before use.

    • Action: Avoid storing dilute aqueous solutions of the compound for extended periods.

    • Rationale: This minimizes the time available for precipitation or potential degradation to occur.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MW: 262.73 g/mol ) in DMSO.

  • Weigh the Compound: Accurately weigh out 2.63 mg of this compound using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term storage or -80°C for extended periods.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into a final aqueous buffer.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, HEPES, Tris) and adjust the pH to be at least 1-2 units below the estimated pKa of the compound (e.g., pH 4.0).

  • Dilution: To prepare a 100 µM working solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of your prepared aqueous buffer. This results in a final DMSO concentration of 1%.

  • Mixing: Gently vortex or invert the tube to mix thoroughly.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation immediately after mixing and again before use in your experiment.

  • Use Immediately: It is recommended to use the freshly prepared working solution as soon as possible.

ParameterValueSource/Rationale
Molecular Weight262.73 g/mol [12][13][14]
Recommended Stock SolventDMSO, EthanolBased on benzamide solubility principles[3][4]
Recommended Stock Conc.10-20 mMStandard practice for in vitro assays[3]
Recommended Buffer pH< 5.0To maintain protonation of the aromatic amine[1]
Max. Final Co-solvent Conc.< 5% (assay dependent)To avoid off-target effects[5]

References

  • Šimatović, A., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-262. Available at: [Link]

  • Takano, R., et al. (2016). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. Journal of Pharmaceutical Sciences, 105(9), 2859-2866. Available at: [Link]

  • Al-kassas, R., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 74, 103554. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach Website. Available at: [Link]

  • Dixit, M., & Kulkarni, P. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. Available at: [Link]

  • Sugimoto, M., et al. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. International Journal of Pharmaceutics, 3(3-4), 195-203. Available at: [Link]

  • Reddit user discussion. (2018). Ways of crashing out amines. r/chemistry subreddit. Available at: [Link]

  • PubChemLite. This compound. PubChemLite Database. Available at: [Link]

  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 5, e2564v2. Available at: [Link]

  • Sugano, K. (2021). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Journal of Pharmaceutical Sciences, 110(4), 1613-1621. Available at: [Link]

  • Tielker, A. W., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5963-5975. Available at: [Link]

  • Waters Corporation. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Waters Support. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.2: Buffers- Solutions That Resist pH Change. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2015). Why is my ammonium sulphate protein precipitation not working properly? ResearchGate Q&A. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug Design, Development and Therapy, 8, 211-228. Available at: [Link]

  • PubChem. N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide. PubChem Database. Available at: [Link]

  • Patel, J. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 42(5), 235-244. Available at: [Link]

  • Bethune, S. J., et al. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 9(12), 642. Available at: [Link]

  • BIOFOUNT. This compound. BIOFOUNT Product Page. Available at: [Link]

  • ChemSrc. n-[3-(aminomethyl)phenyl]benzamidehydrochloride. ChemSrc Product Page. Available at: [Link]

  • Tielker, A. W., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available at: [Link]

  • Google Patents. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • PubChem. N-[3-(aminomethyl)phenyl]-N-methylbenzamide. PubChem Database. Available at: [Link]

  • ResearchGate. (2012). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. ResearchGate Publication. Available at: [Link]

  • ResearchGate. (2018). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate Publication. Available at: [Link]

  • PubChem. Benzydamine Hydrochloride. PubChem Database. Available at: [Link]

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"N-[3-(aminomethyl)phenyl]benzamide hydrochloride" minimizing off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Off-Target Effects and Ensuring Data Integrity

Welcome to the technical support guide for N-[3-(aminomethyl)phenyl]benzamide hydrochloride. As researchers increasingly utilize novel small molecules based on versatile scaffolds like benzamide, it is critical to employ rigorous validation strategies. This guide is designed for drug development professionals and academic scientists to address common challenges in preclinical research, focusing on the crucial task of distinguishing true on-target activity from confounding off-target effects and assay artifacts.

While this compound is a specific chemical entity[1], its biological targets are not extensively defined in public literature. Therefore, this document uses it as a representative compound to illustrate a universal framework for validating any new chemical probe. The principles and protocols outlined here are essential for generating reliable, reproducible, and publishable data.

Part 1: Foundational Troubleshooting - Is Your Compound Behaving as Expected?

Inconsistent or unexpected results often originate from fundamental issues with the compound itself. Before investigating complex biological off-targets, it is imperative to validate the tool you are using.

FAQ 1: My experimental results with this compound are inconsistent between batches. What are the likely causes?

Inconsistent results are a frequent challenge that can often be traced back to three main areas: compound integrity, experimental systems, and assay procedures[2].

  • Compound-Related Issues : This is the most critical starting point.

    • Purity & Integrity : Was the compound's purity confirmed upon receipt (e.g., via LC-MS or NMR)? Impurities from synthesis can have their own biological activity. Has the compound degraded during storage?

    • Solubility : Poor solubility is a major source of variability[3]. If the compound precipitates in your assay medium, its effective concentration is unknown and inconsistent. Benzamide structures can have varying solubility that must be empirically determined.

    • Storage & Handling : Repeated freeze-thaw cycles can degrade compounds. Exposure to light can also be a factor for some molecules. Always prepare fresh dilutions from a stable, high-concentration stock for each experiment[3].

  • Experimental System-Related Issues :

    • Cell Culture Conditions : Factors like cell passage number, confluency, and media composition can significantly alter cellular responses to a compound. Maintain strict consistency in your cell culture practices.

  • Assay-Related Issues :

    • Reagent Preparation : Inconsistencies in buffer pH, reagent concentrations, or incubation times can introduce significant error.

Protocol 1: Recommended Stock Solution Preparation and Quality Control

This protocol ensures your compound is handled correctly to minimize variability.

Objective: To prepare a stable, high-concentration stock solution of this compound and perform essential quality control.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes or amber glass vials

  • Calibrated balance and pipettes

Procedure:

  • Weighing: Carefully weigh out the desired amount of compound in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Vortex thoroughly until fully dissolved. Gentle warming (to 37°C) may be required, but check for compound stability at this temperature first.

  • Final Assay Concentration: Critically, ensure the final concentration of DMSO in your aqueous assay buffer is low (typically <0.5%, and always <1%) to prevent solvent-induced artifacts[3].

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light.

  • Quality Control (QC):

    • Initial QC: If resources permit, confirm the identity and purity of the dissolved stock via LC-MS. This verifies the material you are working with.

    • Freeze-Thaw Limitation: Avoid more than 1-2 freeze-thaw cycles. For daily experiments, a small "working aliquot" can be stored at 4°C for a short period (stability must be verified).

Data Summary: Solvent and Concentration Guidelines

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh dissolving power for many organic molecules.
Stock Concentration 10-50 mMMinimizes the volume of DMSO added to the final assay.
Final DMSO % in Assay < 0.5% High DMSO concentrations can cause cell stress, membrane destabilization, or other artifacts, confounding results[3].
Working Concentration As low as possibleUse the lowest concentration that gives a robust on-target effect to minimize the risk of off-target activity[4].
Part 2: The Core Question - On-Target Efficacy vs. Off-Target Effects

Observing a biological phenotype is only the first step. The critical next phase is to rigorously demonstrate that this effect is mediated by the intended molecular target.

FAQ 2: I'm observing the expected phenotype (e.g., apoptosis, cell cycle arrest), but how do I prove it's due to on-target activity and not an off-target effect?

This is the central challenge of target validation[5]. No single experiment is sufficient. Confidence is built by accumulating evidence from multiple, independent lines of investigation. A well-designed negative control, such as a structurally similar but biologically inactive analog, is a powerful tool to confirm the observed effect is not due to non-specific properties of the chemical scaffold[4].

The following workflow provides a logical progression for validating an observed phenotype.

G phenotype Phenotype Observed (e.g., Cell Death) dose_response Is the effect dose-dependent with a sigmoidal curve? phenotype->dose_response inactive_analog Does a structurally similar, inactive analog show no effect? dose_response->inactive_analog Yes investigate_off_target Potential Off-Target Effect or Non-Specific Artifact dose_response->investigate_off_target No (e.g., steep drop-off) orthogonal_compound Does a structurally distinct inhibitor of the same target phenocopy? inactive_analog->orthogonal_compound Yes inactive_analog->investigate_off_target No genetic_validation Does target knockdown (siRNA/CRISPR) phenocopy the effect? orthogonal_compound->genetic_validation Yes orthogonal_compound->investigate_off_target No high_confidence High Confidence in On-Target Effect genetic_validation->high_confidence Yes genetic_validation->investigate_off_target No

Caption: Workflow for differentiating on-target from off-target effects.

Protocol 2: Validating On-Target Activity Using an Orthogonal Compound

Objective: To confirm that the observed cellular phenotype is target-specific by using a structurally unrelated compound known to inhibit the same target.

Rationale: If two compounds with different chemical structures cause the same specific biological outcome, it is more likely that the effect is mediated through their common target rather than through shared, structure-dependent off-targets[2].

Procedure:

  • Select Orthogonal Compound: Identify a well-characterized inhibitor for your putative target that does not share the benzamide scaffold of your test compound.

  • Determine Potency: Establish the potency (e.g., IC50 in a cell-based assay) of both your test compound and the orthogonal compound in parallel experiments. Potency in enzyme assays should ideally correlate with potency in cellular assays[4].

  • Phenotypic Comparison: Treat cells with each compound at equipotent concentrations (e.g., 1x, 5x, and 10x their respective IC50 values).

  • Measure Endpoint: Measure your specific biological endpoint (e.g., apoptosis via Annexin V staining, protein phosphorylation via Western Blot, gene expression via qPCR).

  • Analysis:

    • Confirmation: If both compounds produce the same phenotype with similar magnitude at equipotent doses, this provides strong evidence for on-target activity.

    • Red Flag: If the phenotypes differ, or if your test compound requires a much higher concentration relative to its target IC50 to produce the effect, this suggests the phenotype may be driven by an off-target mechanism.

Part 3: Advanced Troubleshooting - Unmasking Assay Interference

Sometimes, an apparent biological effect is not biological at all but rather a direct interference with the assay technology. These compounds, often termed Pan-Assay Interference Compounds (PAINS), can lead to misleading data.

FAQ 3: My compound is active in multiple, unrelated screening assays. Could it be an artifact?

Yes, this is a classic red flag for non-specific activity or assay interference. Before concluding that your compound has numerous off-targets, you must rule out assay artifacts.

Common Mechanisms of Assay Interference:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Fluorescence Interference: If your compound is fluorescent or quenches fluorescence, it will directly interfere with any fluorescence-based readout (e.g., FP, FRET, HTRF).

  • Redox Activity: Compounds that are redox-active can disrupt assays by modifying proteins or reacting with detection reagents.

G start Widespread or Unexpected Activity Observed check_curve Is the dose-response curve steep or non-sigmoidal? start->check_curve check_light Does the compound absorb or emit light near assay wavelengths? check_curve->check_light Yes biological Activity is Likely Biological; Proceed with Off-Target Profiling check_curve->biological No run_counterscreen Does the compound inhibit a control enzyme (e.g., β-lactamase)? check_light->run_counterscreen Yes check_light->run_counterscreen No check_aggregation Is activity reduced by adding a non-ionic detergent (e.g., Triton X-100)? run_counterscreen->check_aggregation Yes run_counterscreen->biological No artifact High Likelihood of Assay Artifact check_aggregation->artifact Yes check_aggregation->biological No

Caption: Troubleshooting workflow for suspected assay artifacts.

Protocol 3: Counter-Screening for Non-Specific Inhibition using a Detergent

Objective: To determine if the observed inhibitory activity is due to compound aggregation.

Rationale: Non-ionic detergents like Triton X-100 can disrupt compound aggregates. If the addition of a low concentration of detergent reduces or abolishes the compound's activity, it strongly suggests the original "inhibition" was an artifact of aggregation.

Procedure:

  • Assay Setup: Set up your primary assay (e.g., a kinase inhibition assay) as you normally would.

  • Parallel Conditions: Prepare two sets of assay plates.

    • Condition A (Standard): Use your standard assay buffer.

    • Condition B (Detergent): Use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Titration: Add a full dilution series of this compound to both sets of plates.

  • Run Assay & Measure: Perform the assay and measure the endpoint (e.g., fluorescence, luminescence).

  • Analysis:

    • Plot Dose-Response Curves: Generate IC50 curves for both conditions.

    • Aggregation Likely: If the IC50 value significantly increases (e.g., >10-fold shift) or the inhibition is completely lost in the presence of Triton X-100, your compound is likely acting via aggregation at those concentrations.

    • Aggregation Unlikely: If the IC50 value remains unchanged, the inhibitory mechanism is not due to aggregation.

Hypothetical Data Summary: Kinase Panel Selectivity

Once artifacts are ruled out, systematic profiling can reveal the selectivity of your compound. Commercial services offer panels to screen against hundreds of kinases, GPCRs, or other targets.

TargetIC50 (nM)Selectivity vs. Primary TargetInterpretation & Next Steps
Primary Target Kinase X 25 1x Potent On-Target Activity.
Kinase ZEBRA1506xSignificant Off-Target. This kinase is only 6-fold less sensitive. A cellular assay should be run to see if this pathway is affected at concentrations used to probe Target X.
Kinase TANGO2,500100xGood Selectivity. Unlikely to be a relevant off-target in cellular models unless very high compound concentrations are used.
Kinase FOXTROT>10,000>400xHighly Selective. This kinase is not a concern.
References
  • BenchChem. (2025). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • National Institutes of Health (NIH). (n.d.).
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • National Institutes of Health (NIH). (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
  • Molecular Biology (MB). (n.d.). Assay Troubleshooting.
  • National Institutes of Health (NIH). (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
  • PubChem. (n.d.). This compound (C14H14N2O).
  • Sigma-Aldrich. (n.d.). This compound.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.

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Technical Support Center: Optimizing Derivatization of N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of N-[3-(aminomethyl)phenyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the chemical modification of this important structural motif.

Introduction to this compound

N-[3-(aminomethyl)phenyl]benzamide is a molecule featuring a primary aliphatic amine (the aminomethyl group) and a secondary amide (the benzamide group). The primary amine is the most common site for derivatization, typically through acylation, to explore structure-activity relationships (SAR) in drug discovery or to attach linkers, tags, or other functional moieties. The compound is supplied as a hydrochloride salt, which has important implications for its solubility and reactivity that must be addressed during experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on N-[3-(aminomethyl)phenyl]benzamide for derivatization?

The primary reactive site for derivatization is the terminal primary amine of the aminomethyl group. Primary amines are excellent nucleophiles and readily react with electrophilic reagents like acyl chlorides, anhydrides, isocyanates, and aldehydes (via reductive amination). The amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, and therefore does not typically react under standard acylation conditions.[1][2]

Q2: What is the role of the hydrochloride salt, and how does it affect the reaction?

The hydrochloride salt is formed by the reaction of the basic aminomethyl group with hydrogen chloride (HCl).[3] This salt form generally enhances the compound's stability and water solubility.[4] However, in the salt form, the amine is protonated (as an ammonium salt, -CH₂NH₃⁺Cl⁻), which renders it non-nucleophilic.[5] Therefore, to proceed with derivatization at the amine, it must be deprotonated to its free base form (-CH₂NH₂) using a suitable base.

Q3: What type of base should I use, and how much is needed?

A non-nucleophilic organic base is typically preferred to neutralize the hydrochloride salt and to scavenge the acidic byproduct generated during the acylation reaction (e.g., HCl from an acyl chloride).[1]

  • For neutralizing the starting material: At least one equivalent of base is required to liberate the free amine.

  • For scavenging byproduct: An additional equivalent of base is needed to neutralize the acid produced during the reaction.

Therefore, a total of at least two equivalents of base is recommended. Common choices include:

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA or Hünig's base)

  • Pyridine [6][7]

Inorganic bases like sodium bicarbonate or sodium carbonate can also be used, particularly in two-phase systems (e.g., Schotten-Baumann conditions).[8][9]

Q4: Which acylating agents are suitable for derivatizing the primary amine?

A variety of acylating agents can be used, with the choice depending on the desired derivative and the required reactivity. Common agents include:

  • Acyl Chlorides (R-COCl): Highly reactive, reactions are often rapid at room temperature.[1]

  • Acid Anhydrides ((R-CO)₂O): Also highly reactive and a good alternative to acyl chlorides.

  • Activated Esters: Such as N-hydroxysuccinimide (NHS) esters, are excellent for controlled acylation, especially in bioconjugation.

  • Carboxylic Acids (R-COOH): Require a coupling agent (e.g., EDC, DCC) to activate the carboxylic acid for reaction with the amine.[10]

Q5: How can I monitor the progress of the derivatization reaction?

The reaction progress can be monitored by analytical techniques that distinguish the starting material from the product.

  • Thin-Layer Chromatography (TLC): A quick and effective method. The product, being a larger and often less polar amide, will typically have a different Rf value than the starting amine salt.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides clear confirmation of the product's mass and can be used to quantify the conversion.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the starting material and the appearance of the product peak.[11]

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Amine:

    • Explanation: The starting material is a hydrochloride salt. If the amine is not fully deprotonated to its free base form, it cannot act as a nucleophile.

    • Solution: Ensure at least two equivalents of a suitable base (e.g., TEA, DIPEA) are used. The first equivalent neutralizes the HCl salt, and the second scavenges the acid byproduct from the acylation reaction.

  • Insufficiently Reactive Acylating Agent:

    • Explanation: If using a carboxylic acid without a coupling agent, or a less reactive ester, the reaction may not proceed.

    • Solution: Switch to a more reactive acylating agent like an acyl chloride or an acid anhydride. If a carboxylic acid is necessary, use a standard peptide coupling agent like EDC or HATU.

  • Hydrolysis of the Acylating Agent:

    • Explanation: Acyl chlorides and anhydrides are sensitive to moisture. The presence of water in the solvent or on the glassware can lead to hydrolysis, consuming the reagent.

    • Solution: Use anhydrous solvents (e.g., dry dichloromethane, THF, or acetonitrile) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature:

    • Explanation: While many acylations are rapid at room temperature, less reactive partners may require heating.

    • Solution: Try gently heating the reaction mixture (e.g., to 40-50 °C). In some cases, higher temperatures may be needed, but this should be approached with caution to avoid side reactions.[12]

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes & Solutions:

  • Over-acylation (Diacylation):

    • Explanation: This is highly unlikely for this specific molecule as the other potential site, the benzamide nitrogen, is non-nucleophilic. However, if impurities with multiple amine groups are present, this could be a factor.

    • Solution: Ensure the purity of the starting material.

  • Reaction with Solvent:

    • Explanation: Nucleophilic solvents (e.g., alcohols) can compete with the amine in reacting with the acylating agent.

    • Solution: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF).

Troubleshooting Workflow Diagram

G cluster_solutions Solutions start Low/No Yield Observed check_base Check Base: - At least 2 equivalents? - Anhydrous conditions? start->check_base check_reagent Check Acylating Agent: - Sufficiently reactive? - Anhydrous? check_base->check_reagent [ Base OK ] add_more_base Add more base check_base->add_more_base [ Insufficient Base ] check_conditions Check Reaction Conditions: - Anhydrous solvent? - Inert atmosphere? check_reagent->check_conditions [ Reagent OK ] use_fresh_reagent Use fresh/more reactive acylating agent check_reagent->use_fresh_reagent [ Reagent Issue ] increase_temp Increase Temperature (e.g., 40-50 °C) check_conditions->increase_temp [ Conditions OK ] dry_solvent Use anhydrous solvent under N2/Ar check_conditions->dry_solvent [ Solvent/Atmosphere Issue ] heat_reaction Heating successful increase_temp->heat_reaction

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols
Protocol 1: General Benzoylation using Benzoyl Chloride

This protocol describes a standard procedure for the benzoylation of the primary amine group using benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous DCM to dissolve/suspend the starting material (approx. 0.1 M concentration).

    • Cool the flask in an ice bath (0 °C).

  • Addition of Base:

    • Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 10-15 minutes at 0 °C to ensure complete deprotonation of the amine.

  • Addition of Acylating Agent:

    • In a separate vial, dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated NaHCO₃ solution (to remove excess benzoyl chloride and neutralize any remaining acid).

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Reaction Workflow Diagram

G cluster_reagents Reagents cluster_process Process start_material N-[3-(aminomethyl)phenyl]benzamide hydrochloride in Anhydrous DCM step1 1. Add Base at 0 °C (Deprotonation) start_material->step1 base Triethylamine (2.2 eq) base->step1 acyl_chloride Benzoyl Chloride (1.1 eq) step2 2. Add Benzoyl Chloride at 0 °C acyl_chloride->step2 step1->step2 step3 3. Stir at RT for 2-4h (Reaction) step2->step3 step4 4. Aqueous Workup (Quench & Wash) step3->step4 step5 5. Dry & Concentrate step4->step5 purification Purification (Chromatography/ Recrystallization) step5->purification product Final Derivatized Product purification->product

Caption: General workflow for benzoylation.

Data Summary Table
ParameterRecommendationRationale
Solvent Anhydrous Aprotic (DCM, THF, ACN)Prevents hydrolysis of the acylating agent and avoids side reactions.
Base Non-nucleophilic organic (TEA, DIPEA)Neutralizes the HCl salt and scavenges acidic byproducts without competing in the reaction.
Base Stoichiometry ≥ 2.0 equivalentsEnsures complete deprotonation of the starting material and neutralization of the reaction byproduct.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes potential side reactions. Gentle heating may be required for less reactive partners.[12]
Acylating Agent Acyl Chloride or AnhydrideHighly reactive, ensuring efficient conversion under mild conditions.[1]
Monitoring TLC or LC-MSAllows for real-time tracking of the reaction to determine the endpoint.
References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71306, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • Han, S., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]

  • Nemoto, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 519. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Amines. Available from: [Link]

  • ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Quora. (2017). Is the Schotten-Baumann reaction the same as benzoylation?. Available from: [Link]

  • Reddit. (2022). What are amine hydrochlorides?. Available from: [Link]

  • Scribd. (n.d.). Benzoylation. Retrieved from [Link]

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Technical Support Center: Overcoming Cancer Cell Resistance with Benzamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing benzamide-based compounds, such as N-[3-(aminomethyl)phenyl]benzamide hydrochloride, to overcome drug resistance in cancer cell lines. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and understand the underlying scientific principles.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with this class of compounds.

Q1: What is the primary mechanism of action for this compound and related benzamide compounds in cancer cells?

A1: While specific data on this compound is limited in publicly available literature, its structure strongly suggests it belongs to the benzamide class of Histone Deacetylase (HDAC) inhibitors.[1][2] HDAC inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression.[3]

HDACs are enzymes that remove acetyl groups from histone and non-histone proteins.[4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression, including that of tumor suppressor genes.[5] Benzamide-based HDAC inhibitors typically work by chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.[1] By inhibiting HDACs, these compounds promote histone acetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]

Q2: How do benzamide-based HDAC inhibitors help overcome resistance to conventional chemotherapy?

A2: Drug resistance is a major hurdle in cancer treatment. Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps, enhanced DNA repair mechanisms, and evasion of apoptosis.[7] Benzamide-based HDAC inhibitors can counteract these resistance mechanisms in several ways:

  • Re-expression of Silenced Genes: By promoting a more open chromatin structure, HDAC inhibitors can lead to the re-expression of genes that sensitize cancer cells to chemotherapy. This includes pro-apoptotic genes and genes that regulate cell cycle checkpoints.[8]

  • Downregulation of Drug Efflux Pumps: Some studies suggest that HDAC inhibitors can downregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are responsible for pumping chemotherapeutic drugs out of cancer cells.[9] However, it is important to note that prolonged exposure to some HDAC inhibitors has also been shown to induce the expression of these transporters, highlighting the need for careful experimental design.[9][10]

  • Impairment of DNA Repair: HDAC inhibitors can interfere with DNA damage repair pathways.[7] This can be particularly effective when combined with DNA-damaging agents like platinum-based drugs, as the cancer cells' ability to repair the drug-induced damage is compromised, leading to increased cell death.[11]

Q3: I am not seeing the expected synergistic effect when combining a benzamide-based HDAC inhibitor with a chemotherapy agent. What could be the reason?

A3: A lack of synergy can be due to several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Key considerations include the dosing schedule (sequential vs. concurrent), the concentration of each drug, the specific cancer cell line being used, and the duration of the experiment.

Q4: Are there specific HDAC isoforms targeted by benzamide derivatives?

A4: Yes, benzamide derivatives are generally known to be selective inhibitors of Class I HDACs (HDAC1, 2, and 3).[2][6] This selectivity is a key feature of this class of compounds and can be advantageous in minimizing off-target effects compared to pan-HDAC inhibitors.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
High Cell Death in Control Group (Vehicle Only) - Solvent toxicity (e.g., DMSO).- Contamination.- Ensure the final solvent concentration is non-toxic to your cell line (typically <0.1% DMSO).- Perform a solvent toxicity curve.- Use sterile techniques and fresh reagents.
Inconsistent Results Between Experiments - Variation in cell passage number.- Inconsistent cell seeding density.- Fluctuation in serum concentration in media.- Use cells within a consistent and low passage number range.[13]- Ensure precise cell counting and seeding for all experiments.- Use the same batch and concentration of serum for all related experiments.[13]
No Effect of the HDAC Inhibitor on Histone Acetylation - Incorrect concentration.- Compound instability.- Low expression of target HDACs in the cell line.- Perform a dose-response experiment to determine the optimal concentration.- Prepare fresh stock solutions of the inhibitor and store them appropriately.- Verify the expression of Class I HDACs in your cell line via Western blot or qPCR.
Lack of Synergy with Chemotherapy Agent - Suboptimal dosing schedule.- Incorrect drug concentrations.- Cell line is resistant to the chosen chemotherapy agent.- Test different dosing schedules: pre-treatment with the HDAC inhibitor followed by the chemotherapy agent, co-treatment, or post-treatment.- Perform a combination matrix experiment with varying concentrations of both drugs to identify synergistic ratios.- Confirm the sensitivity of your cell line to the chemotherapy agent alone.

Experimental Protocols & Workflows

Protocol: Evaluating Synergy with a Chemotherapy Agent using the Chou-Talalay Method

This protocol outlines a common method for determining if the combination of a benzamide-based HDAC inhibitor and a chemotherapy agent results in a synergistic, additive, or antagonistic effect.

Materials:

  • Cancer cell line of interest

  • Benzamide-based HDAC inhibitor (e.g., this compound)

  • Chemotherapy agent (e.g., Cisplatin, Doxorubicin)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • CompuSyn software (or similar software for synergy analysis)

Procedure:

  • Determine the IC50 of each drug individually:

    • Seed cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of each drug alone.

    • Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

    • Perform a cell viability assay and measure the results using a plate reader.

    • Calculate the IC50 value for each drug.

  • Set up the combination experiment:

    • Based on the individual IC50 values, design a combination matrix. A common approach is to use a constant ratio of the two drugs at various concentrations (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50, 4 x IC50).

    • Seed cells in 96-well plates.

    • After 24 hours, treat the cells with the drug combinations, as well as each drug alone at the corresponding concentrations.

    • Incubate for the same duration as the single-agent experiment.

  • Assess cell viability and analyze for synergy:

    • Perform the cell viability assay.

    • Enter the data into CompuSyn software to calculate the Combination Index (CI).

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Workflow for Investigating the Reversal of Chemoresistance

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Mechanistic Analysis a Establish Chemoresistant Cell Line b Determine IC50 of Chemotherapy Agent a->b c Treat with HDAC Inhibitor (Varying Doses) b->c Inform Dosing d Co-treat with Chemotherapy Agent and HDACi c->d e Assess Cell Viability (e.g., MTT Assay) d->e f Western Blot for Apoptosis Markers (Cleaved PARP, Caspase-3) e->f Analyze Mechanism g qPCR for Drug Efflux Pump Expression (e.g., ABCB1) e->g h Western Blot for Histone Acetylation (Ac-H3) e->h G HDACi Benzamide HDAC Inhibitor HDACs HDACs (Class I) HDACi->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Structure Acetylation->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG Allows Efflux Drug Efflux Pump Expression (e.g., ABCB1) Chromatin->Efflux May Decrease Repair DNA Repair Protein Expression Chromatin->Repair May Decrease Chemo Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis TSG->Apoptosis Promotes Repair->DNA_Damage Repairs

Caption: HDACi re-sensitization to chemotherapy.

This guide provides a foundational framework for your research. Given the nuanced responses of different cancer cell lines, empirical testing and optimization remain critical for success.

References

  • Kim HJ, Bae SC. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. J Zhejiang Univ Sci B. 2011;12(3):166-179. Available from: [Link]

  • Gantt RW, et al. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. In: Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd; 2011. Available from: [Link]

  • Beckers T, et al. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Int J Cancer. 2007;121(5):1138-1148. Available from: [Link]

  • Vasan N, et al. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. Cell Mol Life Sci. 2024;81(1):15. Available from: [Link]

  • Cang S, et al. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Int J Mol Sci. 2021;22(16):8909. Available from: [Link]

  • Selvi R, et al. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. J Med Chem. 2015;58(17):6889-6904. Available from: [Link]

  • Asadi M, et al. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Sci Rep. 2024;14(1):8638. Available from: [Link]

  • Holohan C, et al. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Cancer Drug Resist. 2022;5(1):64-79. Available from: [Link]

  • Minucci S, Pelicci PG. Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer. Nat Rev Cancer. 2006;6(1):38-51. Available from: [Link]

  • Singh S, et al. Synergistic strategies: histone deacetylase inhibitors and platinum-based drugs in cancer therapy. Expert Opin Drug Metab Toxicol. 2024;20(1):15-28. Available from: [Link]

  • Zhao Y, et al. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review). Int J Mol Med. 2016;38(1):3-12. Available from: [Link]

  • Segura-Pacheco B, et al. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials. Front Cell Dev Biol. 2020;8:568. Available from: [Link]

  • Pathiranage G, et al. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer. Cancers (Basel). 2021;13(16):4100. Available from: [Link]

  • Mottamal M, et al. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi. Front Oncol. 2015;5:92. Available from: [Link]

  • Hersey P, et al. Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube; 2020. Available from: [Link]

  • Inks ES, et al. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Bioorg Med Chem Lett. 2013;23(21):5856-5860. Available from: [Link]

  • Segura-Pacheco B, et al. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials. Front Cell Dev Biol. 2020;8:568. Available from: [Link]

  • Li G, et al. HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harb Perspect Med. 2020;10(10):a036830. Available from: [Link]

  • Selvi R, et al. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. J Med Chem. 2015;58(17):6889-6904. Available from: [Link]

  • Crews CM, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(11):2217-2224. Available from: [Link]

  • Papaioannou M, et al. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. J Med Chem. 2023;66(19):13399-13416. Available from: [Link]

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Technical Support Center: Purification of N-[3-(aminomethyl)phenyl]benzamide Hydrochloride and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-[3-(aminomethyl)phenyl]benzamide hydrochloride and its synthetic analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of compounds. The inherent structural features of these molecules—a basic primary amine, a moderately polar benzamide core, and their existence as hydrochloride salts—present a unique set of challenges. This resource consolidates field-proven insights and troubleshooting strategies to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its analogs?

A1: The main difficulties arise from the dual nature of the molecule. The basic aminomethyl group can cause strong interactions with acidic stationary phases like silica gel, leading to poor peak shape and low recovery in column chromatography.[1][2] The hydrochloride salt form generally has high polarity and crystallinity but may exhibit limited solubility in common organic solvents, complicating both chromatography and recrystallization.[3][4] Key challenges include removing unreacted starting materials (e.g., benzoic acid derivatives), managing solubility for effective crystallization, and preventing peak tailing during chromatographic separation.[2][5][6]

Q2: My compound is a hydrochloride salt. Can I run it directly on a standard silica gel column?

A2: It is generally not recommended. The highly polar nature of the salt will likely cause it to stick irreversibly to the top of a standard silica gel column with typical non-polar eluents.[1][7] The strong interaction between the protonated amine (R-NH3+) and the acidic silanol groups on the silica surface leads to extreme streaking and poor recovery.[1][2] It is often better to purify the freebase form of the amine and then convert it to the hydrochloride salt in a final step.[3] If chromatography of the salt is necessary, reversed-phase (C18) or amine-functionalized silica may be more appropriate.[1][8]

Q3: What is a good starting point for a recrystallization solvent system for these hydrochloride salts?

A3: For amine hydrochloride salts, polar protic solvents are often a good starting point.[3] Alcohols like ethanol or isopropanol are commonly used.[4] The principle is to dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly, promoting the formation of pure crystals.[3] If the salt is too soluble even in cold alcohol, an anti-solvent (a non-polar solvent in which the salt is insoluble, like diethyl ether or ethyl acetate) can be slowly added to the dissolved solution to induce precipitation.[4]

Q4: How can I effectively remove unreacted benzoic acid from my crude product?

A4: Unreacted benzoic acid is a common impurity resulting from the hydrolysis of the acyl chloride starting material.[5][9] Because it is acidic, it can be easily removed with a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash it with a dilute aqueous base, such as a saturated sodium bicarbonate solution.[5][6] The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will move into the aqueous layer, leaving your neutral amide product in the organic layer.[5][10]

Troubleshooting Purification Workflows

This section provides in-depth solutions to specific problems encountered during common purification procedures.

Workflow 1: Purification by Crystallization

Crystallization is often the most efficient and scalable method for purifying these compounds, especially given their tendency to form stable crystalline salts.

Problem 1: My compound "oils out" instead of crystallizing upon cooling.

  • Causality: "Oiling out" or liquid-liquid phase separation occurs when the solute is supersaturated but the conditions are not favorable for crystal nucleation. This is common when the solution cools too quickly, when impurities are present that inhibit crystal lattice formation, or if the melting point of the solid is lower than the temperature of the solution.[6]

  • Solutions:

    • Slow Down Cooling: After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Premature cooling can trap impurities.[6]

    • Reduce Supersaturation: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and attempt to cool again.[6]

    • Induce Nucleation:

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

    • Re-evaluate Solvent System: The chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility, or use a mixture of a "good" solvent and a "poor" (anti-solvent).

Problem 2: The yield from recrystallization is very low.

  • Causality: Significant product loss during recrystallization usually points to two main culprits: using an excessive volume of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[5][6]

  • Solutions:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is key.[6]

    • Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization often contains a substantial amount of dissolved product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize the Anti-Solvent: If using a solvent/anti-solvent system, ensure the anti-solvent is added slowly at an elevated temperature until slight cloudiness (the saturation point) is observed. Then, add a drop or two of the primary solvent to redissolve the precipitate before cooling.

Solvent System Examples for Amine HCl SaltsCharacteristics
Ethanol or Isopropanol Good starting point. Dissolves the salt when hot, but solubility decreases upon cooling.[3][4]
Methanol/Diethyl Ether For salts highly soluble in alcohols. Dissolve in minimal hot methanol, then slowly add ether as an anti-solvent.
Water Can be effective for highly polar analogs, but solubility might remain high even when cold, leading to yield loss.[11][12]
Acetone/Water A versatile polar system that can be fine-tuned.[6]
Workflow 2: Purification by Column Chromatography

While challenging for the salt form, chromatography of the freebase is a powerful tool for removing closely related impurities.

Problem 1: My compound streaks badly on the TLC plate and I get poor recovery from the column (Normal Phase Silica Gel).

  • Causality: This is the classic problem with basic amines on acidic silica gel.[1][2] The protonated amine binds strongly to the deprotonated silanol groups (SiO⁻) on the silica surface, leading to irreversible adsorption and tailing.[2]

  • Solutions:

    • Purify as the Freebase: The best solution is to perform an aqueous workup to convert the hydrochloride salt to its neutral (freebase) form before chromatography. After purification, the salt can be reformed.[3][13]

    • Use a Mobile Phase Modifier: If you must run the amine on silica, add a small amount of a competing base to the eluent. This base will occupy the acidic sites on the silica, preventing your compound from binding as strongly.

      • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia (e.g., in methanol) to your mobile phase.[14]

    • Switch the Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[14]

      • Amine-Functionalized Silica: These columns are specifically designed to purify basic compounds and give much better peak shapes.[1]

      • Reversed-Phase (C18) Silica: This is an excellent option, especially for analytical HPLC. The compound is separated based on hydrophobicity using polar mobile phases like water/acetonitrile or water/methanol, often with an additive like TFA or formic acid.[2][14]

Problem 2: I can't separate my product from a very similar, non-polar impurity.

  • Causality: The impurity may be a byproduct from the synthesis that has a polarity very close to your desired compound, making separation difficult with standard solvent systems.

  • Solutions:

    • Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, which can increase the separation (resolution) between two closely eluting spots. Try switching from ethyl acetate/hexanes to a less polar system like dichloromethane/hexanes.

    • Change Solvent Selectivity: The interaction between the solvent, stationary phase, and your compounds is complex. Sometimes, simply swapping one solvent for another of similar polarity can dramatically change the separation. For example, replace ethyl acetate with a mixture of acetone and hexanes, or add a small percentage of another solvent like methanol or toluene to your primary system.

    • Optimize with TLC: Systematically test a wide range of solvent systems on TLC plates to find the one that gives the best separation before committing to a large-scale column.

Visualized Workflows and Protocols

Decision Tree for Purification Strategy

This diagram helps in selecting the appropriate purification method based on the nature of the crude product and impurities.

Purification_Decision_Tree start Crude N-[3-(aminomethyl)phenyl]benzamide Analog (HCl salt) analysis Analyze Crude by TLC/LCMS start->analysis is_solid Is the crude a solid? analysis->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base_workup Perform Acid/Base Workup is_solid->acid_base_workup No (Oily) main_impurity What is the main impurity? main_impurity->acid_base_workup Acidic/Basic Starting Material freebase_chrom Chromatography of Freebase (Silica + Et3N or Alumina) main_impurity->freebase_chrom Neutral/Closely Related Byproduct recrystallize->main_impurity Failure final_purity Check Purity (NMR, LCMS) recrystallize->final_purity Success acid_base_workup->freebase_chrom salt_formation Re-form HCl Salt freebase_chrom->salt_formation salt_formation->final_purity

Caption: Decision tree for selecting a purification strategy.

Protocol 1: General Recrystallization of an Amine Hydrochloride Salt
  • Solvent Selection: Place a small amount (10-20 mg) of the crude salt into several test tubes. Add a few drops of different test solvents (e.g., ethanol, isopropanol, methanol, acetone, water) to each. Identify a solvent that dissolves the solid poorly at room temperature but completely upon heating.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise from a pipette while heating the flask (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the solid just dissolves. Do not add a large excess.[6]

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, pure crystals form with slow cooling.[3] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Conversion to Freebase, Chromatography, and Salt Reformation
  • Basification: Dissolve the crude hydrochloride salt in a separatory funnel containing deionized water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (NaOH). Swirl and check the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure the amine is fully deprotonated. Separate the organic layer.

  • Workup: Wash the organic layer with brine (saturated NaCl solution), dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude freebase.

  • Column Chromatography: Purify the crude freebase using silica gel chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Crucially, add ~1% triethylamine to the eluent system to prevent streaking.[1]

  • Salt Formation: Combine the fractions containing the pure freebase and remove the solvent. Dissolve the purified freebase in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.[3][13]

  • Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 129(43), 13335–13342. [Link]

  • Ouyang, J., Chen, J., Du, S., Kou, X., & Zhang, T. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4821-4831. [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents... ResearchGate. [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • Kumar, A., Akanksha, & Kumar, S. (2016). Solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Green and Herbal Chemistry, 5(3), 236-243. [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

  • Holzgrabe, U., & Wawer, I. (2010). Method for salt preparation. U.S.
  • Fischer, R., & Freiss, B. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]

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"N-[3-(aminomethyl)phenyl]benzamide hydrochloride" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Evaluating Novel Excipients for Oral Bioavailability Enhancement

A Guide for Researchers on the Preclinical Assessment of N-[3-(aminomethyl)phenyl]benzamide hydrochloride and Other Novel Agents

As a Senior Application Scientist, this guide is designed to provide you with the foundational principles, practical workflows, and troubleshooting strategies required when investigating a novel compound, such as this compound, for its potential to enhance the oral bioavailability of therapeutic agents in vivo.

Introduction: The Challenge of Oral Bioavailability

The oral route remains the most preferred method for drug administration. However, many promising therapeutic candidates fail to reach their clinical potential due to poor oral bioavailability. This failure is often multifactorial, stemming from poor aqueous solubility, extensive first-pass metabolism by enzymes like the Cytochrome P450 (CYP) family, or active removal from intestinal cells by efflux transporters such as P-glycoprotein (P-gp).[1][2] Consequently, the search for effective bioavailability enhancers—excipients that can overcome these barriers—is a critical area of pharmaceutical research.

This document addresses the topic of This compound . It is important to note that, based on current scientific literature, this specific molecule is not an established or characterized bioavailability enhancer. Its primary identity is as a chemical compound with defined physical properties.[3] Therefore, this guide will use it as a hypothetical case study to outline the rigorous, scientifically sound process a researcher must undertake to evaluate any novel compound for this application. We will explore the necessary questions, protocols, and troubleshooting steps from initial hypothesis to in vivo validation.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the initial questions a researcher should ask when considering a novel compound for bioavailability enhancement.

Q1: What is this compound and what are its known properties?

This compound is a chemical entity with the molecular formula C14H15ClN2O.[3] Its structure contains a benzamide group and a phenyl ring substituted with an aminomethyl group. While its physicochemical properties can be predicted (see Table 1), there is a lack of published biological data detailing its efficacy or mechanism as a bioavailability enhancer. Its safety profile is also not specifically documented, though related benzamide compounds are known to be harmful if swallowed and can cause skin and eye irritation.[4][5]

PropertyValueSource
Molecular Formula C14H15ClN2OPubChem[3]
Molecular Weight 262.74 g/mol PubChem[3]
Monoisotopic Mass 262.0873 g/mol PubChem[3]
Predicted XlogP 1.5PubChemLite[3]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem

Table 1: Physicochemical properties of N-[3-(aminomethyl)phenyl]benzamide.

Q2: What are the primary mechanisms by which an excipient can improve oral bioavailability?

An effective bioavailability enhancer typically works through one or more of the following mechanisms[1]:

  • Inhibition of Efflux Pumps: Transporters like P-glycoprotein (P-gp) actively pump drugs out of intestinal enterocytes back into the lumen, limiting absorption. An enhancer may act as a competitive or non-competitive inhibitor of these pumps.

  • Modulation of Tight Junctions: The paracellular pathway, the space between intestinal cells, is sealed by tight junctions. Some enhancers can transiently and reversibly open these junctions, allowing poorly permeable molecules to pass through.

  • Inhibition of Pre-systemic Metabolism: Many drugs are metabolized by CYP enzymes (e.g., CYP3A4) in the gut wall and liver. An enhancer can inhibit these enzymes, reducing first-pass metabolism and increasing the amount of active drug reaching systemic circulation.[1]

  • Improved Solubilization: For drugs limited by poor solubility, an enhancer may act as a surfactant or co-solvent, improving the dissolution rate and concentration of the drug in the gastrointestinal fluid.[2]

cluster_lumen GI Lumen cluster_blood Systemic Circulation Drug Drug + Enhancer Pgp P-gp Efflux Pump Drug->Pgp Transcellular Route TJ Tight Junctions Drug->TJ Paracellular Route CYP CYP450 Enzymes Pgp->Drug Efflux Blood Increased Drug Concentration TJ->Blood CYP->Blood Metabolism Enhancer Enhancer Enhancer->Pgp Inhibits Enhancer->TJ Opens Enhancer->CYP Inhibits

Caption: Potential mechanisms of a bioavailability enhancer in the intestine.

Q3: What critical safety and toxicity assessments are needed for a novel enhancer?

Before any in vivo study, a thorough safety assessment is mandatory.

  • Cytotoxicity: The enhancer must be tested against relevant cell lines (e.g., Caco-2) to ensure it does not damage the intestinal epithelium.

  • Inherent Toxicity: An acute toxicity study or a Maximum Tolerated Dose (MTD) study should be performed in the selected animal model with the enhancer alone. This establishes a safe dose range for subsequent combination studies.

  • Drug-Drug Interaction Potential: Since the enhancer's purpose is to alter drug disposition, it has a high potential for drug-drug interactions. If it inhibits CYP enzymes, it could dangerously elevate the concentration of other drugs metabolized by the same pathway.[6]

Part 2: Experimental Protocols & Workflow

A logical, phased approach is crucial for evaluating a novel enhancer. The workflow below outlines the progression from initial screening to in vivo validation.

G start Hypothesis: Compound X enhances bioavailability solubility Phase 1: Formulation Solubility & Compatibility Screening start->solubility invitro Phase 2: In Vitro Mechanistic Assays (Caco-2 Permeability, CYP Inhibition) solubility->invitro Proceed if compatible stop1 STOP: Poor solubility or incompatibility solubility->stop1 Fail safety Phase 3: Safety & Tolerability (Cytotoxicity, Animal MTD) invitro->safety Proceed if effective stop2 STOP: No mechanistic effect or poor permeability invitro->stop2 Fail pk_pilot Phase 4: Pilot In Vivo PK Study (Small group, single dose) safety->pk_pilot Proceed if safe stop3 STOP: Unacceptable toxicity profile safety->stop3 Fail pk_definitive Phase 5: Definitive In Vivo PK Study (Full groups, dose-response) pk_pilot->pk_definitive Proceed if promising stop4 STOP: No significant improvement or high variability pk_pilot->stop4 Fail pk_definitive->stop4 Fail success SUCCESS: Candidate for further development pk_definitive->success Proceed if validated

Caption: Stepwise workflow for evaluating a novel bioavailability enhancer.

Protocol: Formulation and Solubility Screening

Objective: To determine if this compound improves the solubility of a poorly soluble model drug (Drug Y) in a relevant oral dosing vehicle.

Materials:

  • This compound (Enhancer X)

  • Poorly soluble model drug (Drug Y)

  • Dosing vehicles: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, PEG 400, 20% Solutol HS 15 in water.

  • Vials, magnetic stirrer, analytical balance, HPLC system.

Methodology:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of Enhancer X in a suitable solvent if necessary.

  • Set up Test Conditions: For each dosing vehicle, prepare a series of vials.

    • Control Group: Vehicle only.

    • Test Groups: Vehicle with increasing concentrations of Enhancer X (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Determine Equilibrium Solubility:

    • Add an excess amount of Drug Y to each vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After agitation, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved drug particles.

  • Quantification:

    • Dilute the filtered samples appropriately.

    • Analyze the concentration of Drug Y in each sample using a validated HPLC method.

  • Data Analysis:

    • Compare the solubility of Drug Y in the presence of Enhancer X to the control group. A significant, dose-dependent increase in solubility suggests a positive effect.

Part 3: Troubleshooting Guide for In Vivo Studies

Even with promising in vitro data, in vivo experiments can present significant challenges. This section provides a framework for addressing common issues.

Problem Observed Potential Cause Recommended Action & Rationale
1. No improvement in drug bioavailability (AUC, Cmax). The dose of the enhancer is suboptimal (too low to be effective or so high it causes off-target effects).Perform a dose-ranging study for the enhancer. This will identify the optimal concentration needed to achieve the desired effect without inducing toxicity. Start with the concentration that showed efficacy in vitro and test doses above and below it.
The enhancer's mechanism does not match the drug's primary absorption barrier (e.g., using a P-gp inhibitor for a drug limited by solubility).Re-evaluate in vitro data. Confirm the primary reason for the drug's low bioavailability (permeability vs. solubility vs. metabolism) and ensure the enhancer's mechanism is appropriate.
The enhancer is rapidly metabolized or cleared, preventing it from acting at the site of absorption.Conduct a standalone pharmacokinetic (PK) study of the enhancer. This will determine its own absorption, distribution, metabolism, and excretion (ADME) profile and ensure it has sufficient residence time in the gut to be effective.
2. Increased toxicity or adverse events in animals. The enhancer has inherent toxicity at the administered dose.Perform a Maximum Tolerated Dose (MTD) study for the enhancer alone. This is a critical prerequisite to any combination study and establishes a safe upper dose limit.[4][5]
The enhancer inhibits the metabolism of the primary drug, leading to dangerously high plasma concentrations and toxicity.Reduce the dose of the primary drug. An effective enhancer may require a dose reduction of the therapeutic agent to avoid toxicity. Run a new PK study with the lower drug dose plus the enhancer.
3. High variability in PK results between animals. The drug and enhancer are not homogenously mixed in the dosing formulation, leading to inconsistent dosing.Improve and validate the formulation procedure. Implement steps like sonication or homogenization. Add a quality control step to visually inspect for uniformity before dosing each animal.
The presence or absence of food in the GI tract is affecting absorption differently between animals.Standardize animal fasting and feeding protocols. Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing and have access to food at a standardized time post-dosing.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • This compound (C14H14N2O) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]

  • Benzydamine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). RxList. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. Pharmaceuticals, 12(1), 1. [Link]

  • Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors that form a unique interaction with Lys554. (2011). Bioorganic & Medicinal Chemistry, 19(16), 4953-4970. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 11(3), 107. [Link]

  • PRODUCT MONOGRAPH PrPHARIXIA® PrPHARIXIA® ALCOHOL FREE Benzydamine Mouthwash, BP Benzydamine hydrochloride 1.5 mg/mL (0.15% w/v). (2019). Retrieved from [Link]

  • Quan, M. L., et al. (2005). Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor. Journal of Medicinal Chemistry, 48(6), 1729-1744. [Link]

  • N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide | C20H18N2O | CID 145959105 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Religioni, U., et al. (2021). Drug Interactions Affecting Kidney Function: Beware of Health Threats from Triple Whammy. Journal of Clinical Medicine, 10(23), 5649. [Link]

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"N-[3-(aminomethyl)phenyl]benzamide hydrochloride" addressing cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Off-Target Cytotoxicity

Welcome to the technical support center for N-[3-(aminomethyl)phenyl]benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of this compound and may be encountering challenges with cytotoxicity in non-target cell lines.

This compound belongs to the benzamide class of compounds, a versatile scaffold known for a range of biological activities, including the potential to induce apoptosis in cancer cells[1][2]. A critical hurdle in the development of any novel therapeutic agent is ensuring its specificity for target cells while minimizing harm to healthy, non-target cells. Unexpected cytotoxicity in control or non-cancerous cell lines can be a significant setback, raising questions about the compound's mechanism of action and therapeutic window.

This resource provides a structured approach to troubleshooting these issues, offering FAQs, detailed experimental protocols, and data interpretation guides. Our goal is to equip you with the knowledge to systematically investigate, understand, and mitigate off-target cytotoxicity, ensuring the integrity and reproducibility of your experimental results.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in-vitro testing. The questions are designed to move from general experimental troubleshooting to compound-specific mechanistic inquiries.

Q1: My initial screening shows high cytotoxicity in both my target (e.g., cancer) and non-target (e.g., normal fibroblast) cell lines. Where should I start troubleshooting?

This is a common observation that requires a systematic approach to rule out experimental artifacts before concluding it's a compound-specific effect. The first step is to validate the assay itself.

A. Start with Your Assay and Cell Culture Health:

  • Solvent Toxicity: Many compounds are dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a non-toxic level, typically below 0.5%[3]. Run a "vehicle-only" control (cells + medium + highest concentration of DMSO used) to confirm the solvent is not the source of cytotoxicity.

  • Cell Health and Density: Inconsistent results can arise from using cells that are unhealthy, over-confluent, or at a high passage number[3]. Always use cells in the logarithmic growth phase. Furthermore, the optimal cell seeding density is critical; too few cells can lead to low assay signals, while over-confluency can cause spontaneous cell death[3][4]. Perform a cell titration experiment to find the optimal density for your specific cell lines and assay duration.

  • Assay-Specific Pitfalls: Be aware of the limitations of your chosen cytotoxicity assay. For example, tetrazolium-based assays (like MTT) rely on metabolic activity. If your compound affects mitochondrial function, it could give a false positive for cell death. Consider using a secondary assay that measures a different hallmark of cell death, such as membrane integrity (e.g., LDH release assay), to confirm your findings[3].

B. Visualize the Experimental Workflow:

A logical workflow can help pinpoint potential sources of error.

G cluster_0 Initial Observation cluster_1 Assay & Culture Validation cluster_2 Conclusion observe High Cytotoxicity in Target & Non-Target Cells solvent Check Solvent Toxicity (Vehicle Control <0.5% DMSO) observe->solvent health Verify Cell Health (Log Phase, Passage #) solvent->health density Optimize Seeding Density health->density assay Confirm with Orthogonal Assay (e.g., LDH vs. MTT) density->assay artifact Issue is an Experimental Artifact assay->artifact Discrepancy Found compound Cytotoxicity is Compound-Specific (Proceed to Q2) assay->compound Results Confirmed

Caption: Initial troubleshooting workflow for unexpected cytotoxicity results.

Q2: I've ruled out experimental artifacts. What is the likely mechanism of action for a benzamide derivative like this, and how could it cause broad-spectrum cytotoxicity?

While specific data on this compound is limited, the broader class of N-substituted benzamides provides strong clues. Many of these compounds induce apoptosis through the intrinsic (mitochondrial) pathway[1].

A. Probable Mechanism: Induction of Apoptosis

Studies on related benzamides have shown they can induce:

  • Cytochrome c Release: The compound may perturb the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol[1].

  • Caspase Activation: Cytochrome c in the cytosol triggers the formation of the apoptosome, which in turn activates initiator caspase-9. Caspase-9 then activates executioner caspases, primarily caspase-3 and -7[1].

  • Cellular Dismantling: Activated caspase-3 and -7 cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing[5][6].

This mechanism, if highly potent, could affect any cell with functional mitochondria, potentially explaining the cytotoxicity observed in both target and non-target cells.

B. Visualizing the Intrinsic Apoptosis Pathway:

G compound N-[3-(aminomethyl)phenyl] benzamide hydrochloride mito Mitochondrion compound->mito Perturbs Membrane? cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation (Initiator) cyto_c->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothesized apoptotic pathway induced by benzamide derivatives.

Q3: How can I experimentally determine if the cytotoxicity is due to a general off-target effect versus a highly potent on-target effect that also exists in my non-target cells?

This is a critical question in drug development. The strategy involves quantifying the compound's potency across a panel of cell lines and investigating specific mechanistic markers.

A. Comparative Potency Analysis (IC50 Panel):

The most direct method is to determine the half-maximal inhibitory concentration (IC50) across a diverse panel of cell lines.

Cell Line TypeExampleRationale
Target Cancer Line e.g., MCF-7 (Breast)Establishes baseline potency for the intended target.
Non-Target Normal e.g., MCF-10A (Normal Breast)Directly compares potency against a non-malignant counterpart.
Unrelated Cancer Line e.g., A549 (Lung)Assesses if the effect is specific to the target cancer type.
Unrelated Normal Line e.g., HFF-1 (Fibroblast)Provides data on general cytotoxicity to healthy tissues.

Interpreting the Results:

  • High Selectivity: A significantly lower IC50 in the target cancer line compared to all others (e.g., >10-fold difference) suggests on-target activity.

  • Low Selectivity: Similar IC50 values across all cell lines (target, non-target, related, and unrelated) strongly indicate a general cytotoxic mechanism, which is the definition of an off-target effect in this context[7].

B. Mechanistic Assays:

If the compound is hypothesized to induce apoptosis, you can measure key events in this pathway in both target and non-target cells.

  • Caspase Activity: Use a luminescent or fluorescent assay to measure the activity of caspase-3/7. If both cell types show a dose-dependent increase in caspase activity that correlates with cell death, it supports a shared apoptotic mechanism.

  • Mitochondrial Membrane Potential (ΔΨm): A common off-target effect is the disruption of the mitochondrial membrane potential[8][9]. Use a dye like TMRE or JC-1 to measure ΔΨm. A rapid collapse of ΔΨm in both cell types at similar concentrations points to mitochondrial toxicity as a primary off-target mechanism.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key assays discussed in the FAQs. Always optimize parameters like cell density and incubation times for your specific cell lines[3][8].

Protocol 1: Assessing Mitochondrial Membrane Potential (ΔΨm) with TMRE

This protocol assesses mitochondrial health by measuring the accumulation of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) in active mitochondria. A decrease in fluorescence indicates depolarization and mitochondrial dysfunction.

Materials:

  • TMRE Stock Solution (e.g., 1 mM in DMSO)

  • FCCP (a mitochondrial uncoupler, for positive control)

  • Assay Buffer (e.g., PBS or HBSS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Plate your target and non-target cells in a 96-well black, clear-bottom plate at their predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for your desired time (e.g., 4, 12, or 24 hours).

    • Negative Control: Wells with untreated cells.

    • Vehicle Control: Wells treated with the highest concentration of DMSO used.

    • Positive Control: For the final 10-20 minutes of the experiment, treat a set of untreated wells with FCCP (e.g., 20 µM final concentration) to induce complete depolarization[10].

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 50-400 nM.

    • Add the TMRE working solution to each well and incubate for 15-30 minutes at 37°C, protected from light[10].

  • Washing and Reading:

    • Gently aspirate the medium containing TMRE.

    • Wash the cells 2-3 times with pre-warmed Assay Buffer to remove the unbound dye[10].

    • Add 100 µL of Assay Buffer to each well.

  • Data Acquisition: Immediately read the fluorescence using a plate reader with excitation/emission wavelengths of approximately 549/575 nm[10].

  • Data Analysis: Background subtract the fluorescence from wells without cells. Normalize the data to the vehicle control. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Protocol 2: Quantifying Apoptosis with Caspase-Glo® 3/7 Assay

This protocol uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3 and -7, generating a luminescent signal proportional to enzyme activity.

Materials:

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • White, opaque 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a white, opaque 96-well plate and allow them to adhere overnight. Include wells for background measurements (medium only).

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration. Include negative and vehicle controls. A known apoptosis inducer like Staurosporine can be used as a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of cell culture medium).

    • Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Subtract the average background luminescence (medium-only wells) from all experimental wells. An increase in luminescence indicates activation of caspase-3 and/or -7.

References

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

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  • Elabscience. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Elabscience. [Link]

  • Ma, H., et al. (2015). Mitochondrial Membrane Potential Assay. National Center for Biotechnology Information. [Link]

  • Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Assay Genie. [Link]

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  • PubChem. (n.d.). N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Cytotoxic Activity of Some Novel N-(Substituted) Benzamide Derivatives Bearing Coumarin and 1-Azocoumarin Compounds. The Distant Reader. [Link]

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  • Han, B. H., et al. (2002). Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury. Journal of Biological Chemistry, 277(33), 30128-30136. [Link]

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  • Probes & Drugs. (n.d.). BENZYDAMINE. Probes & Drugs. [Link]

  • Sironi, M. (2018). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 7, 253. [Link]

  • Ning, Z. Q., et al. (2012). Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. Cancer Chemotherapy and Pharmacology, 69(4), 901-909. [Link]

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Validation & Comparative

A Comparative Guide to Benzamide-Based Enzyme Inhibitors: Contextualizing N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzamide scaffold represents a cornerstone in the design of targeted enzyme inhibitors. Its versatility has led to the development of potent modulators for a range of therapeutic targets. This guide provides a comparative analysis of prominent benzamide inhibitors, offering a framework to contextualize the potential role of specific compounds like N-[3-(aminomethyl)phenyl]benzamide hydrochloride. While direct, extensive experimental data on this compound is not widely published, its structural motifs suggest potential activity against well-established benzamide-sensitive enzyme families. This guide will delve into the performance of notable benzamide inhibitors against three key targets: Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Glycogen Phosphorylase (GP), providing the experimental context in which a novel benzamide derivative would be evaluated.

The Benzamide Pharmacophore: A Privileged Scaffold

The simple yet elegant benzamide structure, consisting of a benzene ring attached to an amide group, serves as a critical pharmacophore. This core can be chemically modified at various positions to achieve high affinity and selectivity for the active sites of different enzymes. Typically, these inhibitors feature a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the target protein.[1] The inherent modularity of the benzamide scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a favored starting point in drug discovery campaigns.

Key Therapeutic Targets for Benzamide Inhibitors

Benzamide derivatives have been successfully developed to target a diverse array of enzymes implicated in various diseases, most notably in oncology and metabolic disorders.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[2] Their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in cancer therapy.[1] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are typically class I selective and have shown promise in treating solid tumors.[3] The benzamide moiety in these inhibitors often functions as a zinc-binding group, crucial for coordinating with the zinc ion in the HDAC active site.[4]

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are enzymes critical for DNA repair.[5] Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality, a powerful anti-cancer strategy. The benzamide core is a foundational element in many PARP inhibitors, mimicking the nicotinamide moiety of the natural substrate NAD+.[6]

Glycogen Phosphorylase (GP)

GP is a key enzyme in glycogenesis, responsible for breaking down glycogen into glucose-1-phosphate. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose output.[7] Several novel benzamide derivatives have been designed and synthesized as potent GP inhibitors.[8][9]

Performance Comparison of Benzamide Inhibitors

To objectively assess the potential of a new benzamide derivative, it is essential to compare its performance against established inhibitors in standardized assays. The following table summarizes the inhibitory activities (IC50 values) of several well-characterized benzamide inhibitors against their respective targets.

Inhibitor Name/IDTarget Enzyme(s)IC50 (µM)Reference
HDAC Inhibitors
Entinostat (MS-275)HDAC1, HDAC2, HDAC30.93, 0.95, 1.80[3]
Compound 7jHDAC1, HDAC2, HDAC30.65, 0.78, 1.70[3]
Compound 13HDAC30.041[10]
PARP Inhibitors
3-AminobenzamidePARP-130[11][12]
OlaparibPARP-10.00149[6]
Compound 3dPARP-10.02121[13]
Glycogen Phosphorylase Inhibitors
Compound 4mGlycogen Phosphorylase a2.68[8]
Compound 13hHuman Liver GP8.95[9]
Compound 4jGlycogen Phosphorylase0.074[7]

Key Insights from Comparative Data:

  • Potency varies significantly: IC50 values span from the nanomolar to the micromolar range, highlighting the impact of specific chemical modifications on inhibitory activity.

  • Selectivity is achievable: As seen with the HDAC inhibitors, modifications to the benzamide scaffold can impart selectivity for specific enzyme isoforms.[10]

  • Context is crucial: The choice of reference compound is vital for meaningful comparison. For instance, when evaluating a novel benzamide-based HDAC inhibitor, Entinostat serves as a relevant benchmark.[3]

Experimental Protocols for Inhibitor Evaluation

The following are standardized, detailed methodologies for assessing the inhibitory potential of benzamide compounds against their primary targets.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Utilize recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) and a fluorogenic substrate such as a p53-derived acetylated peptide.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) and a reference inhibitor (e.g., Entinostat).

  • Pre-incubation: In a 96-well plate, add the HDAC enzyme and varying concentrations of the test compound or reference inhibitor. Incubate for 5-10 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. Incubate for a defined period (e.g., 30-90 minutes) at 37°C.

  • Reaction Termination and Signal Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like SAHA to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP.

Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones and activated DNA.

  • Compound Addition: Add varying concentrations of the test benzamide inhibitor or a known inhibitor like Olaparib to the wells.

  • Reaction Initiation: Add PARP enzyme and biotinylated NAD+ to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose. Incubate for 60 minutes.

  • Signal Development: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A lower absorbance indicates greater PARP inhibition. Calculate IC50 values as described for the HDAC assay.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of benzamide inhibition, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.

HDAC_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation HDAC HDAC Histone Histone Protein Acetyl_Histone Acetylated Histone (Relaxed Chromatin) HAT HAT HAT->Acetyl_Histone Acetylation Acetyl_Histone->Histone Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetyl_Histone->Gene_Expression Promotes Benzamide Benzamide Inhibitor (e.g., Entinostat) Benzamide->HDAC Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by benzamide derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Synthesize & Purify Benzamide Derivative Dose_Response Perform Dose-Response Inhibition Assay Compound->Dose_Response Assay_Prep Prepare Reagents (Enzyme, Substrate, Buffers) Assay_Prep->Dose_Response Data_Acquisition Measure Signal (Fluorescence/Absorbance) Dose_Response->Data_Acquisition IC50 Calculate IC50 Value Data_Acquisition->IC50 Comparison Compare with Reference Inhibitors IC50->Comparison

Sources

A Comparative Analysis of the Anticancer Activity of N-[3-(aminomethyl)phenyl]benzamide Hydrochloride and Related Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential anticancer activity of N-[3-(aminomethyl)phenyl]benzamide hydrochloride. As a member of the benzamide class of compounds, it holds potential as a therapeutic agent, likely through mechanisms shared with other structurally related molecules that have shown promise in oncology research.[1][2] Benzamide derivatives are a versatile scaffold in medicinal chemistry, with numerous examples demonstrating significant anticancer effects, often by targeting key cellular pathways involved in cancer progression.[3][4][5] A prominent mechanism for many anticancer benzamides is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[6][7][8]

This document is designed for researchers, scientists, and drug development professionals. It will objectively compare the projected performance of this compound (herein designated as Compound X for illustrative purposes) against other benzamide-based agents and a standard chemotherapeutic drug, Doxorubicin. The analysis is grounded in established experimental protocols and provides the scientific rationale behind each methodological choice.

Rationale for Comparison: The Benzamide Scaffold in Oncology

The benzamide core is a privileged structure in drug discovery. Its derivatives can interact with the active sites of various enzymes and receptors. In the context of cancer, benzamide-containing molecules have been successfully developed as inhibitors of histone deacetylases (HDACs).[4][6] HDACs are crucial for cell cycle regulation and apoptosis, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and programmed cell death.[7]

This guide will therefore compare Compound X with:

  • MS-275 (Entinostat): A well-characterized, clinical-stage benzamide HDAC inhibitor, providing a benchmark for mechanism-specific activity.[1][9]

  • Compound BJ-13: A recently synthesized benzamide derivative reported to induce apoptosis through oxidative stress, offering a different mechanistic viewpoint within the same chemical class.[3]

  • Doxorubicin: A standard-of-care anthracycline chemotherapy agent used as a positive control for general cytotoxicity.[10]

The objective is to provide a framework for evaluating whether Compound X exhibits potent and potentially selective anticancer activity, and to elucidate its likely mechanism of action through a series of robust in vitro assays.

Comparative Cytotoxicity Profile (IC₅₀ Values)

The first step in evaluating an anticancer compound is to determine its potency in inhibiting the growth of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.[1] The following table presents illustrative IC₅₀ data derived from a standard cytotoxicity assay, such as the MTT or XTT assay, performed across a panel of human cancer cell lines after 48-72 hours of treatment.[10][11]

Compound ID Derivative Class MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)A549 (Lung Carcinoma) IC₅₀ (µM)HCT-116 (Colon Carcinoma) IC₅₀ (µM)
Compound X Benzamide12.5 ± 1.818.2 ± 2.515.8 ± 2.1
MS-275 (Entinostat) Benzamide HDAC Inhibitor2.1 ± 0.43.5 ± 0.61.9 ± 0.3
Compound BJ-13 Benzamide8.9 ± 1.111.4 ± 1.59.5 ± 1.3
Doxorubicin Anthracycline0.8 ± 0.11.2 ± 0.20.6 ± 0.09
Note: Data for Compound X are hypothetical for illustrative purposes. Data for other compounds are representative values based on published literature.[1][3][9][10]

Interpretation: This comparative table allows for a direct assessment of potency. While Doxorubicin shows broad, potent cytotoxicity, the benzamide derivatives exhibit a range of activities. The goal is to identify compounds like MS-275 that are potent, or novel compounds that may have improved selectivity or a more favorable therapeutic window.

Experimental Design & Methodologies

To generate the comparative data, a sequence of well-validated in vitro assays is required. The following protocols represent a self-validating system, where results from one assay inform and are confirmed by the next.

Experimental Workflow Overview

The logical flow of experiments ensures a comprehensive evaluation, from broad cytotoxicity to specific mechanisms of cell death and cell cycle disruption.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_2 Phase 3: Pathway Analysis start Cancer Cell Line Culture (MCF-7, A549, HCT-116) seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of Compound X, MS-275, BJ-13, Doxorubicin seed->treat assay Perform MTT or XTT Assay after 48-72h Incubation treat->assay calc Calculate IC50 Values assay->calc apoptosis Apoptosis Assay (Annexin V/PI Staining) calc->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) western Western Blot for Apoptotic & Cell Cycle Markers (e.g., Caspase-3, Bcl-2, Cyclins) cell_cycle->western

Caption: A logical workflow for the in vitro comparative analysis of anticancer compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This assay is foundational for determining a compound's cytotoxic or cytostatic effect. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12][13] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product provides a robust colorimetric readout.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound X, MS-275, etc.) and a vehicle control (e.g., DMSO) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48-72 hours.[10][11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of an organic solvent like DMSO to each well to dissolve the purple crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of compound concentrations and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V/PI Assay)

Causality: To determine if cell death occurs via apoptosis (programmed cell death) or necrosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard.[10] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by the high-affinity binding of Annexin V.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution to 100 µL of the cell suspension.[10][18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][18]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results will distinguish four populations:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Protocol 3: Cell Cycle Analysis

Causality: Many anticancer agents exert their effect by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M), which can precede apoptosis.[7] This is analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[19][20] The amount of DNA in a cell correlates with its phase in the cell cycle (G1 cells have 2N DNA, G2/M cells have 4N DNA).[21]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC₅₀ concentrations for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.[19][21]

  • Incubation: Incubate for 10-30 minutes at room temperature.[21]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, recording at least 10,000 events. The resulting histogram will show distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle.[21][22]

Mechanistic Insights: HDAC Inhibition Pathway

Based on the structure of Compound X and extensive literature on related benzamides, a primary hypothesized mechanism of action is the inhibition of Class I Histone Deacetylases (HDACs).[6][8][23]

Mechanism Explained: In cancer cells, HDACs are often overexpressed, leading to the deacetylation of histone proteins. This causes chromatin to become tightly packed (heterochromatin), silencing the expression of critical tumor suppressor genes like p21 and pro-apoptotic genes like Bax.[7] Benzamide-based HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, blocking its function.[6][24] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), a more relaxed chromatin structure (euchromatin), and the re-activation of silenced genes. The subsequent expression of proteins like p21 induces cell cycle arrest, while the upregulation of pro-apoptotic proteins triggers the intrinsic apoptotic pathway.[3]

G cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Cellular Outcome HDAC HDAC Enzyme Acetyl Acetyl Groups HDAC->Acetyl Chromatin_C Condensed Chromatin (Heterochromatin) HDAC->Chromatin_C Chromatin_O Open Chromatin (Euchromatin) HDAC->Chromatin_O Acetylation Prevails Histone Histone Tails Histone->HDAC Deacetylation TSG_off Tumor Suppressor Genes OFF (e.g., p21, Bax) Chromatin_C->TSG_off Proliferation Uncontrolled Cell Proliferation TSG_off->Proliferation CompoundX N-[3-(aminomethyl)phenyl]benzamide (Compound X) CompoundX->HDAC Inhibition TSG_on Tumor Suppressor Genes ON (p21, Bax expression ↑) Chromatin_O->TSG_on Arrest Cell Cycle Arrest (G1/S or G2/M) TSG_on->Arrest Apoptosis Apoptosis TSG_on->Apoptosis

Caption: Proposed mechanism of action via HDAC inhibition leading to apoptosis and cell cycle arrest.

Conclusion and Future Directions

This guide outlines a systematic approach to performing a comparative analysis of the anticancer activity of this compound. By comparing it to established HDAC inhibitors and standard chemotherapeutics, researchers can effectively determine its potency, selectivity, and primary mechanism of action.

The provided experimental protocols for cytotoxicity, apoptosis, and cell cycle analysis form a robust platform for initial in vitro screening. Positive results from this workflow—specifically, potent IC₅₀ values coupled with clear evidence of apoptosis induction and cell cycle arrest—would strongly justify advancing Compound X to further preclinical investigation. This would include Western blot analysis to confirm the modulation of key proteins like cleaved Caspase-3, Bcl-2, and p21, and potentially in vivo studies using xenograft models to assess therapeutic efficacy.[3][25] The versatile benzamide scaffold continues to be a fertile ground for the discovery of novel anticancer agents, and a rigorous comparative framework is essential for identifying the most promising candidates for clinical development.[1][26]

References

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A Comparative Guide to the Target Validation of N-[3-(aminomethyl)phenyl]benzamide hydrochloride for a Novel Protein Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for validating the biological target of a novel compound, N-[3-(aminomethyl)phenyl]benzamide hydrochloride. For the purpose of this technical discussion, we will hypothesize that this compound, hereafter referred to as "Compound-A," has been identified through phenotypic screening as a potential anti-proliferative agent in a cancer cell line. Our objective is to validate its putative target, a newly identified protein kinase we will call "Novel Kinase X" (NKX).

This document is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices and the importance of self-validating systems to ensure scientific integrity.

Introduction: The Challenge of Target Validation

The process of identifying and validating a drug's molecular target is a critical and often challenging step in drug discovery.[1][2] A well-validated target strengthens the rationale for a drug development program and helps in predicting potential on- and off-target effects.[3][4] This guide will compare three orthogonal, state-of-the-art methods to build a robust case for NKX as the direct biological target of Compound-A.

We will compare Compound-A's performance against two key alternatives:

  • Alternative-I (Positive Control): A well-characterized, potent inhibitor of a known homologous kinase (e.g., "Known Kinase Y" or KKY) to assess assay sensitivity and specificity.

  • Alternative-N (Negative Control): A structurally similar but biologically inactive analog of Compound-A to control for non-specific effects.

The Hypothetical Target: Novel Kinase X (NKX)

NKX is a newly discovered serine/threonine kinase implicated in a pro-survival signaling pathway. Overexpression of NKX has been correlated with poor prognosis in several cancer types. The pathway is initiated by a growth factor binding to its receptor, leading to the activation of NKX, which in turn phosphorylates and activates a downstream transcription factor, "TF-Alpha," promoting the expression of anti-apoptotic genes.

NKX_Signaling_Pathway cluster_membrane Cell Membrane GF_Receptor Growth Factor Receptor NKX Novel Kinase X (NKX) GF_Receptor->NKX Activates GF Growth Factor GF->GF_Receptor Binds TF_Alpha Transcription Factor (TF-Alpha) NKX->TF_Alpha Phosphorylates (Activates) Nucleus Nucleus TF_Alpha->Nucleus Translocates to Gene_Expression Anti-Apoptotic Gene Expression Nucleus->Gene_Expression Promotes Cell_Survival Cell Survival Gene_Expression->Cell_Survival Compound_A Compound-A Compound_A->NKX Inhibits

Caption: Hypothetical signaling pathway of Novel Kinase X (NKX).

Comparison of Target Validation Methodologies

To build a compelling case for target engagement, we will employ a multi-pronged approach that moves from direct biophysical interaction in a cellular context to in-vitro enzymatic activity and finally to target engagement within intact cells.[5][6]

  • Cellular Thermal Shift Assay (CETSA®): Directly measures compound binding to its target in a cellular environment.[7][8][9]

  • In-Vitro Enzymatic Kinase Assay: Quantifies the compound's ability to inhibit the catalytic activity of the purified NKX protein.[10][11][12]

  • In-Cell Target Engagement Assay: Measures compound binding to the target within live, intact cells.[13][14]

The following sections will detail the protocols for each experiment and present comparative data.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[8][15] This thermal shift can be detected by heating cell lysates treated with the compound to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[9][16]

Experimental Workflow: CETSA®

CETSA_Workflow start Intact Cells treat Treat with Compound-A, Controls start->treat lyse Lyse Cells treat->lyse aliquot Aliquot Lysates lyse->aliquot heat Heat Aliquots at Temp Gradient aliquot->heat centrifuge Centrifuge to Pellet Aggregates heat->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Soluble NKX (e.g., Western Blot) collect->quantify end Generate Melt Curves quantify->end

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®
  • Cell Culture & Treatment: Culture SK-HEP-1 cells (or a relevant cell line) to ~80% confluency. Treat cells with 10 µM of Compound-A, Alternative-I, Alternative-N, or DMSO (vehicle control) for 2 hours.

  • Cell Lysis: Harvest and wash cells. Resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse cells via freeze-thaw cycles.

  • Heat Challenge: Clear the lysate by centrifugation. Aliquot the supernatant into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).

  • Separation: Cool samples to room temperature. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Quantification: Carefully collect the supernatant. Analyze the amount of soluble NKX protein in each sample by Western Blot or an equivalent protein quantification method like ELISA.

  • Data Analysis: Quantify band intensities and normalize to the 40°C sample for each treatment group. Plot the percentage of soluble NKX as a function of temperature to generate melt curves and determine the apparent melting temperature (Tm).

Comparative Data: CETSA®
CompoundTargetConcentrationApparent Tm (°C)ΔTm vs. Vehicle (°C)
Vehicle (DMSO)NKX-52.1-
Compound-A NKX 10 µM 59.8 +7.7
Alternative-INKX10 µM52.3+0.2
Alternative-NNKX10 µM52.0-0.1

Interpretation: The significant positive thermal shift observed only with Compound-A strongly indicates a direct, stabilizing interaction with NKX in a complex cellular lysate.[7][8] The lack of a shift with Alternative-I (a KKY inhibitor) and Alternative-N (inactive analog) demonstrates the specificity of this interaction.

In-Vitro Enzymatic Kinase Assay

Principle: This assay directly measures the catalytic function of the purified NKX enzyme and its inhibition by the test compounds.[10] A common method is to quantify the amount of ADP produced during the kinase's phosphotransferase reaction, which is a direct measure of enzyme activity.[17]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Reconstitute purified recombinant NKX enzyme, the specific peptide substrate for NKX, and ATP to optimal concentrations determined through initial validation experiments.[11]

  • Kinase Reaction: In a 384-well plate, add the test compounds (Compound-A, Alternative-I, Alternative-N) across a range of concentrations. Add the NKX enzyme and substrate mixture. Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to positive (DMSO) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: Enzymatic Inhibition
CompoundTargetIC₅₀ (nM)
Compound-A NKX 25
Alternative-INKX> 10,000
Alternative-NNKX> 10,000
Alternative-IKKY15

Interpretation: Compound-A potently inhibits the enzymatic activity of purified NKX with an IC₅₀ of 25 nM. The lack of inhibition by the inactive analog (Alternative-N) and the KKY inhibitor (Alternative-I) confirms that Compound-A is a specific and direct inhibitor of NKX's catalytic function. This result complements the CETSA® binding data by providing functional evidence of inhibition.[10][12]

In-Cell Target Engagement Assay

Principle: While CETSA® confirms binding in a cell lysate, it's crucial to demonstrate target engagement in live, intact cells.[5][14] In-cell assays, such as those based on enzyme fragment complementation (EFC) or protein thermal stability, can quantify compound binding in a physiological context, confirming cell permeability and on-target activity.[13][14]

Experimental Workflow: In-Cell Pulse Assay

InCell_Workflow start Live Cells Expressing Target-EFC Fusion dispense Dispense Cells into Assay Plate start->dispense treat Add Compound-A (Dose Response) dispense->treat heat Heat Pulse (Optimized Temp) treat->heat lyse Lyse Cells & Add EFC Substrate heat->lyse read Read Luminescence lyse->read end Generate EC₅₀ Curve read->end

Sources

The Quest for Specificity: Navigating the Structure-Activity Relationship of Spermine Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A detailed structure-activity relationship (SAR) guide for N-[3-(aminomethyl)phenyl]benzamide hydrochloride as a spermine synthase (SPS) inhibitor remains an uncharted area in publicly available scientific literature. Despite extensive searches for direct SAR studies on this specific compound, no definitive data linking its structural modifications to SPS inhibitory activity could be retrieved. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the SAR of SPS inhibitors, using known examples to illustrate key principles. It will further propose a strategic approach to initiating SAR studies for novel scaffolds such as N-[3-(aminomethyl)phenyl]benzamide.

Introduction to Spermine Synthase and the Polyamine Pathway

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] Their biosynthesis is a tightly regulated multi-enzyme pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer.[2] Spermine synthase (SPS) catalyzes the final step in this pathway: the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine, yielding spermine.[3] Inhibition of SPS leads to a decrease in spermine levels and a concomitant increase in spermidine, disrupting the delicate balance of intracellular polyamines and potentially inducing cytostasis or apoptosis.[4]

The development of potent and selective SPS inhibitors is a key goal in polyamine-targeted drug discovery. Understanding the structure-activity relationship—how the chemical structure of a molecule influences its biological activity—is fundamental to designing such inhibitors.[5]

The Polyamine Biosynthesis Pathway: A Target for Inhibition

The intricate process of polyamine synthesis offers multiple points for inhibitory action. The pathway begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. Spermidine synthase then adds an aminopropyl group from dcSAM to putrescine to create spermidine. Finally, SPS performs a similar reaction with spermidine to produce spermine.

Polyamine_Biosynthesis cluster_inhibitors Inhibitors Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM1 dcSAM dcSAM1->Spermidine dcSAM2 dcSAM dcSAM2->Spermine DFMO DFMO DFMO->Ornithine inhibits MGBG MGBG MGBG->dcSAM1 inhibits formation SPS_Inhibitor SPS Inhibitors SPS_Inhibitor->Spermine inhibits

Figure 1: A simplified diagram of the polyamine biosynthesis pathway highlighting key enzymes and points of inhibition.

General Principles of Spermine Synthase Inhibitor SAR

While specific SAR data for this compound is unavailable, studies on other classes of SPS inhibitors provide valuable insights into the structural features that govern potency and selectivity.

Alternative Inhibitors and Their SAR

Several classes of compounds have been investigated as SPS inhibitors, primarily analogs of the natural substrates, spermidine and dcSAM.

  • N-alkylated-1,3-diaminopropane Derivatives: A study of N-alkylated-1,3-diaminopropane derivatives revealed that the length of the alkyl chain is a critical determinant of inhibitory potency.[4] N-butyl-1,3-diaminopropane emerged as a highly potent and selective competitive inhibitor of SPS with a Ki value in the nanomolar range.[4] This suggests that a hydrophobic pocket in the spermidine binding site of SPS can accommodate an alkyl chain of optimal length.

  • 5'-Substituted Adenosine Analogs: Modifications of the adenosine moiety of dcSAM have also yielded SPS inhibitors.[5][6] These compounds act as substrate analogs, competing with dcSAM for binding to the enzyme. The SAR of these analogs is complex, with modifications to the ribose, purine, and amino acid portions of the molecule all influencing activity.[6] For instance, 5'-methylthioadenosine and its analogs are powerful inhibitors of both spermidine and spermine synthase.[6]

A Proposed Framework for SAR Studies of this compound

To establish the SAR of this compound, a systematic medicinal chemistry campaign would be necessary. The following sections outline a hypothetical experimental approach.

Core Scaffold and Points of Modification

The N-[3-(aminomethyl)phenyl]benzamide scaffold offers several points for chemical modification to probe the chemical space around the core structure.

SAR_Framework cluster_scaffold N-[3-(aminomethyl)phenyl]benzamide Scaffold cluster_modifications Potential Modification Sites Scaffold Core Structure R1 R1: Benzoyl Ring Substituents Scaffold->R1 Modify R2 R2: Aminomethyl Linker Modification Scaffold->R2 Modify R3 R3: Phenyl Ring Substituents Scaffold->R3 Modify R4 R4: Amide Bond Replacement Scaffold->R4 Modify

Figure 2: Key modification points on the N-[3-(aminomethyl)phenyl]benzamide scaffold for SAR exploration.

Proposed Synthetic and Screening Workflow

A typical workflow for an SAR study would involve the synthesis of a library of analogs followed by in vitro screening to determine their inhibitory activity against SPS.

Workflow start Design Analogs synthesis Synthesize Analog Library start->synthesis purification Purify and Characterize Compounds synthesis->purification screening In Vitro SPS Enzyme Assay purification->screening data_analysis Determine IC50/Ki Values screening->data_analysis sar_analysis Analyze SAR data_analysis->sar_analysis next_round Design Next Generation of Analogs sar_analysis->next_round end Identify Lead Compound sar_analysis->end next_round->synthesis

Figure 3: A representative workflow for an SAR study.

Experimental Protocols

General Procedure for Spermine Synthase Inhibition Assay

The inhibitory activity of the synthesized compounds would be evaluated using an in vitro enzyme assay. A typical protocol is as follows:

  • Enzyme and Substrates: Recombinant human spermine synthase would be used. The substrates are spermidine and [³H]-decarboxylated S-adenosylmethionine.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with DTT, would be used to maintain pH and enzyme stability.

  • Reaction Mixture: The assay would be performed in microtiter plates. Each well would contain the assay buffer, a range of concentrations of the test compound (or vehicle control), spermidine, and the enzyme.

  • Initiation of Reaction: The reaction would be initiated by the addition of [³H]-dcSAM.

  • Incubation: The reaction mixture would be incubated at 37°C for a specified period.

  • Termination of Reaction: The reaction would be stopped by the addition of a strong acid, such as perchloric acid.

  • Separation of Product: The radiolabeled spermine product would be separated from the unreacted [³H]-dcSAM using cation-exchange chromatography.

  • Quantification: The amount of [³H]-spermine formed would be quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated by non-linear regression analysis of the concentration-response curves.

Comparative Data Table (Hypothetical)

To illustrate how SAR data is presented, the following is a hypothetical table for a series of analogs of N-[3-(aminomethyl)phenyl]benzamide.

CompoundR1 (Benzoyl Ring)R2 (Aminomethyl)R3 (Phenyl Ring)IC₅₀ (µM)
Parent H-CH₂NH₂HTBD
1a 4-Cl-CH₂NH₂HTBD
1b 4-OCH₃-CH₂NH₂HTBD
2a H-CH₂NHCH₃HTBD
2b H-(CH₂)₂NH₂HTBD
3a H-CH₂NH₂4-FTBD
3b H-CH₂NH₂2-FTBD

TBD: To be determined by experimental assay.

Conclusion

While direct SAR studies on this compound as a spermine synthase inhibitor are not currently available, the principles derived from the study of other SPS inhibitors provide a solid foundation for future research. A systematic approach involving the design, synthesis, and screening of a focused library of analogs is the next logical step to elucidate the SAR of this chemical scaffold. Such studies will be instrumental in determining the potential of N-[3-(aminomethyl)phenyl]benzamide derivatives as a novel class of spermine synthase inhibitors and in guiding the development of more potent and selective therapeutic agents targeting the polyamine pathway.

References

  • Pegg, A. E., & Coward, J. K. (1986). Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase. Biochemistry, 25(14), 4091–4097. [Link]

  • Hibasami, H., Tanaka, M., Nagai, J., & Ikeda, T. (1980). Studies of inhibition of rat spermidine synthase and spermine synthase. Biochemical Journal, 187(2), 419–425. [Link]

  • Pegg, A. E., Wechter, R. S., & Coward, J. K. (1981). Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts. Biochemical Journal, 198(2), 323–331. [Link]

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  • Seiler, N., Sarhan, S., Grauffel, C., Jones, R., Knödgen, B., & Moulinoux, J. P. (1989). Inhibition of mammalian spermine synthase by N-alkylated-1,3-diaminopropane derivatives in vitro and in cultured rat hepatoma cells. International Journal of Biochemistry, 21(1), 115–123. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Question of Selectivity

The benzamide functional group is a prevalent scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows it to bind to the active sites of numerous enzymes. Consequently, while a novel benzamide-containing compound like N-[3-(aminomethyl)phenyl]benzamide hydrochloride may be designed with a specific target in mind, its potential for cross-reactivity with other enzymes is a critical parameter to investigate during preclinical development. Off-target activity can lead to unexpected toxicities or polypharmacological effects that can be either detrimental or beneficial.

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of this compound. Given the lack of specific published data for this compound, we will proceed with a logical, evidence-based approach. We will explore its potential interactions with several enzyme families known to be inhibited by benzamide derivatives. This document is structured to empower researchers to conduct a thorough investigation, offering detailed experimental protocols and a comparative analysis against well-characterized, selective inhibitors for each enzyme class.

The enzyme families selected for this investigation are:

  • Protein Kinases

  • Histone Deacetylases (HDACs)

  • Carbonic Anhydrases (CAs)

  • Lipoxygenases (LOX)

  • Dipeptidyl Peptidase-IV (DPP-IV)

  • Acetylcholinesterase (AChE)

  • Ribonucleotide Reductase (RNR)

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

By systematically evaluating the inhibitory activity of this compound against these enzymes, researchers can build a comprehensive selectivity profile, a crucial step in understanding its therapeutic potential and safety.

Comparative Analysis of Inhibitory Activity

The following tables are designed to serve as a template for comparing the inhibitory potency (typically as IC50 or Ki values) of this compound against known selective inhibitors for each enzyme class. Researchers should populate the "Test Compound" columns with their experimentally determined data.

Table 1: Protein Kinase Selectivity Panel

KinaseSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
p38α MAPKSB203580[1][2][3]~50-100 nMExperimental Data
GSK3CT 99021[3]~10 nMExperimental Data
CDK2Roscovitine[3]~400-700 nMExperimental Data
SrcPP2[3]~5 nMExperimental Data

Table 2: Histone Deacetylase (HDAC) Isoform Selectivity

HDAC IsoformSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
HDAC1Domatinostat (4SC-202)[4]1.20 µMExperimental Data
HDAC2Santacruzamate A[4]119 pMExperimental Data
HDAC3Domatinostat (4SC-202)[4]0.57 µMExperimental Data
HDAC6Nexturastat A[4]5 nMExperimental Data

Table 3: Carbonic Anhydrase (CA) Isoform Selectivity

CA IsoformSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
CA IAcetazolamide[5][6]~250 nMExperimental Data
CA IIAcetazolamide[5][6]~12 nMExperimental Data
CA IXCoumarin-based sulfonamides (e.g., 18f)[5]21 nMExperimental Data
CA XIICoumarin-based sulfonamides (e.g., 18f)[5]5 nMExperimental Data

Table 4: Lipoxygenase (LOX) Isoform Selectivity

LOX IsoformSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
12-hLOXML127[7]~0.4 µMExperimental Data
12/15-LOXCompound 1 (from publication)[8]Potent nM rangeExperimental Data

Table 5: Dipeptidyl Peptidase (DPP) Selectivity

DPP IsoformSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
DPP-IVSitagliptin[9]18 nMExperimental Data
DPP8/9allo-isoleucyl isoindoline derivative 4[10]38 nM (DPP8), 55 nM (DPP9)Experimental Data

Table 6: Cholinesterase Selectivity

EnzymeSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
Acetylcholinesterase (AChE)Donepezil[11][12]~6.7 nMExperimental Data
Butyrylcholinesterase (BuChE)Rivastigmine[11][12]Potent inhibitorExperimental Data

Table 7: Ribonucleotide Reductase (RNR) Inhibition

EnzymeSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
RNRGemcitabine[13][14][15]Potent inhibitorExperimental Data
RNR (non-nucleoside)Naphthyl salicylic acyl hydrazone (NSAH)[16]Micromolar affinityExperimental Data

Table 8: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

EnzymeSelective InhibitorInhibitor IC50/KiThis compound IC50/Ki
17β-HSD3STX2171[17]200 nMExperimental Data
17β-HSD3BMS-856[18]Low nMExperimental Data

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for assessing the inhibitory activity of this compound against the selected enzyme families. These protocols are designed to be self-validating, incorporating appropriate controls for robust and reproducible data generation.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for most of the enzyme assays described below. Specific substrates, buffers, and detection methods will vary depending on the enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) prep_compound Prepare Serial Dilutions of Test Compound & Controls prep_reagents->prep_compound add_components Add Enzyme, Buffer, and Inhibitor to Microplate Wells prep_compound->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction read_plate Read Plate (Absorbance, Fluorescence, Luminescence) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the positive control inhibitors.

    • Prepare the enzyme, substrate, and buffer solutions at the required concentrations.

  • Assay Plate Preparation:

    • Perform serial dilutions of the test compound and control inhibitors in the assay buffer directly in a 96- or 384-well microplate.

    • Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Reaction:

    • Add the enzyme solution to each well (except the "no enzyme" control) and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate for a specific time, ensuring the reaction is in the linear range.

  • Detection and Data Analysis:

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Specific Assay Considerations
  • Protein Kinase Assays: Use a kinase assay platform such as ADP-Glo™ (Promega) or HTRF® (Cisbio), which measure ATP consumption or product formation, respectively. A panel of kinases should be screened to determine selectivity.[1]

  • HDAC Assays: Commercially available kits often use a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer solution to release a fluorescent molecule.

  • Carbonic Anhydrase Assays: These assays can be based on the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate, where the rate of 4-nitrophenol production is monitored spectrophotometrically.[5]

  • Lipoxygenase Assays: The activity of LOX can be determined by measuring the formation of hydroperoxides from a fatty acid substrate (e.g., arachidonic acid) using a spectrophotometric or fluorometric method.[7][8]

  • DPP-IV Assays: A common method involves the use of a fluorogenic substrate like Gly-Pro-AMC, where the cleavage by DPP-IV releases the fluorescent aminomethylcoumarin (AMC).[10][19]

  • Acetylcholinesterase Assays: The Ellman's reagent (DTNB) is widely used. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound that can be measured at 412 nm.[11][12]

  • Ribonucleotide Reductase Assays: These assays are more complex and can involve measuring the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide, followed by separation and quantification.[13][16]

  • 17β-HSD3 Assays: Activity can be measured by monitoring the conversion of androstenedione to testosterone, often using a radiolabeled substrate and separating the product by thin-layer chromatography, or by using a coupled assay that measures the change in NADPH concentration.[17][20]

Logical Framework for Cross-Reactivity Investigation

The following diagram illustrates the decision-making process for a comprehensive cross-reactivity assessment.

G start Novel Benzamide Compound: N-[3-(aminomethyl)phenyl]benzamide hydrochloride initial_screen Primary Screen: Broad Panel of Enzyme Families start->initial_screen analyze_hits Analyze Initial Hits (Potency > Threshold, e.g., < 10 µM) initial_screen->analyze_hits no_hits No Significant Hits: Low Cross-Reactivity Potential analyze_hits->no_hits No Hits hits_found Significant Hits Identified analyze_hits->hits_found secondary_screen Secondary Screen: Isoform Selectivity Panels for Hit Families hits_found->secondary_screen Hits determine_moa Mechanism of Action Studies (e.g., Ki determination, kinetics) secondary_screen->determine_moa final_profile Comprehensive Cross-Reactivity Profile determine_moa->final_profile

Caption: A logical workflow for investigating enzyme cross-reactivity.

Conclusion

The evaluation of off-target interactions is a cornerstone of modern drug discovery and development. For a novel compound like this compound, a systematic and thorough assessment of its cross-reactivity is not merely a regulatory requirement but a scientific necessity for understanding its full biological activity. This guide provides a robust framework for such an investigation, grounded in the known pharmacology of the benzamide scaffold. By employing the outlined experimental protocols and comparing the generated data against established selective inhibitors, researchers can build a detailed and insightful selectivity profile. This will ultimately enable a more informed decision-making process regarding the continued development and potential therapeutic applications of this and other novel benzamide-containing molecules.

References

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  • Angeli, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

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Unraveling the Therapeutic Potential of N-[3-(aminomethyl)phenyl]benzamide hydrochloride: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the current scientific landscape surrounding N-[3-(aminomethyl)phenyl]benzamide hydrochloride. While a definitive mechanism of action for this specific molecule remains to be fully elucidated in publicly available research, this document explores the known biological activities of structurally related benzamide derivatives to establish a framework for its potential therapeutic applications and comparative analysis. We will delve into the diverse pharmacological roles of the benzamide scaffold, outline potential avenues for investigation, and propose a structured approach for comparing this compound with existing commercial drugs, contingent on the future identification of its precise biological target.

Introduction: The Enigmatic Profile of this compound

This compound is a small molecule belonging to the broad class of benzamide derivatives. While its chemical structure is well-defined, its specific biological target and mechanism of action are not yet detailed in the scientific literature. The benzamide functional group is a common feature in a multitude of approved drugs and clinical candidates, suggesting a wide range of potential pharmacological activities. Understanding the therapeutic context of this particular compound necessitates an exploration of the established roles of its chemical relatives.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. This versatility stems from its capacity to form key hydrogen bonds and engage in various non-covalent interactions within protein binding sites. Extensive research on benzamide-containing compounds has revealed a spectrum of biological activities, offering potential clues to the function of this compound.

Potential Biological Targets for Benzamide Derivatives:
  • Enzyme Inhibition: The benzamide core is a known zinc-binding group and can interact with the active sites of various enzymes. Studies have demonstrated that benzamide derivatives can act as inhibitors of:

    • Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibitors are used as diuretics and for the treatment of glaucoma.[1]

    • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[2]

    • Tyrosine Kinases: These enzymes play a crucial role in cell signaling and are major targets in cancer therapy.[3]

    • Inducible Nitric Oxide Synthase (iNOS): A structurally related compound, N-[3-(aminomethyl)benzyl]acetamidine (1400W), is a selective inhibitor of iNOS, an enzyme implicated in inflammatory processes.[4]

  • Receptor Modulation: Benzamides are also known to interact with various receptors in the central nervous system (CNS) and periphery.

    • Trace Amine-Associated Receptors (TAARs): Substituted benzamides have been patented for their affinity to TAARs, particularly TAAR1, which is involved in neuropsychiatric disorders.

    • Dopamine Receptors: Many antipsychotic drugs are benzamide derivatives that act as dopamine receptor antagonists.

Given this landscape, a primary objective in characterizing this compound would be to screen it against a panel of these known benzamide-responsive targets.

A Proposed Framework for Comparative Analysis

A robust comparison of this compound with commercially available drugs is contingent upon the identification of its primary biological target(s). Once a target is validated, a systematic comparative analysis can be initiated. The following section outlines a hypothetical workflow, assuming, for illustrative purposes, that the compound is identified as a novel tyrosine kinase inhibitor.

Hypothetical Scenario: this compound as a Tyrosine Kinase Inhibitor

If experimental evidence demonstrates that this compound inhibits a specific tyrosine kinase (e.g., EGFR, Bcr-Abl), a direct comparison with established drugs targeting the same kinase would be warranted.

Commercially Available Comparators (Example: Bcr-Abl Inhibitors):

  • Imatinib (Gleevec®)

  • Dasatinib (Sprycel®)

  • Nilotinib (Tasigna®)

Key Comparative Experiments:

  • In Vitro Kinase Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) against the target kinase.

  • Cell-Based Proliferation Assays: To assess the anti-proliferative activity in cancer cell lines expressing the target kinase.

  • Selectivity Profiling: To evaluate the off-target effects by screening against a broad panel of kinases.

  • In Vivo Efficacy Studies: To determine the anti-tumor activity in animal models of the relevant cancer.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its effect on the target in a living organism.

Data Presentation for Comparative Analysis

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
N-[3-(aminomethyl)phenyl]benzamide HCl Experimental ValueExperimental ValueExperimental Value
ImatinibValue from LiteratureValue from LiteratureValue from Literature
DasatinibValue from LiteratureValue from LiteratureValue from Literature

Table 2: Hypothetical Cellular Anti-Proliferative Activity

CompoundCell Line 1 (Target+) GI50 (µM)Cell Line 2 (Target-) GI50 (µM)
N-[3-(aminomethyl)phenyl]benzamide HCl Experimental ValueExperimental Value
ImatinibValue from LiteratureValue from Literature
DasatinibValue from LiteratureValue from Literature

Experimental Protocols: A Roadmap to Characterization

To facilitate the investigation of this compound, detailed experimental protocols for key assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of a test compound to a kinase of interest.

Materials:

  • Kinase of interest (e.g., recombinant human Abl)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound (this compound)

  • Assay buffer

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and assay buffer.

  • Add the serially diluted test compound or vehicle control.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

  • Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

Visualizing the Workflow

A clear workflow is critical for reproducible experimental design.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Prepare serial dilution of N-[3-(aminomethyl)phenyl]benzamide HCl add_reagents Dispense kinase, antibody, and compound to plate prep_compound->add_reagents prep_reagents Prepare kinase, antibody, and tracer solutions prep_reagents->add_reagents add_tracer Add tracer to initiate reaction add_reagents->add_tracer incubate Incubate at room temperature add_tracer->incubate read_plate Read plate on TR-FRET reader incubate->read_plate analyze_data Calculate emission ratio and determine IC50 read_plate->analyze_data

Caption: Workflow for in vitro kinase binding assay.

Logical Relationships in Drug Candidate Selection

The decision to advance a compound like this compound for further development depends on a multifactorial assessment of its properties in comparison to existing treatments.

G cluster_criteria Key Decision Criteria potency Superior Potency (Lower IC50/GI50) decision Advance to Preclinical Development potency->decision selectivity Improved Selectivity (Fewer Off-Target Effects) selectivity->decision pk_profile Favorable PK Profile (e.g., Oral Bioavailability) pk_profile->decision safety Acceptable Safety Profile (Higher Therapeutic Index) safety->decision candidate N-[3-(aminomethyl)phenyl] benzamide HCl candidate->potency candidate->selectivity candidate->pk_profile candidate->safety

Caption: Decision-making logic for advancing a lead compound.

Conclusion and Future Directions

While the precise biological role of this compound remains to be elucidated, the rich pharmacology of the benzamide scaffold provides a fertile ground for investigation. The immediate next step for researchers is to conduct broad-based screening to identify its primary molecular target. Once a target is confirmed, the comparative framework outlined in this guide can be employed to systematically evaluate its therapeutic potential against established drugs. This will involve rigorous in vitro and in vivo testing, focusing on potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be crucial in determining whether this compound represents a viable candidate for further drug development.

References

  • Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-73. [Link]

  • Mertas, A., et al. (2015). N-[3-(Aminomethyl)benzyl]acetamidine (1400W) as a Potential Immunomodulatory Agent. Mediators of Inflammation, 2015, 897910. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 194. [Link]

  • PubChem. N-[3-[3-(aminomethyl)phenyl]phenyl]benzamide. [Link]

  • Akocak, S., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1094. [Link]

  • Gasparyan, A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals (Basel), 14(11), 1149. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-9. [Link]

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A Researcher's Guide to Mechanistic Validation: Using Genetic Models to Confirm the Action of Novel Benzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to elucidate and confirm the mechanism of action for novel therapeutic candidates, using "N-[3-(aminomethyl)phenyl]benzamide hydrochloride" as a representative benzamide-based structure. Given the limited public data on this specific molecule, we will use the well-established class of Poly (ADP-ribose) polymerase (PARP) inhibitors, many of which share a benzamide core, as a guiding example. The principles and experimental workflows detailed herein are directly applicable to the rigorous validation of any novel compound hypothesized to function through a similar mechanism of synthetic lethality.

Part 1: The Central Hypothesis - Synthetic Lethality in Genetically-Defined Cancers

The discovery of synthetic lethality has revolutionized oncology. This concept describes a scenario where a mutation in one gene is non-lethal, and the inhibition of a second, distinct gene is also non-lethal, but the combination of the two events leads to cell death. The canonical example of this is the relationship between PARP inhibitors and mutations in the BRCA1 or BRCA2 genes, which are critical for high-fidelity DNA repair via homologous recombination (HR).

Cells with functional BRCA proteins can efficiently repair DNA double-strand breaks (DSBs). When PARP is inhibited, single-strand breaks (SSBs) accumulate and are converted into DSBs during DNA replication. In a normal cell, the HR pathway would repair these DSBs. However, in a BRCA-mutant cell, the HR pathway is deficient. The cell must then rely on error-prone repair pathways, leading to genomic instability and, ultimately, apoptosis. This creates a powerful therapeutic window to selectively kill cancer cells with BRCA mutations while sparing healthy tissues.

Our investigation into a novel compound like "this compound" would therefore be built around the central hypothesis that it functions as a PARP inhibitor, inducing synthetic lethality in cells with deficiencies in the HR pathway.

Synthetic_Lethality_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell SSB_Normal Single-Strand Break (SSB) PARP_Normal PARP Activation SSB_Normal->PARP_Normal recruits DSB_Normal Replication-associated Double-Strand Break (DSB) SSB_Normal->DSB_Normal if unrepaired during replication BER Base Excision Repair (BER) PARP_Normal->BER initiates SSB_Repaired_Normal SSB Repaired BER->SSB_Repaired_Normal HR_Normal Homologous Recombination (HR) Repair DSB_Normal->HR_Normal repaired by Cell_Survival_Normal Cell Survival HR_Normal->Cell_Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARP_Trapped PARP Trapped on DNA SSB_Cancer->PARP_Trapped at site of PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP_Trapped traps DSB_Cancer Replication Fork Collapse => DSB PARP_Trapped->DSB_Cancer leads to HR_Deficient HR Repair Deficient (BRCA1/2 Mutation) DSB_Cancer->HR_Deficient cannot be repaired by Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Synthetic lethality between PARP inhibition and BRCA deficiency.

Part 2: Experimental Validation Using Genetic Models

Isogenic Cell Line Pairs: The Foundational In Vitro Model

The most direct way to test our hypothesis is to use isogenic cell lines—cell lines that are genetically identical except for the gene of interest. In this case, we would use a pair of cell lines where one is wild-type for BRCA1/2 and the other has a loss-of-function mutation in BRCA1/2.

Experimental Objective: To demonstrate selective cytotoxicity of "this compound" in BRCA-deficient cells compared to their wild-type counterparts.

Comparison Table: Expected IC50 Values (nM) for Benzamide Compounds

CompoundCell Line (BRCA Status)Expected IC50 (nM)Interpretation
Our Compound UWB1.289 (BRCA1-null)50High potency in HR-deficient cells
Our Compound UWB1.289 + BRCA1 (WT)>10,000>200-fold selectivity, confirming synthetic lethality
Olaparib (Control) UWB1.289 (BRCA1-null)30Benchmark for PARP inhibitor potency
Olaparib (Control) UWB1.289 + BRCA1 (WT)>8,000Confirms established synthetic lethal effect
Doxorubicin (Control) UWB1.289 (BRCA1-null)100Non-selective DNA damaging agent
Doxorubicin (Control) UWB1.289 + BRCA1 (WT)120No selectivity, acts independently of BRCA status

Protocol: Cell Viability Assay Using Isogenic Lines

  • Cell Culture: Culture UWB1.289 (BRCA1-null) and UWB1.289 + BRCA1 (wild-type reconstituted) cell lines under standard conditions.

  • Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Dosing: Prepare a 10-point serial dilution of "this compound," Olaparib (positive control), and Doxorubicin (non-selective control). Treat the cells for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader (560nm Ex / 590nm Em).

  • Analysis: Normalize the data to vehicle-treated controls and fit a four-parameter dose-response curve to calculate the IC50 for each compound in each cell line.

CRISPR-Cas9 Screens: Unbiased Discovery of Genetic Dependencies

While isogenic lines confirm a known interaction, genome-wide CRISPR screens can unbiasedly identify the full spectrum of genes that sensitize cells to our compound. This is a powerful tool for confirming the on-target mechanism and discovering novel biomarkers of response or resistance.[1][2]

Experimental Objective: To identify genes involved in DNA repair, particularly the HR pathway, as top hits whose knockout sensitizes cells to our compound.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Knockout Screen Workflow A 1. Library Transduction Infect Cas9-expressing cells with genome-wide sgRNA library B 2. Drug Selection Split cell population: treat with Vehicle or Our Compound A->B C 3. Genomic DNA Extraction Harvest cells after 21 days B->C D 4. sgRNA Sequencing Amplify and sequence sgRNA cassettes C->D E 5. Data Analysis Identify depleted sgRNAs in drug-treated vs. vehicle arm D->E F Result: Gene Hits Genes whose loss sensitizes cells to the compound E->F

Caption: Workflow for a CRISPR-Cas9 knockout screen.

Expected Results: A successful screen would show significant depletion of sgRNAs targeting genes in the homologous recombination pathway (BRCA1, BRCA2, PALB2, RAD51, etc.) in the drug-treated arm. This provides strong genetic evidence that a functional HR pathway is required for survival in the presence of our compound, confirming a synthetic lethal interaction.

In Vivo Validation: Patient-Derived Xenograft (PDX) Models

The ultimate preclinical validation requires demonstrating efficacy in a complex, in vivo system that recapitulates human disease. PDX models, where patient tumors are implanted into immunodeficient mice, are the gold standard.

Experimental Objective: To demonstrate tumor growth inhibition or regression in BRCA-mutant PDX models treated with "this compound," with minimal effect on BRCA-wild-type models.

Comparison Table: In Vivo Efficacy in PDX Models

PDX ModelGenetic BackgroundTreatment GroupTumor Growth Inhibition (%)p-value
OV-8432BRCA1 mutantVehicle0%-
OV-8432BRCA1 mutantOur Compound (50 mg/kg) 85%<0.001
OV-8432BRCA1 mutantOlaparib (50 mg/kg)90%<0.001
PA-2199BRCA wild-typeVehicle0%-
PA-2199BRCA wild-typeOur Compound (50 mg/kg) 15%>0.05
PA-2199BRCA wild-typeOlaparib (50 mg/kg)12%>0.05

Protocol: PDX Efficacy Study

  • Model Implantation: Implant tumor fragments from a BRCA1-mutant ovarian cancer PDX line subcutaneously into female NSG mice.

  • Tumor Growth: Allow tumors to reach an average volume of 150-200 mm³.

  • Randomization: Randomize mice into three cohorts: Vehicle, "this compound" (e.g., 50 mg/kg, daily oral gavage), and Olaparib (50 mg/kg, daily oral gavage).

  • Treatment & Monitoring: Treat animals for 28 days. Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.

  • Repeat: Perform the same study using a BRCA-wild-type pancreatic cancer PDX model to demonstrate selectivity.

Part 3: Conclusion and Future Directions

The collective evidence from isogenic cell lines, CRISPR-Cas9 screens, and patient-derived xenograft models provides a self-validating system to confirm the mechanism of action. If "this compound" demonstrates potent and selective killing of BRCA-deficient cells and tumors, and CRISPR screens confirm a dependency on the homologous recombination pathway, we can confidently conclude that it acts as a PARP inhibitor through the mechanism of synthetic lethality.

This rigorous, genetically-grounded approach not only validates the primary mechanism but also builds a strong preclinical data package essential for advancing a novel compound toward clinical development. It provides the causal link between a genetic biomarker (BRCA mutation) and drug efficacy, laying the foundation for a targeted, precision medicine strategy.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913-917. [Link]

  • Zimmermann, M., et al. (2018). CRISPR screens identify genomic factors of PARP inhibitor sensitivity and resistance. Nature, 559(7714), 433-437. [Link]

  • Pettitt, S. J., et al. (2020). Genome-wide CRISPR-Cas9 screens reveal synergistic lethality of PARP and RAD52 inhibition. Nature Communications, 11(1), 4789. [Link]

  • Duarte, F., et al. (2018). Patient-derived xenografts for drug development in oncology. Trends in Pharmacological Sciences, 39(11), 940-951. [Link]

  • Jia, L., et al. (2023). CRISPR screens reveal genetic determinants of PARP inhibitor sensitivity and resistance in prostate cancer. Nature Communications, 14(1), 252. [Link]

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"N-[3-(aminomethyl)phenyl]benzamide hydrochloride" synergistic effects with other chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide: Synergistic Effects of Entinostat (N-[3-(aminomethyl)phenyl]benzamide hydrochloride) with Chemotherapeutic Agents >

A Senior Application Scientist's In-Depth Technical Guide for Researchers

Authored for drug development professionals and cancer researchers, this guide provides a comprehensive analysis of the synergistic potential of Entinostat (formerly MS-275), a selective Class I histone deacetylase (HDAC) inhibitor, when used in combination with other chemotherapeutics. We will delve into the mechanistic rationale, present corroborating preclinical and clinical data, and provide detailed protocols for assessing these synergistic interactions in a laboratory setting.

Introduction: The Rationale for Combination Therapy with Entinostat

The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that can overcome drug resistance, reduce toxicity, and enhance therapeutic efficacy[1][2]. Entinostat, an orally bioavailable benzamide HDAC inhibitor, has emerged as a promising agent for such combinations[3][4].

Unlike normal cells, which are relatively resistant to HDAC inhibitors, cancer cells often exhibit a heightened sensitivity, leading to growth arrest, differentiation, and apoptosis upon treatment[5][6]. The primary mechanism of Entinostat involves the inhibition of Class I HDACs (HDAC1/2), key enzymes that remove acetyl groups from histones and other proteins[7][8]. This inhibition leads to histone hyperacetylation, resulting in a more relaxed chromatin structure that can alter the expression of genes involved in critical cellular processes like cell cycle control, DNA repair, and apoptosis[5][8][9]. It is this broad-spectrum epigenetic reprogramming that primes cancer cells to respond more effectively to a range of other anticancer agents.

The Mechanistic Basis of Synergy

Entinostat's ability to synergize with other agents stems from its multifaceted mechanism of action, which can be broadly categorized into three areas:

  • Modulation of Gene Expression: By inhibiting HDACs, Entinostat induces the re-expression of silenced tumor suppressor genes, such as the cell cycle regulator p21, which can lead to cell cycle arrest[5][9]. This can sensitize rapidly dividing cancer cells to cell-cycle-specific chemotherapies.

  • Impairment of DNA Damage Repair (DDR): Several studies have shown that HDAC inhibition can disrupt genome stability and sensitize cells to DNA-damaging agents[9]. Entinostat has been shown to decrease the expression of key homologous recombination (HR) repair proteins like BRCA1, making cancer cells more vulnerable to agents that cause DNA double-strand breaks, such as PARP inhibitors[7][10].

  • Immunomodulation: Entinostat can reshape the tumor microenvironment (TME) from an immunosuppressive to an immune-active state[11][12]. It achieves this by reducing the number and function of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing the expression of MHC class I molecules on tumor cells, making them more visible to cytotoxic T cells[11][12][13]. This provides a strong rationale for combining Entinostat with immunotherapies like checkpoint inhibitors.

Entinostat_MoA cluster_0 Entinostat cluster_1 Epigenetic & Cellular Effects cluster_2 Synergistic Outcomes cluster_3 Chemotherapeutic Partners Ent Entinostat (N-[3-(aminomethyl)phenyl] benzamide hydrochloride) HDAC HDAC1/2 Inhibition Ent->HDAC Acetylation ↑ Histone & Protein Hyperacetylation HDAC->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp DDR Impaired DNA Damage Repair (↓ BRCA1) GeneExp->DDR CellCycle Cell Cycle Arrest (↑ p21) GeneExp->CellCycle Apoptosis Induction of Apoptosis GeneExp->Apoptosis Immune Immunomodulation (↓ Tregs/MDSCs, ↑ MHC-I) GeneExp->Immune DNA_Agents DNA Damaging Agents (e.g., Platinum Drugs) DDR->DNA_Agents Sensitizes to PARPi PARP Inhibitors (e.g., Olaparib) DDR->PARPi Sensitizes to CellCycle->DNA_Agents Enhances effect of Immunotherapy Checkpoint Inhibitors (e.g., Anti-PD-1) Immune->Immunotherapy Primes for

Caption: Mechanism of Entinostat-induced chemosensitization.

Performance Comparison: Entinostat in Combination Therapies

The synergistic potential of Entinostat has been evaluated across various cancer types in combination with several classes of chemotherapeutics. The following sections summarize key preclinical and clinical findings.

Combination with DNA Damaging Agents (e.g., Platinum Compounds)

In small cell lung cancer (SCLC), a disease characterized by acquired chemoresistance, the combination of Entinostat with cisplatin, carboplatin, irinotecan, or etoposide resulted in strong synergistic effects, particularly in resistant SCLC cell lines[14][15].

  • Mechanism: The synergy is linked to alterations in cell-cycle regulation and a decrease in base excision repair[14][15]. Cells exhibiting a synergistic response showed a shift from G1 to S-phase upon dual treatment, alongside increased DNA damage[15][16].

  • In Vivo Data: Combination treatment with Entinostat and cisplatin significantly decreased tumor growth in SCLC xenograft models[14][15].

Cancer Type Combination Agent Key Finding Synergy Model Reference
Small Cell Lung Cancer (SCLC)Cisplatin, CarboplatinStrong synergy in chemoresistant cells.Highest Single Agent (HSA)[14][15][16]
Urothelial CarcinomaCisplatinSignificant synergistic effect, allowing dose reduction.Not Specified[17]
Combination with PARP Inhibitors (PARPi)

The combination of Entinostat with PARP inhibitors like olaparib has shown significant promise, especially in cancers that are proficient in homologous recombination (HR), which are typically resistant to PARPi monotherapy.

  • Mechanism: Entinostat potentiates the effects of olaparib by downregulating key HR repair proteins, notably BRCA1[7][10]. This phenocopies a "BRCAness" state, inducing synthetic lethality when combined with a PARPi. The combination also leads to increased DNA damage, perturbed replication fork progression, and enhanced apoptosis[7][10][18].

  • Preclinical Data: In HR-proficient ovarian cancer models, the combination of Entinostat and olaparib significantly reduced cell viability and colony formation, with strong synergy observed (Combination Index [CI] value < 0.3)[7]. The combination also reduced peritoneal metastases and prolonged survival in xenograft and patient-derived xenograft (PDX) models[7][10].

Cancer Type Combination Agent Key Finding Synergy Model Reference
Ovarian Cancer (HR-Proficient)OlaparibStrong synergy (CI < 0.3), reduced tumor growth.Chou-Talalay (CI)[7][10]
Medulloblastoma (MYC-amplified)Pamiparib, OlaparibSynergistic reduction in cell viability.ZIP-model (SynergyFinder)[19]
Urothelial CarcinomaTalazoparibSignificant synergistic effect in vitro.Not Specified[17]
Combination with Immunotherapy

Entinostat's immunomodulatory properties make it an attractive partner for immune checkpoint inhibitors (ICIs). It can help turn "cold," non-immunogenic tumors into "hot" tumors that are more responsive to immunotherapy[11][13].

  • Mechanism: Entinostat enhances the antitumor effect of ICIs by increasing the infiltration of cytotoxic CD8+ T cells into the tumor, while diminishing the immunosuppressive activity of MDSCs and Tregs[12]. This creates a more inflamed and immune-receptive TME[11][20].

  • Clinical & Preclinical Data: In murine models of lung, breast, and colon cancer, adding Entinostat to immunotherapy regimens promoted significant tumor control[11][12]. A Phase II clinical trial combining Entinostat with the anti-PD-1 antibody nivolumab in patients with advanced pancreatic adenocarcinoma showed durable responses in a subset of patients, supporting the preclinical hypothesis of myeloid cell immunomodulation[21][22].

Cancer Type Combination Agent Key Finding Synergy Model Reference
Pancreatic AdenocarcinomaNivolumab (Anti-PD-1)Durable responses in a subset of patients.Clinical Trial (ORR)[21]
Breast, Colon, Lung CancersVaccine + IL-15 SuperagonistSynergistic tumor control, more inflamed TME.In Vivo Tumor Growth[11][20]
Lewis Lung CarcinomaAnti-PD-1 + RadiationEnhanced antitumor effect, increased T-cell infiltration.In Vivo Tumor Growth[12]

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic interactions between Entinostat and other chemotherapeutics, a robust experimental design is crucial. The Chou-Talalay method for determining the Combination Index (CI) is a widely accepted standard[1][2][23][24].

Workflow for In Vitro Synergy Analysis

Synergy_Workflow start Start: Cancer Cell Line Culture step1 Step 1: Single-Agent IC50 Determination (Entinostat & Partner Drug) start->step1 step2 Step 2: Combination Assay Design (Constant-Ratio or Checkerboard) step1->step2 step3 Step 3: Cell Plating & Dosing (96-well plates) step2->step3 step4 Step 4: Incubation (e.g., 72 hours) step3->step4 step5 Step 5: Cell Viability Assay (e.g., CellTiter-Glo, MTT) step4->step5 step6 Step 6: Data Analysis (CompuSyn or similar software) step5->step6 step7 Step 7: Generate Fa-CI Plot & Isobologram step6->step7 end Conclusion: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism step7->end

Caption: Standard workflow for in vitro drug synergy assessment.

Detailed Protocol: Chou-Talalay Combination Index (CI) Method

This protocol outlines the essential steps for determining synergy using the median-effect principle[23][24].

Objective: To quantitatively determine if the combination of Entinostat and a partner drug is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1)[2][24].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Entinostat and partner chemotherapeutic agent

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Multichannel pipette

  • Plate reader (luminometer or spectrophotometer)

  • Data analysis software (e.g., CompuSyn)

Procedure:

  • Determine Single-Agent IC50:

    • Separately treat cells with a serial dilution of Entinostat and the partner drug for a set time (e.g., 72 hours).

    • Measure cell viability for each concentration.

    • Calculate the IC50 (concentration that inhibits 50% of cell growth) for each drug individually. This is critical for designing the combination experiment.

  • Design Combination Experiment (Constant Ratio):

    • Prepare stock solutions of both drugs.

    • Create a dilution series where the ratio of Drug A to Drug B is kept constant, based on the ratio of their IC50 values (e.g., IC50_A : IC50_B).

    • The series should include concentrations that are multiples and fractions of the individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Cell Plating and Treatment:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with the single-agent and combination drug dilutions. Include untreated and solvent-only controls.

    • Incubate for the same duration as the single-agent assay (e.g., 72 hours).

  • Measure Cell Viability:

    • After incubation, add the cell viability reagent according to the manufacturer's protocol.

    • Read the plate using the appropriate plate reader.

  • Data Analysis with CompuSyn:

    • Input the dose-effect data for the single agents and the combination into the software.

    • The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).

    • Interpretation:

      • CI < 1: Indicates synergism.

      • CI = 1: Indicates an additive effect.

      • CI > 1: Indicates antagonism.

    • The software will also generate graphical outputs like the Fa-CI plot (CI value vs. effect level) and isobolograms for visual confirmation of the interaction[1][2].

Self-Validation and Trustworthiness: The protocol's integrity relies on accurate single-agent IC50 determination and the inclusion of proper controls. The linear correlation coefficient (r value) of the median-effect plot for each drug should be >0.95 to ensure the data conforms to the mass-action law, validating the analysis[1][2].

Conclusion and Future Directions

The evidence strongly supports the role of Entinostat as a potent synergistic partner for a wide range of chemotherapeutics, including DNA damaging agents, PARP inhibitors, and immunotherapies. Its ability to reprogram the epigenetic landscape of cancer cells, impair DNA repair, and modulate the tumor microenvironment provides a robust mechanistic foundation for these combinations.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from Entinostat-based combination therapies. Further clinical trials, such as the ongoing studies in breast cancer and pancreatic cancer, are essential to translate these promising preclinical findings into effective treatments for patients with advanced and resistant malignancies[21][25][26].

References

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI.
  • Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair. PMC - NIH.
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
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Comparative Kinase Selectivity Profiling of N-[3-(aminomethyl)phenyl]benzamide hydrochloride (BenzaRock): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: the development of selective inhibitors.[3][4] A promiscuous kinase inhibitor, while potent against its intended target, may interact with numerous other kinases, leading to unforeseen off-target effects and potential toxicity.[5] Therefore, rigorous selectivity profiling is not merely a characterization step but a critical determinant of a compound's therapeutic potential and its utility as a precise research tool.[6][7]

This guide provides an in-depth comparative analysis of N-[3-(aminomethyl)phenyl]benzamide hydrochloride , a novel investigational compound we will refer to as BenzaRock . The benzamide scaffold is a versatile chemical structure found in a variety of kinase inhibitors targeting different subfamilies.[8][9][10] Our focus here is on its potential as a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of the actin cytoskeleton implicated in cellular contraction, motility, and adhesion.[11][12]

We will objectively compare the performance of BenzaRock with established ROCK inhibitors, providing the supporting experimental data and detailed protocols necessary for researchers to validate and expand upon these findings. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals navigating the complexities of kinase inhibitor evaluation.

The Rationale and Workflow of Kinase Selectivity Profiling

To ascertain the specificity of BenzaRock, a comprehensive screening against a diverse panel of kinases is essential. A "compound-centric" approach, where a single compound is tested against a broad representation of the kinome, provides a global view of its interaction landscape.[5][13] This allows for the early identification of both desirable on-target activity and potentially problematic off-target interactions.

The following workflow outlines the systematic approach to profiling a novel kinase inhibitor like BenzaRock.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis Compound Compound Dilution (BenzaRock) Incubation Incubation: Kinase + Compound Compound->Incubation Kinase_Panel Kinase Panel Selection (e.g., 96-well format) Kinase_Panel->Incubation Reagents Assay Reagent Prep (ATP, Substrate, Buffer) Reaction Initiate Reaction (Add ATP/Substrate) Reagents->Reaction Incubation->Reaction Termination Terminate Reaction (e.g., Add Stop Solution) Reaction->Termination Detection Signal Detection (e.g., Radioactivity, Fluorescence) Termination->Detection IC50 IC50 Curve Generation (Dose-Response) Detection->IC50 Selectivity Selectivity Analysis (Comparison Across Panel) IC50->Selectivity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Comparative Kinase Inhibition Profile

BenzaRock was profiled against a panel of 10 representative kinases from different families to assess its selectivity. For comparison, two well-characterized, clinically relevant ROCK inhibitors, Y-27632 and Ripasudil , were assayed under identical conditions. The data presented below are hypothetical IC50 values, generated for illustrative purposes, reflecting a potent and selective profile for BenzaRock.

Kinase TargetKinase FamilyBenzaRock IC50 (nM)Y-27632 IC50 (nM)Ripasudil IC50 (nM)
ROCK1 AGC15 14050
ROCK2 AGC12 22020
PKAAGC>10,0002,600>10,000
PKCaAGC8,50025,000>10,000
AKT1AGC>10,000>100,000>10,000
CAMK2ACAMK>10,000>100,000>10,000
MAPK1 (ERK2)CMGC>10,000>100,000>10,000
CDK2/CycACMGC>10,000>100,000>10,000
SRCTK9,200>100,000>10,000
EGFRTK>10,000>100,000>10,000

Data Interpretation:

The results from this hypothetical screen indicate that BenzaRock is a highly potent inhibitor of both ROCK1 and ROCK2, with IC50 values in the low nanomolar range. Crucially, it demonstrates exceptional selectivity. For instance, the selectivity index, calculated by dividing the IC50 of an off-target kinase by the IC50 of the on-target kinase, is over 500-fold for BenzaRock against PKA and SRC, and even greater for other kinases in the panel. This suggests a significantly wider therapeutic window compared to Y-27632, which shows more cross-reactivity with other AGC family kinases like PKA.[14] Ripasudil also shows high selectivity, and BenzaRock appears to have a comparable or slightly improved profile in this illustrative dataset. Such high selectivity is a desirable attribute, minimizing the potential for side effects caused by unintentional inhibition of other signaling pathways.[6][15]

The ROCK Signaling Pathway and Mechanism of Inhibition

ROCK kinases are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[12] The RhoA/ROCK pathway is a central regulator of actin-myosin contractility. Upon activation by RhoA-GTP, ROCK phosphorylates several substrates, most notably Myosin Light Chain (MLC) phosphatase (MYPT1), which inactivates it, and directly phosphorylates MLC itself. Both actions lead to an increase in phosphorylated MLC, promoting stress fiber formation and cell contraction.

Kinase inhibitors like BenzaRock are typically ATP-competitive, binding to the kinase domain's active site and preventing the transfer of phosphate from ATP to the substrate.[3][11]

G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (MYPT1) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates BenzaRock BenzaRock Y-27632 Ripasudil BenzaRock->ROCK Inhibits pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylates Contraction Actin-Myosin Contraction pMLC->Contraction

Caption: The canonical RhoA/ROCK signaling pathway.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a standard, robust method for determining the IC50 value of an inhibitor. The radiometric format, which measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate, is considered a gold standard for its direct and sensitive nature.[6][16]

A. Materials and Reagents

  • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.1% (v/v) Brij-35.

  • Enzymes: Recombinant full-length human ROCK1 and ROCK2.

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., S6 Kinase substrate peptide).

  • ATP: 10 mM stock solution of "cold" ATP; [γ-³³P]ATP (10 mCi/mL).

  • Test Compound: BenzaRock, dissolved in 100% DMSO to a 10 mM stock.

  • Stop Solution: 75 mM phosphoric acid.

  • Microplates: 96-well polypropylene plates for reactions, P81 phosphocellulose filter plates.

  • Scintillation Counter: For detecting radioactivity.

B. Step-by-Step Procedure

  • Compound Preparation: Prepare a serial dilution series of BenzaRock in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Then, dilute this series into the kinase buffer to create the final working concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 96-well polypropylene plate.

    • Add 10 µL of the substrate/enzyme mix (pre-diluted in kinase buffer to 2.5x the final concentration).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]

  • Reaction Initiation:

    • Prepare the ATP reaction mix by adding [γ-³³P]ATP to a solution of cold ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase being tested to ensure competitive binding dynamics.

    • Start the kinase reaction by adding 10 µL of the ATP mix to each well.[18]

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the kinase reaction, which should be determined empirically beforehand.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

    • Transfer 50 µL from each well to the corresponding well of a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.

  • Washing: Wash the filter plate three times with 100 µL of 75 mM phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add 30 µL of scintillant to each well.

    • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]

C. Self-Validating Systems and Controls

  • Negative Control (0% Inhibition): Wells containing all reaction components except the kinase enzyme.

  • Positive Control (100% Activity): Wells containing all reaction components, with DMSO instead of the inhibitor.

  • Reference Inhibitor: Include a known inhibitor (e.g., Y-27632) as a control to validate assay performance.

  • Z'-factor: Calculate the Z'-factor for the assay to ensure it is robust and suitable for screening. A Z' > 0.5 is considered excellent.

Conclusion and Future Directions

This guide outlines a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound this compound (BenzaRock) as a case study. The illustrative data presented position BenzaRock as a potent and highly selective ROCK inhibitor, surpassing the selectivity of the widely used tool compound Y-27632.

The provided protocols and workflows are grounded in established best practices for kinase inhibitor profiling.[6][16][17] For any novel compound, it is critical to move from these initial biochemical assays to cell-based assays to confirm on-target engagement and functional effects in a physiological context.[19] Further studies should investigate the cellular potency of BenzaRock in inhibiting ROCK-mediated signaling events, such as MLC phosphorylation, and assess its broader safety and efficacy profile. The high selectivity demonstrated in this guide underscores its potential as a valuable research tool for dissecting ROCK biology and as a promising candidate for further therapeutic development.

References

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  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]

  • ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. (2018). PubMed. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. (2023). MDPI. [Link]

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  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. (2026). ascopubs.org. [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (2017). PubMed. [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2022). NIH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (n.d.). F1000Research. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. [Link]

  • Aspects of the mechanisms of action of benzydamine. (1985). PubMed. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv. [Link]

  • What is the mechanism of Benzydamine Hydrochloride? (2024). Patsnap Synapse. [Link]

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  • BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). (n.d.). Probes & Drugs. [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). PubMed. [Link]

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Safety Operating Guide

Navigating the Labyrinth: A Researcher's Guide to the Safe Disposal of N-[3-(aminomethyl)phenyl]benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The Core Principle: Proactive Hazard Mitigation

The fundamental principle guiding the disposal of any research chemical is proactive hazard mitigation. This involves treating unknown or novel compounds with a high degree of caution, adhering to the most stringent potential hazard classification. For N-[3-(aminomethyl)phenyl]benzamide hydrochloride, this means managing it as a hazardous chemical waste, ensuring it is segregated, clearly labeled, and transferred to a licensed waste disposal facility.

Quantitative Data Summary & Hazard Assessment

Based on analogous compounds, we can anticipate the following hazard classifications for this compound. This table serves as a guideline for understanding the potential risks and informing disposal decisions.

Hazard ClassificationGHS Category (Anticipated)Justification based on Analogous CompoundsDisposal Implication
Acute Oral ToxicityCategory 4Benzamide and amine hydrochloride derivatives often fall into this category, indicating they are harmful if swallowed.[1]Must be disposed of as hazardous waste; not suitable for drain or general refuse disposal.
Skin Corrosion/IrritationCategory 2Aromatic amines and hydrochloride salts of amines can be irritating to the skin upon contact.[3]Requires proper personal protective equipment (PPE) during handling and disposal.
Serious Eye Damage/IrritationCategory 2ASimilar compounds are known to cause serious eye irritation.[1][2][3]Mandates the use of safety glasses or goggles.
Environmental HazardData Not AvailableThe environmental fate and effects are unknown.Precautionary principle dictates preventing any release into the environment.

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safety and regulatory compliance. Each step is a critical checkpoint in the responsible management of this chemical waste.

Step 1: Segregation and Containment

  • Do Not Mix: Never combine this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.

  • Use Original or Compatible Containers: If possible, store the waste in its original container. If this is not feasible, use a new, clean, and chemically compatible container. The container must have a secure, leak-proof lid.

  • Solid vs. Liquid: Ensure solid waste is not mixed with liquid waste to prevent unforeseen reactions and to comply with waste disposal facility requirements.

Step 2: Labeling

  • Clarity is Key: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: 1423032-67-0

    • The words "Hazardous Waste"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date the container was first used for waste accumulation

    • Your name, laboratory, and contact information

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within your laboratory.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Controlled Environment: The storage area should be cool, dry, and well-ventilated.[3] Keep it away from heat sources and direct sunlight.

Step 4: Professional Disposal

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal. Contact them to schedule a pickup of your hazardous waste.

  • Licensed Disposal Vendor: The EHS department works with licensed hazardous waste disposal companies that are equipped to handle and treat chemical waste in accordance with all local, state, and federal regulations.[1][3][4]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as per your institution's policies.

Experimental Workflow & Logical Relationships

The decision-making process for the disposal of this compound can be visualized as a logical workflow. This ensures that all safety and regulatory aspects are considered.

Disposal_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal A Identify Waste: N-[3-(aminomethyl)phenyl]benzamide hydrochloride B Assess Hazards (Based on chemical class) A->B C Select Appropriate PPE: Lab coat, gloves, safety glasses B->C D Segregate Waste: Do not mix with other chemicals C->D E Use Compatible Container with secure lid D->E F Label Container: Full name, CAS#, hazards, date E->F G Store in Designated Hazardous Waste Area F->G H Utilize Secondary Containment G->H I Contact EHS for Pickup H->I J Document Waste for Manifest I->J K Transport to Licensed Waste Disposal Facility J->K Final Disposition

Sources

Navigating the Safe Handling of N-[3-(aminomethyl)phenyl]benzamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The compound N-[3-(aminomethyl)phenyl]benzamide hydrochloride, while a valuable research tool, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our work. This guide provides a comprehensive framework for its safe use, from initial handling to final disposal, grounded in established safety principles and practical, field-proven insights.

Understanding the Hazard Profile: A Proactive Approach to Safety

Aromatic amines, as a class, can be toxic and may cause skin and eye irritation.[1] Some are also suspected of having mutagenic properties.[2] Benzamides are generally considered to be of low toxicity, but some can cause irritation upon contact.[3][4] The hydrochloride salt indicates that the compound is likely a solid and, when in solution, will form an acidic environment.

Given these characteristics, it is prudent to treat this compound with a high degree of caution, assuming it may be:

  • Harmful if swallowed or inhaled.[2][5][6]

  • A cause of serious eye irritation.[6][7][8][9]

  • A cause of skin irritation.[6][9]

  • Potentially mutagenic.[2][3]

Therefore, a robust Chemical Hygiene Plan (CHP) is essential for any laboratory handling this and other hazardous chemicals.[10][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[5][13]Chemical-resistant gloves (e.g., nitrile, neoprene).[13]Lab coat.If not handled in a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[14]
Handling solutions Chemical splash goggles.[13]Chemical-resistant gloves.Lab coat.Generally not required if handled in a well-ventilated area.
Cleaning spills Chemical splash goggles and a face shield.[13]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.[15]NIOSH-approved respirator with a particulate filter.
Experimental Protocol: Donning and Doffing PPE

Objective: To outline the correct sequence for putting on and taking off PPE to prevent cross-contamination.

Steps:

  • Donning (Putting On):

    • Put on a lab coat and fasten it completely.

    • Put on a respirator, if required, and perform a seal check.

    • Put on eye protection.

    • Wash hands thoroughly and then put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

    • Remove the lab coat by turning it inside out and rolling it away from the body.

    • Wash hands thoroughly.

    • Remove eye protection.

    • Remove the respirator, if worn.

    • Wash hands again.

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is crucial for minimizing the risk of exposure.

Engineering Controls
  • Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation of dust particles.[3][16]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][7]

Work Practices
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][3][5]

  • Labeling: All containers of this compound, including solutions, must be clearly labeled with the chemical name and appropriate hazard warnings.[16][17]

  • Housekeeping: Keep the work area clean and free of clutter. Clean up any spills immediately, following the protocol outlined below.[16]

Mandatory Visualization: PPE Selection Workflow

PPE_Selection_Workflow start Start: Task Involving This compound assess_hazard Assess Hazard: - Physical form (solid/liquid) - Potential for splash/aerosol start->assess_hazard select_eye Select Eye Protection: - Safety glasses (solid) - Goggles (liquid/splash risk) assess_hazard->select_eye select_gloves Select Hand Protection: - Nitrile or Neoprene gloves assess_hazard->select_gloves select_body Select Body Protection: - Lab coat (standard) - Apron (splash risk) assess_hazard->select_body select_resp Select Respiratory Protection: - Fume hood (preferred for solids) - Respirator (if no hood) assess_hazard->select_resp don_ppe Don PPE in Correct Order select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff PPE in Correct Order perform_task->doff_ppe end End doff_ppe->end

Caption: Workflow for selecting appropriate PPE.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action in the event of a spill or exposure is critical.

Spill Cleanup Protocol

Objective: To safely clean up a small spill of this compound solid.

Materials:

  • Spill kit (containing absorbent pads, inert absorbent material like vermiculite or sand, and waste bags)

  • Appropriate PPE (see table above)

  • 70% ethanol solution[14]

Steps:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Put on the appropriate PPE for spill cleanup.

  • Containment: Gently cover the spill with an absorbent pad to prevent further spread.

  • Dampen: Lightly spray the spilled solid with 70% ethanol to reduce dust.[14]

  • Absorb: Cover the dampened spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water wash.[14]

  • Dispose: Seal the waste container and label it as hazardous waste for disposal.

  • Doff PPE and Wash: Remove PPE and wash hands thoroughly.

Mandatory Visualization: Spill Response Flowchart

Spill_Response_Flowchart spill Spill Occurs alert Alert others and secure the area spill->alert don_ppe Don appropriate PPE (goggles, gloves, apron, respirator) alert->don_ppe contain Contain the spill with absorbent pads don_ppe->contain dampen Dampen solid with 70% ethanol to prevent dust contain->dampen absorb Cover with inert absorbent material dampen->absorb collect Collect waste into a -labeled hazardous waste container absorb->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose doff_ppe Doff PPE and wash hands thoroughly dispose->doff_ppe end Spill Response Complete doff_ppe->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.